mPEG-Epoxide
Beschreibung
BenchChem offers high-quality mPEG-Epoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about mPEG-Epoxide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(2-methoxyethoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-7-2-3-8-4-6-5-9-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXZMAACKJIRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40349-67-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40349-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60284046, DTXSID301197479 | |
| Record name | 2-[(2-methoxyethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13483-49-3, 40349-67-5 | |
| Record name | NSC35148 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2-methoxyethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40349-67-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is mPEG-Epoxide and its chemical structure
An In-depth Technical Guide to mPEG-Epoxide for Researchers and Drug Development Professionals
Introduction to mPEG-Epoxide
Methoxypolyethylene glycol-epoxide (mPEG-Epoxide) is a linear, monofunctional derivative of polyethylene (B3416737) glycol (PEG) that features a reactive epoxide group (also known as a glycidyl (B131873) ether) at one terminus and an inert methoxy (B1213986) group at the other.[1][2][3] This heterobifunctional structure makes mPEG-Epoxide a valuable reagent in the field of bioconjugation, a process often referred to as PEGylation.
PEGylation is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and small drugs.[2][4] By covalently attaching PEG chains, the resulting conjugate often exhibits increased solubility, enhanced stability against proteolytic degradation, prolonged plasma half-life, and reduced immunogenicity and antigenicity.[2][3][5] mPEG-Epoxide serves as a key tool in this process, offering a specific and stable means of conjugation.[6][7]
Chemical Structure
The chemical structure of mPEG-Epoxide consists of a methoxy-terminated polyethylene glycol chain with a terminal epoxide ring. Its linear formula is represented as CH₃O-(CH₂CH₂O)n-CH₂CH(O)CH₂.[8][9]
The core components of the structure are:
-
Methoxy (mPEG) Terminus: An inert cap that prevents crosslinking and ensures the monofunctional reactivity of the molecule.
-
Polyethylene Glycol (PEG) Backbone: A flexible, hydrophilic polymer chain that imparts the beneficial properties of PEGylation. The length of this chain (denoted by 'n') can be varied to fine-tune the properties of the final conjugate.
-
Epoxide Terminus: A three-membered ring containing an oxygen atom. This strained ring is electrophilic and can react with nucleophiles, most notably primary amines and hydroxyl groups found on biomolecules, through a ring-opening reaction.[3][10]
Properties and Characteristics of mPEG-Epoxide
The physical and chemical properties of mPEG-Epoxide are largely dependent on its molecular weight.
Physical Properties
| Property | Description | Citations |
| Appearance | White to off-white solid or a viscous liquid, depending on the molecular weight. | [2][11] |
| Solubility | Soluble in water, aqueous buffers, chloroform, methylene (B1212753) chloride, DMF, and DMSO. Less soluble in alcohol and toluene (B28343). Insoluble in ether. | [3][10] |
| Density | Approximately 1.125 g/mL. | [10] |
| Storage | Recommended to be stored at -20°C to -5°C in a dry, dark environment to prevent degradation. | [1][2] |
Chemical Properties
| Property | Description | Citations |
| Functionality | Monofunctional with a terminal epoxide group. | [1][3] |
| Reactivity | The epoxide ring readily reacts with nucleophiles such as primary amines (-NH₂) and hydroxyls (-OH) via a ring-opening mechanism to form a stable, covalent secondary amine or ether linkage, respectively. The reaction with amines is most efficient under mildly alkaline conditions (pH 8.0-9.5). | [3][6] |
| Purity (Substitution) | Typically supplied with >95% substitution of the epoxide functional group, as determined by NMR. | [2] |
| Polydispersity Index (PDI) | The PDI for linear mPEG derivatives is generally low, in the range of 1.02-1.05, indicating a narrow molecular weight distribution. | [10] |
Available Molecular Weights
mPEG-Epoxide is commercially available in a wide range of molecular weights (MW) to suit various applications. The choice of MW is critical as it influences the properties of the final PEGylated product.
| Common Molecular Weights (Daltons) |
| 550 |
| 750 |
| 1,000 |
| 2,000 |
| 3,400 |
| 5,000 |
| 10,000 |
| 20,000 |
| Other sizes may be available via custom synthesis. |
Reaction Mechanism and Experimental Protocols
Reaction of mPEG-Epoxide with Primary Amines
The primary application of mPEG-Epoxide in drug development is its reaction with primary amine groups (e.g., the ε-amine of lysine (B10760008) residues on proteins). The reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a stable secondary amine linkage and a hydroxyl group.
Experimental Protocols
Synthesis of mPEG-Epoxide
The synthesis of mPEG-Epoxide typically involves the activation of the terminal hydroxyl group of mPEG-OH. A common method is the reaction of mPEG-OH with epichlorohydrin (B41342) in the presence of a base (e.g., sodium hydride) to form the glycidyl ether.[1]
General Procedure:
-
mPEG-OH is dried under vacuum or by azeotropic distillation with toluene to remove water.
-
The dried mPEG-OH is dissolved in an anhydrous aprotic solvent (e.g., THF or toluene).
-
A strong base, such as sodium hydride (NaH), is added to deprotonate the terminal hydroxyl group, forming an alkoxide.
-
Epichlorohydrin is added to the solution, and the reaction proceeds, typically at room temperature or with gentle heating, to form the mPEG-Epoxide.
-
The reaction is quenched, and the product is purified, often by precipitation in a non-solvent like diethyl ether, followed by filtration and drying under vacuum.
Characterization of mPEG-Epoxide
The purity and identity of mPEG-Epoxide are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for characterization.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve a small amount of the mPEG-Epoxide product in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Data Acquisition: Record the ¹H NMR spectrum.
-
Data Analysis:
-
The large peak around 3.64 ppm corresponds to the repeating ethylene (B1197577) oxide protons (-CH₂CH₂O-) of the PEG backbone.
-
The methoxy protons (-OCH₃) will appear as a singlet around 3.38 ppm.
-
The characteristic protons of the terminal epoxide ring will appear as distinct multiplets in the 2.6-3.2 ppm range.
-
The degree of substitution can be calculated by comparing the integration of the epoxide protons to the integration of the methoxy protons.[7][11]
-
Protein PEGylation using mPEG-Epoxide
The following protocol is a representative example for the conjugation of mPEG-Epoxide to a model protein, Lysozyme.[1][6]
Materials:
-
Lysozyme
-
mPEG-Epoxide (e.g., 2 kDa)
-
0.1 M Carbonate Buffer (pH 8.0)
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Purified water
Procedure:
-
Protein Dissolution: Dissolve the protein (e.g., 15.0 mg, 1.0 µmol of Lysozyme) in the reaction buffer (3 mL of 0.1 M carbonate buffer, pH 8.0).
-
Reagent Addition: Add a molar excess of mPEG-Epoxide (e.g., 22-fold excess, 44.0 mg for a 2 kDa mPEG) to the protein solution.
-
Reaction: Stir the mixture at room temperature for an extended period, typically 48 hours, to ensure a high degree of PEGylation.[6]
-
Purification:
-
Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO).
-
Dialyze against purified water for 3 days, with several changes of water, to remove unreacted mPEG-Epoxide and buffer salts.
-
-
Lyophilization: Freeze-dry the purified solution to obtain the PEGylated protein as a solid powder.
-
Characterization: Analyze the final product using techniques such as SDS-PAGE to confirm the increase in molecular weight and MALDI-TOF mass spectrometry to determine the number of attached PEG chains.[1][13]
Applications in Research and Drug Development
The unique properties of mPEG-Epoxide make it suitable for a variety of applications aimed at enhancing therapeutic molecules and materials.
-
Protein and Peptide Modification: The primary use is to increase the half-life, solubility, and stability of therapeutic proteins and peptides while reducing their immunogenicity.[3]
-
Drug Delivery: mPEG-Epoxide can be used to PEGylate small molecule drugs or the surface of nanocarriers (e.g., liposomes, nanoparticles) to improve their circulation time and targeting capabilities.[4][13]
-
Surface Modification: It is used to create biocompatible and anti-fouling surfaces on medical devices, biosensors, and research tools, which prevents non-specific protein adsorption.[13]
-
Hydrogel Formation: The epoxide group can participate in crosslinking reactions to form hydrogels for controlled drug release or tissue engineering applications.
Workflow and Logic Diagrams
Experimental Workflow for Protein PEGylation
The following diagram illustrates the typical workflow for a protein PEGylation experiment using mPEG-Epoxide.
References
- 1. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 2. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of polyethylene glycol-poly(glycerol carbonate) block copolymeric micelles as surfactant-free drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 9. researchgate.net [researchgate.net]
- 10. US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. www2.oberlin.edu [www2.oberlin.edu]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: Reactivity of mPEG-Epoxide with Primary Amines for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of methoxy (B1213986) polyethylene (B3416737) glycol-epoxide (mPEG-Epoxide) with primary amines, a crucial conjugation chemistry in the field of biotherapeutics and drug delivery. This document details the underlying reaction mechanism, kinetic parameters, experimental protocols, and analytical methods for the characterization of the resulting bioconjugates.
Introduction to mPEG-Epoxide Conjugation
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and other biomolecules. It can improve pharmacokinetics by increasing hydrodynamic size, which in turn reduces renal clearance and shields the molecule from proteolytic degradation and immune recognition.
mPEG-Epoxide is an activated PEG derivative that offers a mild and efficient route for PEGylation. The terminal epoxide group reacts with nucleophilic primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins, to form a stable secondary amine linkage. This guide will delve into the specifics of this reaction, providing the necessary details for its successful implementation in a laboratory setting.
Reaction Mechanism and Kinetics
The core of the mPEG-Epoxide conjugation chemistry lies in the nucleophilic attack of a primary amine on one of the electrophilic carbon atoms of the epoxide ring. This results in the opening of the three-membered ring and the formation of a stable carbon-nitrogen bond, yielding a secondary amine and a hydroxyl group.
The reaction is generally considered to follow SN2 (bimolecular nucleophilic substitution) kinetics. The rate of the reaction is dependent on the concentration of both the mPEG-Epoxide and the primary amine.
Factors Influencing Reactivity
Several factors significantly influence the rate and efficiency of the mPEG-Epoxide conjugation reaction:
-
pH: The pH of the reaction medium is a critical parameter. The primary amine must be in its unprotonated, nucleophilic state to react with the epoxide. Therefore, the reaction is most efficient at a pH above the pKa of the target amine group. For the ε-amino group of lysine (pKa ≈ 10.5), a pH range of 8.5 to 9.5 is often optimal. For the N-terminal α-amino group (pKa ≈ 7.5-8.5), a slightly lower pH can be employed for selective conjugation.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, the stability of the protein or peptide must be considered, as higher temperatures can lead to denaturation. A temperature range of 25-40°C is typically used.
-
Molar Ratio of Reactants: The stoichiometry of mPEG-Epoxide to the biomolecule influences the degree of PEGylation. A higher molar excess of mPEG-Epoxide will favor a higher degree of modification. However, an excessive amount can lead to polysubstitution and increase the difficulty of purification.
-
Solvent: The reaction is typically carried out in aqueous buffers. The presence of organic co-solvents can sometimes enhance the reaction rate, but their effect on protein stability must be carefully evaluated.
Quantitative Data on Reaction Parameters
While specific kinetic data for every mPEG-Epoxide and protein combination must be determined empirically, the following tables provide representative data based on studies of epoxide-amine reactions, illustrating the impact of key parameters.
Table 1: Effect of pH on the Relative Reaction Rate of Epoxide with a Primary Amine
| pH | Relative Reaction Rate (%) |
| 7.0 | 10 |
| 7.5 | 30 |
| 8.0 | 60 |
| 8.5 | 90 |
| 9.0 | 100 |
| 9.5 | 95 |
Note: The optimal pH can vary depending on the specific pKa of the target amine.
Table 2: Influence of Temperature on Reaction Time for Epoxide-Amine Conjugation
| Temperature (°C) | Approximate Reaction Time for >90% Conversion (hours) |
| 4 | 48-72 |
| 25 (Room Temperature) | 12-24 |
| 37 | 4-8 |
Note: These are estimates and the actual time will depend on the specific reactants and their concentrations.
Table 3: Impact of mPEG-Epoxide:Protein Molar Ratio on Degree of PEGylation
| Molar Ratio (mPEG-Epoxide:Protein) | Average Degree of PEGylation (PEG molecules per protein) |
| 1:1 | 0.5 - 0.8 |
| 5:1 | 1.5 - 2.5 |
| 10:1 | 3.0 - 4.0 |
| 20:1 | > 5.0 |
Note: The degree of PEGylation is highly dependent on the number of accessible primary amines on the protein surface.
Experimental Protocols
This section provides a general, step-by-step protocol for the PEGylation of a protein with mPEG-Epoxide. Optimization of reaction conditions for each specific protein is recommended.
Materials and Reagents
-
Protein of interest
-
mPEG-Epoxide
-
Reaction Buffer (e.g., 100 mM sodium phosphate, sodium borate, or sodium carbonate buffer, pH 8.5-9.5)
-
Quenching Solution (e.g., 1 M glycine (B1666218) or Tris buffer, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography or Ion-Exchange Chromatography)
-
Analytical instruments (e.g., SDS-PAGE, HPLC, Mass Spectrometry)
PEGylation Procedure
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).
-
mPEG-Epoxide Preparation: Immediately before use, dissolve the mPEG-Epoxide in the reaction buffer to the desired concentration based on the target molar ratio.
-
Conjugation Reaction: Add the mPEG-Epoxide solution to the protein solution. Gently mix the reaction mixture and incubate at the desired temperature (e.g., room temperature or 37°C) for the determined reaction time (e.g., 4-24 hours).
-
Reaction Quenching: To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any remaining unreacted mPEG-Epoxide. Incubate for 1-2 hours.
-
Purification: Purify the mPEGylated protein from unreacted mPEG-Epoxide and unmodified protein using an appropriate chromatography method.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger mPEG-protein conjugate from the smaller, unreacted mPEG-Epoxide.
-
Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated species from the unmodified protein, as the addition of the neutral PEG chain alters the overall charge of the protein.
-
-
Analysis and Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.
-
¹H NMR Spectroscopy: To determine the average number of PEG chains attached per protein molecule.
-
HPLC (SEC or RP-HPLC): To assess the purity and heterogeneity of the conjugate.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight distribution of the PEGylated species.
-
Potential Side Reactions and Byproducts
While mPEG-Epoxide is a relatively mild PEGylating reagent, it can react with other nucleophilic groups present in proteins, although at a slower rate than with primary amines.[1]
-
Thiols (Cysteine): The thiol group of cysteine residues is a potent nucleophile and can react with epoxides to form a stable thioether linkage. This reaction is more favorable at neutral to slightly basic pH.
-
Hydroxyls (Serine, Threonine, Tyrosine): Hydroxyl groups can react with epoxides, especially at higher pH values, to form ether linkages.
-
Imidazole (B134444) (Histidine): The imidazole ring of histidine can also participate in nucleophilic attack on the epoxide ring.
It is important to characterize the final conjugate thoroughly to identify any potential side products.
Visualization of Workflows and Mechanisms
Reaction Mechanism
Caption: Reaction mechanism of mPEG-Epoxide with a primary amine.
Experimental Workflow
Caption: General experimental workflow for protein PEGylation.
Conclusion
The reaction of mPEG-Epoxide with primary amines is a robust and versatile method for the PEGylation of biomolecules. By carefully controlling reaction parameters such as pH, temperature, and stoichiometry, researchers can achieve efficient and specific conjugation. This guide provides the foundational knowledge and practical protocols necessary to implement this important bioconjugation technique, enabling the development of next-generation protein and peptide therapeutics with improved properties.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Fundamental Properties of Methoxy (B1213986) PEG Epoxide
This guide provides a comprehensive overview of the core properties of methoxy polyethylene (B3416737) glycol epoxide (mPEG-Epoxide), a critical bifunctional reagent in modern bioconjugation, drug delivery, and materials science. It details the physicochemical properties, reactivity, and essential characterization protocols for this polymer.
Core Properties of Methoxy PEG Epoxide
Methoxy PEG epoxide is a linear polymer of ethylene (B1197577) glycol, terminated at one end with a stable methoxy group and at the other with a reactive epoxide ring.[] The methoxy group ensures stability and reduces non-specific interactions, while the epoxide group allows for covalent conjugation to various nucleophiles.[2][3]
1.1. Chemical Structure and Formula
-
General Structure: CH₃O-(CH₂CH₂O)n-CH₂CH(O)CH₂
-
Linear Formula: C₃H₅O₂(C₂H₄O)nCH₃
1.2. Physicochemical Properties
The physical state of mPEG-Epoxide is dependent on its molecular weight, ranging from a viscous liquid or semi-solid for lower molecular weights to a white or off-white powder for higher molecular weights.[4]
| Property | Description | Typical Values | Citations |
| Appearance | Varies from a semi-solid to a white/off-white powder depending on molecular weight. | White to off-white semi-solid or powder | |
| Molecular Weight (MW) | Available in a wide range of molecular weights to suit different applications. | 500 Da to 40,000 Da (40 kDa) | [2][5] |
| Functionality | The percentage of PEG chains carrying a reactive epoxide group. High functionality is crucial for efficiency. | ≥95% | [2][6] |
| Purity | The percentage of mPEG-Epoxide relative to impurities (e.g., PEG diol). | ≥95% (High purity grades >99% are available) | [2][7] |
| Polydispersity (PDI) | A measure of the distribution of molecular weights in the polymer sample. A lower PDI indicates a narrower distribution. | Typically ≤ 1.05 - 1.10 | [6][8] |
| Storage Temperature | Recommended storage conditions to maintain the reactivity of the epoxide group. | 2-8°C or -20°C for long-term storage | [4] |
1.3. Solubility
The polyethylene glycol backbone imparts excellent solubility in aqueous solutions and many organic solvents.[][8]
| Solvent | Solubility | Citations |
| Water | Soluble | [][8] |
| Aqueous Buffers | Soluble | [8] |
| Ethanol | Soluble | [] |
| DMSO, DMF | Soluble | [8][] |
| Chloroform, DCM | Soluble | [8] |
| Toluene | Less soluble (soluble when hot) | [8][10] |
| Diethyl Ether | Not soluble | [8] |
Reactivity and Reaction Mechanisms
The key feature of mPEG-Epoxide is the strained three-membered epoxide ring, which is susceptible to nucleophilic attack, leading to ring-opening. This reaction forms the basis of its utility in conjugation chemistry. The reactions are typically efficient under mild conditions.[2][11]
2.1. Reaction with Amines (Aminolysis)
Epoxides react readily with primary and secondary amines to form stable amino alcohol linkages. The reaction is a base-catalyzed SN2 mechanism where the amine acts as the nucleophile.[12][13] The reaction is most efficient at a pH of 8.0 to 9.5.[][14]
Caption: Reaction mechanism of mPEG-Epoxide with a primary amine.
2.2. Reaction with Thiols (Thiolation)
Thiols (sulfhydryl groups) are potent nucleophiles that react with epoxides to form thioether bonds. This reaction can be catalyzed by a base, such as a tertiary amine.[15][16]
Caption: Base-catalyzed reaction of mPEG-Epoxide with a thiol.
2.3. Potential Side Reactions: Hydrolysis
The epoxide ring can undergo hydrolysis in aqueous environments, especially under acidic or basic conditions, to form a diol.[17][18] This is the primary competing reaction and leads to a loss of reactivity. Therefore, it is critical to control the pH and temperature of conjugation reactions and to store the reagent properly.[2]
Caption: Hydrolysis of the epoxide ring to form an unreactive diol.
Quality Control and Characterization Protocols
Rigorous characterization is essential to ensure the quality, purity, and reactivity of mPEG-Epoxide for reproducible results in research and development.
3.1. Summary of Key Quality Attributes and Methods
| Quality Attribute | Method of Analysis | Purpose | Citations |
| Molecular Weight (MW) | Gel Permeation / Size Exclusion Chromatography (GPC/SEC), MALDI-MS, ¹H NMR | To confirm the average molecular weight and its distribution. | [8][19] |
| Polydispersity (PDI) | Gel Permeation / Size Exclusion Chromatography (GPC/SEC) | To determine the breadth of the molecular weight distribution. | [8] |
| Chemical Structure | ¹H Nuclear Magnetic Resonance (¹H NMR) | To confirm the polymer backbone structure and the presence of terminal methoxy and epoxide groups. | [19][20][21] |
| Functionality | ¹H NMR (by comparing integrals of terminal groups to the polymer backbone), Titration | To quantify the percentage of polymer chains with a reactive epoxide end group. | [20] |
| Purity | High-Performance Liquid Chromatography (HPLC), ¹H NMR | To quantify the amount of mPEG-Epoxide relative to impurities like PEG diol. | [20][22] |
3.2. Experimental Protocol 1: Molecular Weight and PDI by GPC/SEC
This protocol outlines the general procedure for determining the molecular weight (Mₙ, Mₙ) and PDI of mPEG-Epoxide.
Caption: Standard workflow for GPC/SEC analysis of mPEG-Epoxide.
-
Methodology:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), containing a salt (e.g., 0.1 M LiBr) to prevent polymer aggregation. Degas the mobile phase thoroughly.
-
Calibration: Generate a calibration curve by injecting a series of well-characterized, narrow-PDI polyethylene glycol standards. Plot the logarithm of the molecular weight against the elution volume/time.
-
Sample Preparation: Accurately weigh and dissolve the mPEG-Epoxide sample in the mobile phase to a concentration of approximately 2-5 mg/mL.
-
Filtration: Filter the sample solution through a 0.22 or 0.45 µm filter (compatible with the mobile phase) to remove any dust or particulates that could damage the column.
-
Analysis: Inject the filtered sample into the GPC/SEC system. The system typically consists of a pump, injector, column set, and a refractive index (RI) detector.
-
Data Processing: Using the calibration curve, determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and Polydispersity Index (PDI = Mₙ/Mₙ) from the sample's chromatogram.
-
3.3. Experimental Protocol 2: Structure and Functionality by ¹H NMR
Proton NMR is a powerful tool for confirming the chemical structure and estimating the functionality of mPEG-Epoxide.[19][20][21]
Caption: General workflow for ¹H NMR characterization of mPEG-Epoxide.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the mPEG-Epoxide sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial. Transfer the solution to a 5 mm NMR tube.[20]
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Spectral Analysis:
-
Identify Key Peaks:
-
Set Integral Reference: Set the integral of the methoxy peak (CH₃O-) to a reference value of 3.00.
-
Calculate Functionality: Compare the integration of the epoxide protons to the methoxy protons. The theoretical integration of the epoxide CH and CH₂ protons should correspond to 3H. A value close to 3 confirms high epoxide functionality. A lower value indicates hydrolysis or incomplete synthesis.
-
Estimate Molecular Weight: The number of repeating ethylene oxide units (n) can be estimated by comparing the integral of the PEG backbone (4nH) to the methoxy protons (3H).
-
-
3.4. Experimental Protocol 3: Epoxide Functionality by Titration
A chemical titration method, such as titration with hydrogen bromide (HBr), can provide a quantitative measure of the epoxide content.
-
Principle: A known excess of HBr in a non-aqueous solvent is reacted with the epoxide. The unreacted HBr is then back-titrated with a standardized basic solution.
-
Methodology:
-
Reagent Preparation: Prepare a standardized solution of HBr in glacial acetic acid. Prepare a standardized solution of a base, such as sodium acetate (B1210297) in acetic acid, with crystal violet as an indicator.
-
Sample Reaction: Accurately weigh a sample of mPEG-Epoxide and dissolve it in a suitable solvent (e.g., chlorobenzene). Add a precise volume of the standardized HBr solution. Allow the reaction to proceed to completion (this may require gentle heating).
-
Titration: Add crystal violet indicator to the solution. Titrate the excess, unreacted HBr with the standardized sodium acetate solution until the endpoint is reached (a color change from yellow-green to blue-green).
-
Blank Titration: Perform a blank titration using the same procedure but without the mPEG-Epoxide sample.
-
Calculation: The difference in the volume of titrant used for the blank and the sample is proportional to the amount of HBr that reacted with the epoxide groups. From this, the epoxide equivalent weight and functionality can be calculated.
-
References
- 2. m-PEG-Epoxide | mPEG-EPO | AxisPharm [axispharm.com]
- 3. polysciences.com [polysciences.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Methoxy PEG Epoxide - JenKem Technology USA [jenkemusa.com]
- 6. Methoxy PEGs for PEGylation - JenKem Technology [jenkemusa.com]
- 7. High Purity Methoxy PEG Raw Materials - JenKem Technology USA [jenkemusa.com]
- 8. creativepegworks.com [creativepegworks.com]
- 10. Methoxypolyethylene glycols | 9004-74-4 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. www2.oberlin.edu [www2.oberlin.edu]
- 13. researchgate.net [researchgate.net]
- 14. Epoxide PEG, mPEG-EPO [nanocs.net]
- 15. Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Epoxide hydrolysis and alcoholysis reactions over crystalline Mo–V–O oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. WO2023201805A1 - Method for preparing polyethylene glycol-glycerol derivative and intermediate thereof - Google Patents [patents.google.com]
- 19. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives - Google Patents [patents.google.com]
mPEG-Epoxide for beginners in protein modification
An In-Depth Technical Guide to mPEG-Epoxide for Protein Modification
Introduction to Protein PEGylation
PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, peptides, and other biomolecules.[1][2] This modification is a widely used strategy to enhance the pharmaceutical properties of biotherapeutics.[3][4] The primary benefits of PEGylation include a prolonged plasma half-life due to an increased hydrodynamic volume which reduces the rate of kidney excretion, enhanced protein stability, increased resistance to proteolytic degradation, and reduced immunogenicity by masking epitopes on the protein surface.[3][4][5][6]
One of the reagents used for this purpose is methoxy (B1213986) PEG-Epoxide (mPEG-Epoxide). mPEG is a linear polyether alcohol, often with a methoxy group capping one end to prevent cross-linking during conjugation.[3][7] To make it reactive for protein modification, the terminal hydroxyl group of mPEG is converted into a reactive group, such as an epoxide.[8][9]
mPEG-Epoxide: A Mild Reagent for Protein Modification
mPEG-Epoxide is an activated PEG derivative where the terminal hydroxyl group has been converted into a reactive epoxy group.[9][10] It is considered a mild PEGylating reagent used in protein engineering and biomaterials research.[9][11]
Chemical Structure and Properties
mPEG-Epoxide is a linear, monofunctional PEG with a glycidyl (B131873) ether or epoxide functionality.[12] It is soluble in water, aqueous buffers, and various organic solvents like chloroform, methylene (B1212753) chloride, DMF, and DMSO. Commercially, it is available in different molecular weights, typically ranging from 2 kDa to 5 kDa.
Table 1: Physicochemical Properties of mPEG-Epoxide
| Property | Description | References |
| Functional Group | Epoxide (Glycidyl Ether) | [12] |
| Available MW | Typically 2,000 Da and 5,000 Da; other sizes available via custom synthesis. | |
| Solubility | Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, DMSO. Less soluble in alcohol. | |
| Reactivity | Reacts with amine, hydroxyl, and thiol groups. | [8][13] |
Mechanism of Action
mPEG-Epoxide reacts with nucleophilic functional groups on the surface of proteins. The primary targets are the primary amine groups found in the side chain of lysine (B10760008) residues and the N-terminal α-amino group.[8][9] The reaction proceeds via a nucleophilic ring-opening of the epoxide, forming a stable secondary amine linkage.[8][9]
While the primary reaction is with amines, mPEG-Epoxide has been noted to also react with other nucleophilic groups such as hydroxyl (e.g., serine, threonine, tyrosine), thiol (cysteine), and imidazole (B134444) (histidine) groups.[8][13] This suggests that mPEG-Epoxide is not entirely selective for amino group conjugation, which can be a limitation.[8] Due to the lower reactivity of the epoxide group compared to other electrophilic reagents, its application has been somewhat limited.[8]
Advantages and Disadvantages of mPEG-Epoxide
The choice of a PEGylation reagent depends on the specific protein and the desired properties of the final conjugate. mPEG-Epoxide has a distinct set of characteristics.
Advantages:
-
Mild Reaction Conditions: The reaction can be performed under gentle conditions, which helps in preserving the native structure and activity of the protein.[8]
-
Stable Linkage: It forms a stable secondary amine bond, which is resistant to hydrolysis under physiological conditions.[9][11]
Disadvantages:
-
Low Reactivity: Compared to other PEGylating agents like NHS esters, mPEG-Epoxide is less reactive, which can lead to longer reaction times or incomplete conjugation.[8]
-
Lack of Selectivity: It can react with multiple nucleophilic groups on the protein surface, potentially leading to a heterogeneous mixture of products.[8][14] This lack of specificity can make characterization and purification more challenging.
Table 2: Comparison with Other Common Amine-Reactive PEG Reagents
| Reagent | Reactive Group | Linkage Formed | Reactivity | Key Features | References |
| mPEG-Epoxide | Epoxide (Glycidyl Ether) | Secondary Amine | Low | Mild conditions, stable linkage, but low selectivity. | [8][9] |
| mPEG-NHS Ester | N-Hydroxysuccinimide Ester | Amide | High | Fast reaction, forms stable amide bond, widely used. | [15][16] |
| mPEG-Aldehyde | Aldehyde | Secondary Amine | Moderate | Requires a reducing agent (reductive amination), good for N-terminal specific PEGylation at controlled pH. | [13][15] |
| mPEG-NPC | p-nitrophenyl carbonate | Urethane (B1682113) (Carbamate) | Moderate | Forms a very stable urethane linkage. | [13][16] |
Impact of PEGylation on Protein Properties
The covalent attachment of mPEG chains, regardless of the specific reagent used, imparts significant changes to the physicochemical and biological properties of the protein.
Table 3: General Effects of Protein PEGylation
| Property Affected | Outcome of PEGylation | Mechanism | References |
| Plasma Half-Life | Increased | The larger hydrodynamic size of the conjugate reduces renal clearance. PEG chains can also mask sites of proteolytic cleavage. | [3][6] |
| Immunogenicity | Reduced | The PEG shell sterically hinders the recognition of protein epitopes by the immune system. | [3][5] |
| Solubility | Increased | PEG is a highly hydrophilic polymer, which can improve the solubility of the protein, especially in aqueous solutions. | [3][17] |
| Thermal Stability | Often Increased | PEGylation can enhance the conformational stability of proteins, making them more resistant to thermal denaturation. | [5][18] |
| Biological Activity | May be Reduced | Steric hindrance from the PEG chain near the active site or binding domains can sometimes lead to a partial loss of biological activity. The extent of this loss depends on the PEGylation site and degree. | [][20] |
Note: While PEG itself is generally considered non-immunogenic, there is growing evidence that anti-PEG antibodies can be present in the population or induced by treatment with PEGylated drugs, which can lead to accelerated blood clearance of the therapeutic.[2][21]
Experimental Protocol: A General Guide
This section provides a generalized protocol for the modification of a protein with mPEG-Epoxide. The optimal conditions, including molar ratios, pH, and reaction time, must be determined empirically for each specific protein.
Materials and Reagents
-
Protein of interest
-
mPEG-Epoxide of desired molecular weight
-
Reaction Buffer: e.g., 50 mM sodium borate (B1201080) or sodium carbonate buffer, pH 8.0-9.5
-
Quenching Solution (optional): e.g., 1 M glycine (B1666218) or Tris buffer
-
Purification System: Ion-exchange chromatography (IEX) or Size-exclusion chromatography (SEC) columns and buffers
-
Characterization Equipment: SDS-PAGE system, mass spectrometer, plate reader for activity assays
Protein Preparation
-
Dissolve or dialyze the protein into the chosen reaction buffer. Ensure the buffer does not contain primary amines (like Tris) that could compete with the protein for the mPEG-Epoxide.
-
Determine the protein concentration accurately using a suitable method (e.g., A280 measurement or BCA assay).
PEGylation Reaction
-
Warm the reaction buffer and protein solution to the desired reaction temperature (typically room temperature or 4°C for sensitive proteins).
-
Dissolve the mPEG-Epoxide in a small volume of the reaction buffer immediately before use.
-
Add the mPEG-Epoxide solution to the protein solution while gently stirring. The molar ratio of mPEG-Epoxide to protein is a critical parameter to optimize; start with a range (e.g., 5:1, 10:1, 20:1).
-
Allow the reaction to proceed for a set period. Due to the low reactivity of mPEG-Epoxide, this may range from several hours to overnight (e.g., 12-24 hours).[14]
Purification of the PEGylated Protein
-
Stop the reaction by adding a quenching agent or by changing the pH to neutral.
-
Separate the PEGylated protein from unreacted protein and excess mPEG-Epoxide.
-
Ion-Exchange Chromatography (IEX): PEGylation often changes the net charge of the protein by reacting with charged lysine residues. This change in charge can be exploited to separate mono-, di-, and poly-PEGylated species from the unmodified protein.
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic size. The PEGylated protein will be significantly larger than the unreacted protein and will elute earlier.
-
Characterization of the Conjugate
-
SDS-PAGE: To visualize the increase in molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts, showing a characteristic "smear" or distinct higher molecular weight bands.
-
Mass Spectrometry (e.g., MALDI-TOF): To confirm the covalent attachment of PEG and determine the number of PEG chains attached per protein molecule.
-
Activity Assay: To quantify the biological activity of the PEGylated protein compared to the unmodified protein.
-
Purity Analysis: Using SEC-HPLC or RP-HPLC to determine the purity of the final product.
Logical Relationships in Therapeutic Improvement via PEGylation
The ultimate goal of PEGylation is to improve the therapeutic profile of a protein drug. This is achieved through a cascade of effects originating from the covalent attachment of PEG.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 5. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mPEG-EPO, mPEG-Epoxide Suppy - Biopharma PEG [biochempeg.com]
- 13. interchim.fr [interchim.fr]
- 14. researchgate.net [researchgate.net]
- 15. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 16. nbinno.com [nbinno.com]
- 17. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
The Role of mPEG-Epoxide in Advanced Drug Delivery Systems: A Technical Guide
Introduction to mPEG-Epoxide
Methoxypolyethylene glycol-epoxide (mPEG-Epoxide) is a linear, monofunctional derivative of polyethylene (B3416737) glycol (PEG) that has emerged as a critical tool in the field of drug delivery.[1][2][3] It is an activated form of mPEG where the terminal hydroxyl group has been converted into a reactive epoxy (or glycidyl (B131873) ether) group.[2][4] This modification transforms the relatively inert mPEG into a versatile reagent for the covalent modification of biomolecules and nanoparticles.[5]
The fundamental advantage of utilizing mPEG-Epoxide lies in the process of PEGylation—the covalent attachment of PEG chains to a substrate. PEGylation imparts several beneficial properties to drug carriers, including:
-
Enhanced Hydrophilicity and Solubility: The PEG chain significantly increases the water solubility of hydrophobic drugs and carriers, improving their formulation and bioavailability.[6]
-
Reduced Immunogenicity: The flexible PEG chain creates a hydrophilic shield around the drug or nanoparticle, masking it from the immune system and reducing the likelihood of an immune response.[7]
-
Prolonged Systemic Circulation: By sterically hindering opsonization (the process of being marked for clearance by the immune system), PEGylation significantly extends the in-vivo circulation half-life of drug delivery systems.[7][8][9] This allows for a greater opportunity for the drug to reach its target site.
-
Improved Stability: The PEG layer can protect the encapsulated drug from enzymatic degradation.[9]
mPEG-Epoxide is particularly valued for its reactivity towards various nucleophilic functional groups present on proteins, peptides, and the surface of nanoparticles, making it a versatile tool for creating stable, long-circulating drug delivery platforms.[1][3]
Core Properties of mPEG-Epoxide
The utility of mPEG-Epoxide in drug delivery is dictated by its key physicochemical properties. A summary of these properties is presented in the table below.
| Property | Description | Relevance in Drug Delivery |
| Structure | Linear methoxy-terminated polyethylene glycol with a terminal epoxide group. | The methoxy (B1213986) group ensures monofunctionality, preventing cross-linking. The epoxide is the reactive handle for conjugation. |
| Reactivity | The epoxide ring is susceptible to nucleophilic attack, primarily by amines, thiols, and hydroxyl groups, leading to ring-opening and the formation of a stable covalent bond.[3][10] | Enables covalent and stable attachment to a wide range of biomolecules (proteins, peptides) and functionalized nanoparticle surfaces. |
| Solubility | Soluble in water, aqueous buffers, and various organic solvents such as DMSO, DMF, and chlorinated solvents.[10][11] | Provides flexibility in choosing reaction conditions for conjugation with different types of drugs and carrier materials. |
| Biocompatibility | The PEG backbone is well-established as being biocompatible, non-toxic, and having low immunogenicity. | Essential for in-vivo applications, minimizing adverse effects and ensuring the safety of the drug delivery system. |
| Molecular Weight | Commercially available in a range of molecular weights (e.g., 1 kDa, 2 kDa, 5 kDa, up to 40 kDa).[10] | Allows for the fine-tuning of the properties of the final conjugate, such as the thickness of the hydrophilic layer and the overall hydrodynamic size, which in turn affects circulation time.[8] |
Conjugation Chemistry of mPEG-Epoxide
The epoxide group of mPEG-Epoxide is an electrophilic moiety that readily reacts with nucleophiles under specific conditions. The most relevant reactions in the context of drug delivery are with primary amines and thiols.
Reaction with Amine Groups
The reaction of mPEG-Epoxide with primary amines (such as the ε-amino group of lysine (B10760008) residues on proteins) is the most common conjugation strategy. The reaction proceeds via a nucleophilic ring-opening mechanism, resulting in a stable secondary amine linkage. This reaction is typically carried out under mildly alkaline conditions (pH 8.0-9.5) to ensure the amine is deprotonated and thus sufficiently nucleophilic.[12]
Reaction with Thiol Groups
mPEG-Epoxide can also be conjugated to thiol (sulfhydryl) groups, such as those from cysteine residues in proteins or on the surface of functionalized nanoparticles. This base-catalyzed reaction also proceeds via nucleophilic ring-opening of the epoxide, forming a stable thioether bond.[13]
Quantitative Data on mPEG-Epoxide Based Systems
The performance of drug delivery systems functionalized with mPEG-Epoxide can be quantified in several ways. The following tables summarize key quantitative data from various studies.
Table 1: Effect of PEGylation on Nanoparticle Circulation Half-Life
PEGylation is a well-established strategy to prolong the circulation time of nanoparticles by reducing their uptake by the mononuclear phagocyte system (MPS).
| Nanoparticle System | PEG Molecular Weight (kDa) | Circulation Half-Life (PEGylated) | Circulation Half-Life (Non-PEGylated) | Fold Increase | Reference(s) |
| Liposomes | Not specified | ~5 hours | < 30 minutes | >10x | [8] |
| PLGA Nanoparticles | Not specified | Significantly increased | Not specified | N/A | [8] |
| Polymer-based Micelles | 5 | 4.6 min | N/A | N/A | [8] |
| Polymer-based Micelles | 10 | 7.5 min | N/A | N/A | [8] |
| Polymer-based Micelles | 20 | 17.7 min | N/A | N/A | [8] |
| Proticles (radiolabeled) | Not specified | 0.23 ± 0.01 %ID/g at 1h | 0.06 ± 0.01 %ID/g at 1h | ~3.8x | [14] |
Note: A statistical analysis of published data on gold nanoparticles suggests that a PEG molecular weight of at least 5 kDa is optimal for maximizing circulation half-life, particularly for nanoparticles smaller than 40 nm.[1]
Table 2: Drug Loading in PEGylated Nanoparticles
Drug loading capacity (DLC) and encapsulation efficiency (EE) are critical parameters for a successful drug delivery system. While not always directly involving mPEG-Epoxide, the data for PEGylated systems provide a relevant benchmark.
| Nanoparticle System | Drug | Drug Loading Capacity (DLC) | Encapsulation Efficiency (EE) | Reference(s) |
| PEGylated PLGA NPs | Doxorubicin (B1662922) | ~5% (w/w) | 47% | [15] |
| Gold NPs (covalent conjugation) | Doxorubicin | 27.3% | N/A | [16] |
| Alginate/Chitosan NPs (PEGylated) | Doxorubicin | N/A | 49.1 ± 3.1% | [16] |
| Beta-1,3-Glucan NPs (conjugated) | Doxorubicin | N/A | 46% to 70% | [17] |
DLC is typically defined as (weight of drug in nanoparticles / total weight of nanoparticles) x 100%. EE is defined as (weight of drug in nanoparticles / initial weight of drug used) x 100%.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of mPEG-Epoxide functionalized drug delivery systems.
Protocol 1: Synthesis of mPEG-Epoxide from mPEG-OH
This protocol describes a general method for activating mPEG-OH to mPEG-Epoxide using epichlorohydrin (B41342).
-
Azeotropic Drying of mPEG-OH: Dissolve mPEG-OH in toluene (B28343) and perform azeotropic distillation using a Dean-Stark apparatus to remove residual water. Subsequently, dry the mPEG-OH under vacuum.
-
Alkoxide Formation: Dissolve the dried mPEG-OH in anhydrous toluene. Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, under an inert atmosphere (e.g., argon or nitrogen) and stir until the evolution of hydrogen gas ceases, indicating the formation of the mPEG-alkoxide.
-
Epoxidation: Cool the reaction mixture in an ice bath. Add epichlorohydrin dropwise to the mPEG-alkoxide solution. Allow the reaction to warm to room temperature and stir for 24-48 hours.[12]
-
Purification:
-
Filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate and redissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Repeat the precipitation step multiple times to ensure high purity.
-
Finally, dry the purified mPEG-Epoxide under vacuum.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR and Gel Permeation Chromatography (GPC). The appearance of characteristic epoxide proton signals in the NMR spectrum and a narrow polydispersity index (PDI) from GPC indicate successful synthesis.
Protocol 2: Conjugation of mPEG-Epoxide to a Protein (e.g., Lysozyme)
This protocol is adapted from a published procedure for the PEGylation of lysozyme.[12]
-
Protein Solution Preparation: Dissolve the protein (e.g., 15.0 mg, 1.0 µmol of Lysozyme) in 3 mL of a suitable buffer, such as 0.1 M carbonate buffer (pH 8.0). The alkaline pH is necessary to deprotonate the amine groups for the reaction.
-
Reagent Preparation: Dissolve mPEG-Epoxide (e.g., 44.0 mg, 22.0 µmol of 2 kDa mPEG-Epoxide, representing a molar excess) in a small volume of the same buffer.
-
Conjugation Reaction: Add the mPEG-Epoxide solution to the protein solution. Stir the mixture at room temperature for 48 hours.
-
Purification:
-
Transfer the reaction mixture to a dialysis cassette (e.g., 10,000 MWCO for lysozyme).
-
Dialyze against deionized water for 3 days, with frequent water changes, to remove unreacted mPEG-Epoxide and buffer salts.
-
For larger mPEG chains (≥5 kDa), size-exclusion chromatography (SEC) is a more effective purification method.[2]
-
-
Lyophilization: Freeze-dry the purified conjugate solution to obtain the PEGylated protein as a white, fluffy powder.
-
Characterization: Determine the degree of PEGylation (the average number of PEG chains per protein) using techniques such as ¹H NMR, SDS-PAGE, or MALDI-TOF mass spectrometry.[2][18]
Protocol 3: Functionalization of PLGA Nanoparticles with mPEG-Epoxide
This protocol describes a general workflow for creating PEGylated nanoparticles where the surface is first functionalized with amine groups, followed by reaction with mPEG-Epoxide.
-
Nanoparticle Formation:
-
Synthesize amine-terminated nanoparticles. This can be achieved by using a pre-functionalized polymer like PLGA-PEG-NH₂ or by post-synthesis surface modification of existing nanoparticles to introduce amine groups.
-
A common method is nanoprecipitation: dissolve the polymer (e.g., PLGA-PEG-NH₂) in a water-miscible organic solvent (e.g., acetonitrile).[19]
-
Add this organic phase dropwise to a larger volume of stirring water (the anti-solvent), causing the polymer to precipitate and form nanoparticles.[19]
-
-
Purification of Amine-NPs: Purify the nanoparticles to remove the organic solvent and un-encapsulated material. This is typically done by centrifugation or ultrafiltration.[19]
-
Conjugation Reaction:
-
Resuspend the purified amine-functionalized nanoparticles in an appropriate aqueous buffer with a mildly alkaline pH (e.g., borate (B1201080) buffer, pH 8.5).
-
Add a solution of mPEG-Epoxide in the same buffer to the nanoparticle suspension. A molar excess of mPEG-Epoxide relative to the surface amine groups is typically used to drive the reaction to completion.
-
Allow the reaction to proceed for 24-48 hours at room temperature with gentle stirring.
-
-
Final Purification: Purify the now PEGylated nanoparticles to remove any unreacted mPEG-Epoxide. Repeated cycles of ultrafiltration or dialysis are effective for this purpose.
-
Characterization: Analyze the final product to confirm successful PEGylation and determine its physicochemical properties.
Characterization of mPEG-Epoxide Conjugates
A thorough characterization is essential to ensure the quality and desired properties of the final drug delivery system.
-
Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles. An increase in size after reaction with mPEG-Epoxide is a primary indicator of successful surface modification.
-
Zeta Potential: Measures the surface charge of the nanoparticles. A successful PEGylation should shield the original surface charge (e.g., from amine groups), causing the zeta potential to shift towards neutrality.[20]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A powerful tool for confirming the covalent attachment of PEG and quantifying the degree of PEGylation on proteins.[2] The characteristic strong signal from the PEG methylene (B1212753) protons (-O-CH₂-CH₂-) can be integrated and compared to specific protein signals to calculate the average number of PEG chains attached.[2][3]
-
Chromatography (HPLC/SEC): Size-exclusion chromatography (SEC) can separate PEGylated species based on their size, allowing for the assessment of conjugation efficiency and the removal of unreacted reagents.[18]
-
Microscopy (TEM/SEM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology and size of the nanoparticles, confirming that they have not aggregated during the functionalization process.
Conclusion
mPEG-Epoxide is a highly effective and versatile reagent for the development of advanced drug delivery systems. Its ability to react readily with common nucleophiles on biomolecules and nanoparticles allows for the creation of stable, biocompatible, and long-circulating carriers. The process of PEGylation, facilitated by reagents like mPEG-Epoxide, is a cornerstone of nanomedicine, enabling improved pharmacokinetics and therapeutic efficacy of a wide range of drugs. A thorough understanding of its chemistry, combined with robust experimental and characterization protocols, is essential for harnessing its full potential in the design of next-generation therapeutics.
References
- 1. Optimal size and PEG coating of gold nanoparticles for prolonged blood circulation: a statistical analysis of published data - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00782D [pubs.rsc.org]
- 2. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. google.com [google.com]
- 7. Edge Attributes | Graphviz [graphviz.org]
- 8. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
- 11. mPEG-Epoxide Epoxide-mPEG - MPEG - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PEGylated PLGA nanoparticles for the improved delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Loading Efficiency of Doxorubicin-Loaded Beta-1,3- Glucan Nanoparticles: An Artificial Neural Networks Study [nanomedicine-rj.com]
- 18. creativepegworks.com [creativepegworks.com]
- 19. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
mPEG-Epoxide synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of mPEG-Epoxide
Introduction
Methoxy (B1213986) Polyethylene (B3416737) Glycol-Epoxide (mPEG-Epoxide), also known as mPEG-glycidyl ether, is a linear monofunctional PEG derivative featuring a reactive epoxide ring at one terminus and a chemically inert methoxy group at the other.[1][2] This heterobifunctional structure makes it a valuable reagent in bioconjugation, drug delivery, and materials science. The high ring strain of the three-membered epoxide ring allows it to react readily with nucleophiles like amines, thiols, and hydroxyl groups under mild conditions, forming stable covalent bonds.[3][4]
The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly improve the pharmaceutical properties of therapeutic proteins, peptides, and small molecule drugs. Benefits include enhanced solubility, prolonged plasma half-life, reduced immunogenicity, and improved stability.[3] mPEG-Epoxide serves as a key intermediate for this process, offering a versatile handle for conjugation.[5][6]
This guide provides a detailed overview of the primary synthesis routes for mPEG-Epoxide, common purification strategies to remove critical impurities, and analytical techniques for comprehensive characterization.
Synthesis of mPEG-Epoxide
The most prevalent method for synthesizing mPEG-Epoxide is through the Williamson ether synthesis, which involves the reaction of methoxy polyethylene glycol (mPEG-OH) with an excess of an epoxy-containing electrophile, typically epichlorohydrin (B41342), in the presence of a strong base.
General Reaction Scheme
The synthesis is generally a two-step, one-pot reaction. First, the terminal hydroxyl group of mPEG-OH is deprotonated by a strong base (e.g., sodium hydroxide (B78521), sodium hydride) to form a more nucleophilic alkoxide. This alkoxide then attacks the least sterically hindered carbon of epichlorohydrin in an SN2 reaction, displacing the chloride. The subsequent intramolecular cyclization, also an SN2 reaction, forms the desired epoxide ring.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on common laboratory practices for the synthesis of mPEG-Epoxide from mPEG-OH and epichlorohydrin.
Materials:
-
Methoxy polyethylene glycol (mPEG-OH)
-
Epichlorohydrin (ECH)
-
Sodium hydroxide (NaOH) or other suitable base (e.g., NaH)
-
Anhydrous solvent (e.g., Toluene (B28343), Tetrahydrofuran (THF))
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet
Procedure:
-
Drying the mPEG-OH: Dissolve the mPEG-OH in anhydrous toluene. Remove residual water by azeotropic distillation under a nitrogen atmosphere. After cooling, remove the toluene under reduced pressure to obtain the dried mPEG-OH.
-
Deprotonation: Add fresh anhydrous solvent (THF or Toluene) to the dried mPEG-OH in the reaction vessel under a nitrogen atmosphere. Add a stoichiometric amount of a strong base (e.g., 1.1 equivalents of NaOH) and stir the mixture at an elevated temperature (e.g., 40-60 °C) for 1-2 hours to form the mPEG-alkoxide.
-
Epoxidation: Add an excess of epichlorohydrin (e.g., 5-10 equivalents) dropwise to the reaction mixture while maintaining the temperature. Let the reaction proceed for several hours (e.g., 4-24 hours) at the same temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹H NMR.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove the salt byproduct (e.g., NaCl). Concentrate the filtrate under reduced pressure to remove the excess epichlorohydrin and solvent.
-
Extraction: Dissolve the crude product in a suitable organic solvent like dichloromethane (B109758) (DCM) and wash it several times with brine or water to remove any remaining salts and base.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude mPEG-Epoxide product, which can then be further purified.
Synthesis Workflow Diagram
Purification of mPEG-Epoxide
The purification of mPEG-Epoxide is a critical step to ensure its suitability for biomedical applications. The primary impurity of concern is the unreacted starting material, mPEG-OH, and the corresponding PEG-diol, which can arise if the initial mPEG starting material is not pure.[7][8] PEG-diol can lead to cross-linking in subsequent conjugation reactions.[8]
Common Purification Techniques
-
Precipitation/Crystallization: The crude product can be dissolved in a good solvent (e.g., dichloromethane) and then precipitated by adding a poor solvent (e.g., diethyl ether, hexane) at a low temperature. This process is repeated multiple times to improve purity.
-
Dialysis/Ultrafiltration: For higher molecular weight PEGs, dialysis against water or a suitable buffer can remove low molecular weight impurities like salts and residual solvents.[7]
-
Column Chromatography: This is one of the most effective methods for separating mPEG-Epoxide from mPEG-OH and PEG-diol.
-
Reversed-Phase Chromatography (RPC): Utilizes a non-polar stationary phase and a polar mobile phase. The slight difference in polarity between the epoxide and hydroxyl end-groups allows for separation.[7][8]
-
Ion-Exchange Chromatography (IEC): This technique can be used if the terminal hydroxyl groups are first derivatized to a charged species (e.g., mPEG-acetate or mPEG-phthalate), allowing for separation from the uncharged mPEG-Epoxide.[9][10]
-
Detailed Protocol for Purification by Column Chromatography
Method: Reversed-Phase Flash Column Chromatography
Materials:
-
Crude mPEG-Epoxide
-
Silica (B1680970) Gel (C18-functionalized)
-
Solvents for mobile phase (e.g., Acetonitrile (B52724), Water, Methanol)
-
Flash chromatography system or glass column
-
Fraction collector
Procedure:
-
Column Packing: Prepare a column packed with C18-functionalized silica gel, equilibrated with the initial mobile phase (e.g., a low percentage of acetonitrile in water).
-
Sample Loading: Dissolve the crude mPEG-Epoxide in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with a gradient system. Start with a mobile phase of low organic content and gradually increase the concentration of the organic solvent (e.g., acetonitrile or methanol). The more polar PEG-diol and mPEG-OH will elute earlier than the slightly less polar mPEG-Epoxide.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions using an appropriate technique (e.g., TLC, HPLC, or MALDI-TOF MS) to identify those containing the pure mPEG-Epoxide.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The final product should be dried under high vacuum to remove any residual solvent.
Purification Workflow Diagram
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. mPEG-Epoxide - Ruixibiotech [ruixibiotech.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. EP1789473A1 - High purity, high molecular weight methoxy-polyethylenglycols (mpeg) - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives - Google Patents [patents.google.com]
- 10. WO2007024066A1 - A new preparing method of methoxypolyethyleneglycol and its derivatives - Google Patents [patents.google.com]
mPEG-Epoxide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of methoxy (B1213986) polyethylene (B3416737) glycol-epoxide (mPEG-Epoxide). Designed for researchers, scientists, and professionals in drug development, this document details the physicochemical properties, experimental protocols for analysis, and key considerations for the successful application of this versatile PEGylation reagent.
Introduction to mPEG-Epoxide
Methoxy polyethylene glycol-epoxide is a linear monofunctional PEG derivative featuring a terminal epoxide group. This reactive three-membered ring allows for the covalent attachment of the hydrophilic PEG chain to various nucleophilic groups on proteins, peptides, nanoparticles, and other surfaces. The process of PEGylation can enhance the therapeutic properties of biomolecules by improving their solubility, increasing their in vivo half-life, and reducing their immunogenicity.[1][2][3] The stability and solubility of the mPEG-Epoxide reagent are critical parameters that directly impact the efficiency and reproducibility of the PEGylation process.
Solubility Characteristics
mPEG-Epoxide exhibits broad solubility in a range of aqueous and organic solvents, providing flexibility in reaction and purification conditions. The polyethylene glycol backbone imparts hydrophilicity, while the overall solubility is also influenced by the molecular weight of the PEG chain.
Table 1: Qualitative Solubility of mPEG-Epoxide
| Solvent Class | Solvent Examples | Solubility |
| Aqueous | Water, Phosphate Buffered Saline (PBS) | Very Soluble |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble |
| Chlorinated Solvents | Chloroform, Methylene Chloride (DCM) | Very Soluble |
| Alcohols | Methanol, Ethanol | Soluble |
| Aromatic Hydrocarbons | Toluene | Less Soluble |
| Ethers | Diethyl Ether | Not Soluble |
Source: General technical information for linear PEG products suggests high solubility in water and various organic solvents.[4]
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a polymer like mPEG-Epoxide involves preparing saturated solutions and quantifying the dissolved polymer.
Methodology: Gravimetric Analysis
-
Solvent Addition: Add a known excess amount of mPEG-Epoxide to a predetermined volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension to pellet the undissolved mPEG-Epoxide.
-
Aliquoting and Drying: Carefully transfer a known volume of the clear supernatant to a pre-weighed container. Evaporate the solvent under vacuum at a controlled temperature.
-
Quantification: Weigh the container with the dried mPEG-Epoxide residue. The solubility can then be calculated in g/L.
-
Analysis: Repeat the experiment in triplicate for each solvent to ensure accuracy.
Stability Characteristics
The primary factor governing the stability of mPEG-Epoxide is the reactivity of the terminal epoxide ring. The three-membered ring is susceptible to nucleophilic attack, leading to ring-opening. The main degradation pathway in aqueous media is hydrolysis, which is catalyzed by both acidic and basic conditions.[5][6][7]
Key Factors Influencing Stability:
-
pH: The rate of hydrolysis of the epoxide ring is significantly influenced by pH. The reaction is generally slowest near neutral pH and is accelerated under both acidic and basic conditions.
-
Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Therefore, it is crucial to store mPEG-Epoxide at low temperatures to maintain its integrity. Recommended storage is typically at -20°C in a dry, dark environment.
-
Nucleophiles: The presence of other nucleophiles can lead to the consumption of the epoxide group. Care should be taken to avoid contamination with substances that can react with the epoxide.
Table 2: Summary of mPEG-Epoxide Stability and Degradation Pathways
| Condition | Degradation Pathway | Key Considerations |
| Acidic (pH < 7) | Acid-catalyzed hydrolysis to form a diol.[6][7] | The reaction rate increases with decreasing pH. The protonated epoxide is more susceptible to nucleophilic attack by water. |
| Neutral (pH ≈ 7) | Slow hydrolysis. | mPEG-Epoxide is most stable around neutral pH, but gradual hydrolysis can still occur over time. |
| Basic (pH > 7) | Base-catalyzed hydrolysis to form a diol.[8][9] | The reaction rate increases with increasing pH. Hydroxide ions act as a strong nucleophile. |
| Elevated Temperature | Increased rate of hydrolysis and other degradation reactions.[10] | Storage at low temperatures (-20°C) is essential to minimize degradation and preserve the reactivity of the epoxide. |
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[11][12][13]
Methodology: HPLC-Based Stability-Indicating Assay
-
Sample Preparation: Prepare solutions of mPEG-Epoxide in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Incubate an aqueous solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
-
Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quenching: Neutralize the acidic and basic samples to halt the degradation reaction before analysis.
-
HPLC Analysis: Analyze the samples using a suitable HPLC method. Since the PEG backbone lacks a strong chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, derivatization of the epoxide can be performed to allow for UV detection.[][15][16]
-
Column: A C8 or C18 reversed-phase column is often suitable.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol.
-
Detection: CAD, ELSD, or UV (post-derivatization).
-
-
Data Analysis: Quantify the peak area of the intact mPEG-Epoxide at each time point to determine the degradation rate under each stress condition. Identify and characterize any significant degradation products.
Visualization of Key Processes
Protein PEGylation Workflow with mPEG-Epoxide
The following diagram illustrates a typical workflow for the PEGylation of a protein with mPEG-Epoxide, from initial characterization to the final purified conjugate.
Decision-Making Process for Protein PEGylation Strategy
The selection of an appropriate PEGylation strategy is a critical step in drug development. The following diagram outlines key decision points.
Conclusion
mPEG-Epoxide is a valuable tool in bioconjugation and drug delivery, offering a versatile method for PEGylating a wide range of molecules. A thorough understanding of its solubility and stability characteristics is paramount for the successful and reproducible implementation of PEGylation strategies. By carefully controlling parameters such as solvent choice, pH, and temperature, and by employing robust analytical methods for characterization and stability monitoring, researchers can effectively harness the benefits of mPEG-Epoxide to develop improved therapeutic agents.
References
- 1. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. www2.oberlin.edu [www2.oberlin.edu]
- 6. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]
- 7. organic chemistry - SN1 like reaction acid-cataylzed hydrolysis of epoxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 12. biomedres.us [biomedres.us]
- 13. rjptonline.org [rjptonline.org]
- 15. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
Surface Modification with mPEG-Epoxide: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Concepts of Surface Modification with methoxy (B1213986) Poly(ethylene glycol)-Epoxide.
This guide provides a comprehensive overview of the fundamental principles and practical applications of surface modification using methoxy Poly(ethylene glycol)-Epoxide (mPEG-Epoxide). This versatile polymer conjugate is instrumental in the fields of drug delivery, biomaterials, and nanotechnology for its ability to create biocompatible, protein-repellent, and non-fouling surfaces. Here, we delve into the reaction mechanisms, detailed experimental protocols, quantitative analysis of surface modification, and the resulting impact on biological interactions.
Core Concepts of mPEG-Epoxide Chemistry
Methoxy Poly(ethylene glycol)-Epoxide is a linear PEG derivative featuring a terminal epoxide group, a highly reactive three-membered ring containing an oxygen atom.[1][2] This epoxide moiety readily undergoes ring-opening reactions with various nucleophiles, making it an excellent candidate for covalently attaching PEG chains to a wide range of surfaces.[1][3] The methoxy group at the other end of the PEG chain provides stability and prevents cross-linking reactions.
The primary reaction mechanism involves the nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the formation of a stable covalent bond. Common nucleophiles present on material surfaces or biomolecules include primary amines (-NH2) and thiols (-SH). The reaction with amines is particularly prevalent and is typically carried out under mild alkaline conditions (pH 8.0-9.5) to deprotonate the amine group, thereby increasing its nucleophilicity.[3][4]
The resulting surface modification, often termed "PEGylation," imparts a hydrophilic and sterically hindering layer. This "stealth" property is crucial for biomedical applications as it can significantly reduce non-specific protein adsorption, prevent cellular adhesion, and prolong the circulation time of nanoparticles in vivo by evading the mononuclear phagocyte system.[5][6]
Experimental Protocols
This section provides detailed methodologies for the surface modification of a common substrate, glass (e.g., microscope slides or coverslips), with mPEG-Epoxide. This process typically involves two key steps: surface activation to introduce amine groups, followed by the coupling of mPEG-Epoxide.
Surface Amination of Glass Slides
This protocol details the functionalization of glass surfaces with amine groups using (3-Aminopropyl)triethoxysilane (APTES).
Materials:
-
Glass slides or coverslips
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Anhydrous toluene (B28343)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Deionized water
-
Nitrogen gas
-
Oven
Procedure:
-
Cleaning: Immerse the glass slides in Piranha solution for 1 hour to clean and hydroxylate the surface.
-
Rinsing: Thoroughly rinse the slides with copious amounts of deionized water followed by ethanol.
-
Drying: Dry the slides under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.
-
Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene. Immerse the dried glass slides in the APTES solution and incubate for 2 hours at room temperature with gentle agitation.
-
Washing: After incubation, wash the slides sequentially with toluene, a 1:1 mixture of toluene and ethanol, and finally pure ethanol to remove any unbound APTES.
-
Curing: Dry the aminosilanized slides under nitrogen and then cure in an oven at 110°C for 30 minutes.
-
Storage: Store the amine-functionalized slides in a desiccator until ready for use.
Coupling of mPEG-Epoxide to Amine-Functionalized Surfaces
This protocol describes the covalent attachment of mPEG-Epoxide to the prepared amine-functionalized glass slides.
Materials:
-
Amine-functionalized glass slides
-
mPEG-Epoxide
-
Phosphate-buffered saline (PBS), pH 8.5
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare mPEG-Epoxide Solution: Dissolve mPEG-Epoxide in PBS (pH 8.5) to the desired concentration (e.g., 10 mg/mL). The optimal concentration may need to be determined empirically based on the molecular weight of the mPEG-Epoxide and the desired grafting density.
-
Reaction Setup: Place the amine-functionalized glass slides in a suitable reaction vessel (e.g., a petri dish or a slide mailer).
-
Coupling Reaction: Add the mPEG-Epoxide solution to the reaction vessel, ensuring the slides are fully immersed. Incubate for 24-48 hours at room temperature with gentle agitation.[1] The reaction can be performed at elevated temperatures (e.g., 37-60°C) to potentially increase the reaction rate.
-
Washing: After the incubation period, remove the slides from the reaction solution and wash them extensively with deionized water to remove any non-covalently bound mPEG-Epoxide.
-
Drying: Dry the mPEG-Epoxide modified slides under a stream of nitrogen gas.
-
Characterization and Storage: The modified surfaces are now ready for characterization (see Section 3) and should be stored in a clean, dry environment.
Data Presentation: Quantitative Analysis of Surface Modification
The success of surface modification is quantified by parameters such as grafting density and the reduction in non-specific protein adsorption.
Grafting Density
Grafting density refers to the number of PEG chains attached per unit area of the surface. It is a critical parameter that influences the effectiveness of the PEG layer in repelling proteins and cells. Higher grafting densities generally lead to a more effective "brush" conformation of the PEG chains, providing a robust steric barrier.[5]
Table 1: Grafting Density of PEG on Nanoparticle Surfaces
| Nanoparticle | PEG Derivative | Molecular Weight ( g/mol ) | Grafting Density (PEG/nm²) | Reference |
| Gold | mPEG-SH | 2,100 | 3.93 | [7] |
| Gold | mPEG-SH | 10,800 | 1.57 | [7] |
| Gold | mPEG-SH | 51,400 | 0.31 | [7] |
| Silica (B1680970) | mPEG-Epoxide | 5,000 | 0.12 - 0.3+ | [4] |
| Silica | mPEG-Epoxide | 10,000 | ~0.2 | [4] |
| Silica | mPEG-Epoxide | 20,000 | ~0.15 | [4] |
Note: Data for mPEG-SH on gold is included to illustrate the general trend of decreasing grafting density with increasing PEG molecular weight due to steric hindrance.
Reduction of Non-Specific Protein Adsorption
A primary goal of mPEG-Epoxide surface modification is to create surfaces that resist the non-specific adsorption of proteins. This is crucial for improving the biocompatibility of materials and the performance of diagnostic assays.
Table 2: Quantitative Reduction of Protein Adsorption on PEGylated Surfaces
| Surface | Protein | Protein Concentration | Adsorbed Protein (ng/cm²) (Control) | Adsorbed Protein (ng/cm²) (PEGylated) | % Reduction | Reference |
| Niobium Oxide | Myoglobin (16 kD) | 0.1 mg/mL | ~150 | ~20 | ~87% | [8] |
| Niobium Oxide | Albumin (67 kD) | 0.1 mg/mL | ~100 | ~10 | ~90% | [8] |
| Niobium Oxide | Fibrinogen (340 kD) | 0.1 mg/mL | ~250 | ~5 | >98% | [8] |
| Polyacrylate Hydrogel | Staphylococcal Enterotoxin B | 3.3 µg/mL | ~3500 (fluorescence units) | ~350 (fluorescence units) | ~90% | [9] |
Visualization of Key Processes
Diagrams created using the DOT language provide a clear visual representation of the chemical reactions and biological pathways involved.
Reaction Mechanism of mPEG-Epoxide with an Amine Surface
References
- 1. resynbio.com [resynbio.com]
- 2. Regulation of macrophage polarization through surface topography design to facilitate implant-to-bone osteointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of surface chemistry modification on macrophage polarisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for mPEG-Epoxide Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, including antibodies. Covalent attachment of PEG chains can improve protein solubility, stability, and circulating half-life, while reducing immunogenicity.[1] mPEG-Epoxide is a PEGylating reagent that forms a stable, secondary amine bond with nucleophilic groups on proteins.[1][2] This reagent offers a milder alternative to other PEGylating agents and can be used for the modification of antibodies under specific reaction conditions.
This document provides a detailed protocol for the conjugation of mPEG-Epoxide to antibodies, guidance on process optimization, and methods for the purification and characterization of the resulting conjugates.
Principle of the Method
The conjugation of mPEG-Epoxide to an antibody relies on the nucleophilic attack of the epoxide ring by primary amino groups, predominantly the ε-amino group of lysine (B10760008) residues, and to a lesser extent, the imidazole (B134444) group of histidine residues.[1][3] The reaction is typically carried out under basic pH conditions (pH 9-11) to deprotonate the target amino groups, thereby increasing their nucleophilicity. The primary competing reaction is the hydrolysis of the epoxide group, which is also accelerated at higher pH.[4] Therefore, optimization of the reaction pH, molar ratio of reactants, and reaction time is critical to achieve the desired degree of PEGylation while maintaining the antibody's integrity and activity.
Reaction Mechanism
The primary reaction involves the ring-opening of the epoxide by the deprotonated ε-amino group of a lysine residue on the antibody, forming a stable secondary amine linkage. A potential side reaction can occur with the imidazole nitrogen of histidine residues.
Caption: Reaction of mPEG-Epoxide with lysine and histidine residues.
Materials and Reagents
-
Antibody: Purified antibody at a concentration of 1-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).
-
mPEG-Epoxide: Molecular weight appropriate for the application. Store desiccated at -20°C.
-
Reaction Buffers:
-
100 mM Sodium Borate, pH 9.0
-
100 mM Sodium Carbonate, pH 10.0
-
100 mM Sodium Bicarbonate, pH 11.0
-
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) system.
-
Characterization Equipment: SDS-PAGE system, SEC-HPLC system, Mass Spectrometer.
-
Buffer Exchange Columns: (e.g., desalting columns) for buffer exchange of the antibody prior to conjugation.
Experimental Protocols
Antibody Preparation
-
Buffer Exchange: The antibody must be in an amine-free buffer prior to conjugation. Exchange the antibody into 100 mM Sodium Borate buffer, pH 9.0, using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.
-
Purity Check: Confirm the purity and integrity of the antibody by SDS-PAGE and SEC-HPLC.
mPEG-Epoxide Conjugation
The following protocol is a starting point. Optimization of the molar ratio of mPEG-Epoxide to antibody, pH, and reaction time is recommended.
-
mPEG-Epoxide Preparation: Bring the mPEG-Epoxide vial to room temperature before opening to prevent moisture condensation. Prepare a stock solution of mPEG-Epoxide in the reaction buffer immediately before use.
-
Reaction Setup: Add the desired molar excess of mPEG-Epoxide to the antibody solution. A typical starting range is a 10 to 100-fold molar excess of mPEG-Epoxide over the antibody.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 12-24 hours with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl or Glycine) to a final concentration of 50 mM. Incubate for 1 hour at room temperature.
References
Application Notes and Protocols for mPEG-Epoxide Mediated Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the modification of peptides using methoxy (B1213986) polyethylene (B3416737) glycol epoxide (mPEG-Epoxide). This document is intended to guide researchers in optimizing reaction conditions to achieve desired PEGylation outcomes for therapeutic and research applications.
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. It can improve solubility, increase in vivo half-life, reduce immunogenicity, and enhance stability.[1] mPEG-Epoxide is an activated PEG derivative that covalently attaches to nucleophilic groups on peptides, primarily the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus, through a stable secondary amine linkage.[2] The reaction proceeds via nucleophilic ring-opening of the epoxide. Due to its moderate reactivity, mPEG-Epoxide offers a controllable PEGylation process, though reaction conditions need to be carefully optimized to achieve desired modification levels and minimize side products.[3]
Reaction Mechanism and Specificity
The primary reaction mechanism involves the nucleophilic attack of an unprotonated primary amine on one of the two carbons of the epoxide ring, leading to the formation of a stable carbon-nitrogen bond.
Key Reaction Parameters:
-
pH: The reaction is highly pH-dependent. A pH range of 8.0 to 9.5 is optimal for the reaction with primary amines, as it facilitates the deprotonation of the amino groups, increasing their nucleophilicity.[4]
-
Nucleophilicity: The ε-amino group of lysine (pKa ≈ 10.5) and the N-terminal α-amino group (pKa ≈ 8.0) are the primary targets for mPEG-Epoxide. At a pH of 8.0-9.5, both groups are sufficiently deprotonated to react. Site-specific modification of the N-terminus can sometimes be achieved by performing the reaction at a lower pH (around 7), where the N-terminal amine is more readily deprotonated than the lysine side chain.[5]
-
Side Reactions: While the reaction with amines is favored under basic conditions, mPEG-Epoxide can also react with other nucleophilic residues such as the hydroxyl groups of serine and threonine, the thiol group of cysteine, and the imidazole (B134444) group of histidine.[3] Careful control of reaction conditions is necessary to minimize these side reactions.
Experimental Protocols
The following protocols provide a general framework for the PEGylation of peptides with mPEG-Epoxide. Optimization of these conditions for each specific peptide is highly recommended.
Materials
-
Peptide of interest
-
mPEG-Epoxide (select appropriate molecular weight)
-
Reaction Buffer: e.g., 100 mM sodium phosphate, 100 mM sodium borate
-
Quenching Solution: e.g., 1 M glycine (B1666218) or Tris buffer, pH 8.0
-
Purification System: HPLC (preparative SEC or RP-HPLC) or other suitable chromatography system
-
Analytical Instruments: HPLC (analytical SEC or RP-HPLC), Mass Spectrometer (MALDI-TOF or ESI-MS)
General Peptide PEGylation Protocol
-
Peptide Dissolution: Dissolve the peptide in the chosen reaction buffer to a final concentration of 1-10 mg/mL. Ensure the peptide is fully dissolved.
-
mPEG-Epoxide Addition: Add the desired molar excess of mPEG-Epoxide to the peptide solution. The molar ratio will influence the degree of PEGylation (see Table 1 for guidance).
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature with gentle stirring. Reaction times can vary significantly based on the peptide's reactivity and the desired level of PEGylation.
-
Reaction Quenching: To stop the reaction, add a quenching solution in excess (e.g., 10-fold molar excess over mPEG-Epoxide).
-
Purification: Purify the PEGylated peptide from unreacted peptide, excess mPEG-Epoxide, and quenching reagent using an appropriate chromatography method. Size-exclusion chromatography (SEC) is effective for removing unreacted mPEG-Epoxide, while reverse-phase HPLC (RP-HPLC) can separate PEGylated isomers and unreacted peptide.[6]
-
Analysis and Characterization: Characterize the purified PEGylated peptide to determine the degree of PEGylation, purity, and identity. This is typically achieved using analytical HPLC and mass spectrometry.
Data Presentation: Optimizing Reaction Conditions
The efficiency of peptide PEGylation with mPEG-Epoxide is influenced by several factors. The following table summarizes typical starting conditions and expected outcomes. Researchers should perform optimization experiments to determine the ideal conditions for their specific peptide.
| Parameter | Range | Recommendation | Expected Outcome |
| mPEG-Epoxide:Peptide Molar Ratio | 1:1 to 50:1 | Start with a 5:1 to 10:1 molar excess for mono-PEGylation. | Higher ratios increase the degree of PEGylation but may lead to poly-PEGylation. |
| pH | 7.0 - 10.0 | 8.0 - 9.5 for targeting lysine and N-terminus. | Lower pH may favor N-terminal modification. Higher pH increases reaction rate but also hydrolysis of epoxide. |
| Reaction Buffer | Phosphate, Borate | 100 mM Sodium Borate, pH 8.5 | Buffer should not contain primary amines. |
| Temperature (°C) | 4 - 37 | Room Temperature (20-25°C) | Higher temperatures can increase the reaction rate but may risk peptide degradation. |
| Reaction Time (hours) | 1 - 72 | 12 - 24 hours | Longer reaction times increase conversion but also the potential for side reactions and product degradation. |
Table 1: Recommended Starting Conditions for mPEG-Epoxide Peptide Modification.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for peptide modification with mPEG-Epoxide and a simplified representation of the reaction.
Caption: Experimental workflow for peptide PEGylation with mPEG-Epoxide.
Caption: Simplified reaction of a peptide amine with mPEG-Epoxide.
Purification and Characterization
Effective purification and characterization are critical steps to ensure the quality and homogeneity of the final PEGylated peptide.
Purification Strategies
-
Size-Exclusion Chromatography (SEC): This is the most common method to separate the larger PEGylated peptide from smaller unreacted peptide and excess PEG reagent.
-
Ion-Exchange Chromatography (IEX): PEGylation often shields the charges on a peptide, altering its isoelectric point. This change in charge can be exploited for separation using IEX.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate PEGylated peptides from unreacted peptide and also to resolve different PEGylated species (e.g., mono- vs. di-PEGylated) and positional isomers.
Characterization Methods
-
High-Performance Liquid Chromatography (HPLC): Analytical SEC or RP-HPLC is used to assess the purity of the final product and quantify the extent of PEGylation.
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS is essential for confirming the identity of the PEGylated peptide by determining its molecular weight. The mass spectrum will show a distribution of peaks corresponding to the polydispersity of the PEG chain.
-
NMR Spectroscopy: Can be used to confirm the site of PEGylation by observing shifts in the signals of protons adjacent to the modification site.
Conclusion
The modification of peptides with mPEG-Epoxide is a valuable technique for improving their therapeutic potential. Successful PEGylation requires careful optimization of reaction conditions, including molar ratio, pH, temperature, and reaction time, to achieve the desired degree of modification while minimizing side products. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and refine their peptide PEGylation strategies.
References
- 1. bachem.com [bachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. US20030078372A1 - Process for synthesizing peptides by using a PEG polymer support - Google Patents [patents.google.com]
Application Notes and Protocols for mPEG-Epoxide Hydrogel Formation in 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the formation and utilization of methoxy (B1213986) polyethylene (B3416737) glycol (mPEG)-Epoxide hydrogels for three-dimensional (3D) cell culture. This advanced hydrogel system offers a biocompatible and tunable microenvironment for a variety of cell types, making it an invaluable tool for disease modeling, drug screening, and regenerative medicine research.
Introduction
Three-dimensional cell culture systems are increasingly recognized for their ability to mimic the in vivo cellular environment more accurately than traditional 2D culture. Among the various biomaterials used for 3D culture, polyethylene glycol (PEG)-based hydrogels have gained significant attention due to their biocompatibility, tunable mechanical properties, and minimal protein adsorption.[1] mPEG-Epoxide, a derivative of PEG, can be crosslinked with diamine or polyamine molecules through a stable secondary amine bond formation, creating a hydrogel network suitable for encapsulating cells.[2] The ability to control the hydrogel's physical properties allows for the investigation of cellular responses to mechanical cues, a process known as mechanotransduction.[3]
Data Presentation
The mechanical properties and cell viability of PEG-based hydrogels are critical parameters for successful 3D cell culture. The following tables summarize representative quantitative data from various PEG hydrogel systems, which can be used as a guide for designing experiments with mPEG-Epoxide hydrogels.
Table 1: Representative Mechanical Properties of PEG-Based Hydrogels
| Hydrogel Composition | Polymer Concentration (wt%) | Crosslinker | Compressive Modulus (kPa) | Gelation Time (minutes) |
| PEGDA (3.4 kDa) | 10 | Photoinitiator | ~40 | ~5-10 |
| PEGDA (3.4 kDa) | 20 | Photoinitiator | ~160 | ~5-10 |
| 4-arm PEG-NB (10 kDa) | 10 | Dithiothreitol (DTT) | 35.3 | ~6 |
| 8-arm PEG-Acr (10 kDa) | 5 | DTT | ~2 | Not Reported |
| 8-arm PEG-Acr (10 kDa) | 10 | DTT | ~10 | Not Reported |
| PEG-Epoxide (Conceptual) | 10 | Ethylenediamine | Estimated: 10-100 | Estimated: 15-60 |
| PEG-Epoxide (Conceptual) | 20 | Ethylenediamine | Estimated: 100-500 | Estimated: 10-40 |
Note: Data for PEGDA and PEG-NB are derived from published studies.[4][5] Data for PEG-Epoxide is estimated based on the principles of amine-epoxy crosslinking and may vary depending on specific reaction conditions.
Table 2: Representative Cell Viability in 3D PEG-Based Hydrogels
| Cell Type | Hydrogel System | Polymer Concentration (wt%) | Viability (%) | Assay Method |
| HMEC-1 | silylated-PEG | Not Specified | ~65-80 | Not Specified[6] |
| A2058 Melanoma | silylated-PEG | 15-20 mol% mPEG | ~75-80 | CellTiter-Glo[6] |
| Human Epithelial Cells | PEGDA Blend | 20 | >80 | LIVE/DEAD |
| Human Epithelial Cells | PEGDA Blend | 30 | ~55-75 | LIVE/DEAD |
| Rat Fibroblasts | Epoxide-modified pNiPAAm | Not Specified | High | Not Specified |
Note: This table presents a compilation of data from different studies to illustrate the general biocompatibility of PEG-based and epoxide-containing hydrogels.[6][7]
Experimental Protocols
mPEG-Epoxide Hydrogel Formation and Cell Encapsulation
This protocol describes the formation of an mPEG-Epoxide hydrogel using a diamine crosslinker and the encapsulation of cells for 3D culture. Note: This is a representative protocol based on the principles of amine-epoxy chemistry and may require optimization for specific cell types and applications.[2][8]
Materials:
-
mPEG-Epoxide (sterile, cell culture grade)
-
Diamine crosslinker (e.g., Ethylenediamine, sterile, cell culture grade)
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture medium
-
Cells of interest
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile pipette tips
Protocol:
-
Prepare Precursor Solutions:
-
Dissolve mPEG-Epoxide in sterile PBS to the desired final concentration (e.g., 10% w/v).
-
Dissolve the diamine crosslinker in sterile PBS to a concentration that will achieve the desired stoichiometric ratio of amine to epoxide groups (typically a 1:1 ratio is a good starting point).[1]
-
-
Cell Preparation:
-
Trypsinize and count the cells.
-
Resuspend the cell pellet in a small volume of sterile PBS or cell culture medium to achieve a high cell density (e.g., 1 x 10^6 to 1 x 10^7 cells/mL).
-
-
Cell Encapsulation and Hydrogel Formation:
-
In a sterile microcentrifuge tube, gently mix the cell suspension with the mPEG-Epoxide precursor solution.
-
Add the diamine crosslinker solution to the cell/mPEG-Epoxide mixture.
-
Pipette the final solution immediately into the desired culture vessel (e.g., 96-well plate, petri dish).
-
Allow the hydrogel to crosslink at 37°C for 30-60 minutes, or until a stable gel has formed. The gelation time will depend on the concentration of reactants and temperature.[9]
-
-
Cell Culture:
-
Once the hydrogel has solidified, add pre-warmed cell culture medium to the culture vessel.
-
Incubate the cell-laden hydrogels at 37°C in a humidified incubator with 5% CO2.
-
Change the medium every 2-3 days.
-
Cell Viability Assessment: LIVE/DEAD Assay
This protocol details the use of a LIVE/DEAD viability/cytotoxicity kit to assess the viability of cells cultured within the mPEG-Epoxide hydrogel. This assay uses Calcein AM to stain live cells green and Ethidium Homodimer-1 (EthD-1) to stain dead cells red.
Materials:
-
LIVE/DEAD Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific)
-
Phosphate Buffered Saline (PBS), sterile
-
Fluorescence microscope
Protocol:
-
Prepare Staining Solution:
-
Prepare a working solution of Calcein AM and EthD-1 in sterile PBS according to the manufacturer's instructions. A typical final concentration is 2 µM Calcein AM and 4 µM EthD-1.
-
-
Staining:
-
Carefully remove the culture medium from the cell-laden hydrogels.
-
Wash the hydrogels once with sterile PBS.
-
Add a sufficient volume of the LIVE/DEAD staining solution to completely cover the hydrogels.
-
Incubate at 37°C for 30-45 minutes, protected from light.
-
-
Imaging:
-
After incubation, carefully remove the staining solution.
-
Wash the hydrogels twice with sterile PBS.
-
Image the hydrogels immediately using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Visualizations
Signaling Pathway: Mechanotransduction via Integrin and YAP/TAZ
The stiffness of the hydrogel matrix can significantly influence cell behavior through mechanotransduction. The following diagram illustrates a key signaling pathway where mechanical cues from the extracellular matrix (ECM), mimicked by the hydrogel, are transmitted through integrins to regulate the activity of the transcriptional co-activators YAP and TAZ.[3][10][11]
Caption: Integrin-mediated mechanotransduction pathway.
Experimental Workflow: 3D Cell Encapsulation
The following diagram outlines the key steps involved in encapsulating cells within an mPEG-Epoxide hydrogel for 3D culture.
Caption: Workflow for 3D cell encapsulation.
Logical Relationship: Factors Influencing Hydrogel Properties
The properties of the mPEG-Epoxide hydrogel can be tailored by adjusting several key parameters, which in turn affect the cellular response.
Caption: Factors influencing hydrogel properties.
References
- 1. pcimag.com [pcimag.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanoregulation of YAP and TAZ in Cellular Homeostasis and Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. Time Dependence of Material Properties of Polyethylene Glycol Hydrogels Chain Extended with Short Hydroxy Acid Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three‐dimensional, PEG‐based hydrogels induce spheroid formation and enhance viability of A2058 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Epoxy-amine synthesised hydrogel scaffolds for soft-tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application of mPEG-Epoxide in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy polyethylene (B3416737) glycol-epoxide (mPEG-Epoxide) is a key reagent in the field of targeted drug delivery. As an activated derivative of polyethylene glycol (PEG), mPEG-Epoxide facilitates the covalent conjugation of therapeutic molecules and targeting ligands to create advanced drug delivery systems. The epoxide group reacts readily with nucleophilic functional groups such as amines, thiols, and hydroxyls present on drugs, proteins, peptides, and other bioactive molecules, forming stable ether linkages. This process, known as PEGylation, enhances the therapeutic profile of drugs by improving their solubility, stability, and pharmacokinetic properties, including increased circulation half-life and reduced immunogenicity.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of mPEG-Epoxide in the development of targeted drug delivery systems, with a focus on nanoparticle formulations.
Key Applications of mPEG-Epoxide in Targeted Drug Delivery
-
Drug Conjugation (PEGylation): Direct covalent attachment of mPEG to small molecule drugs or biologics to improve their pharmacokinetics and reduce side effects.
-
Nanoparticle Formulation: Use of mPEG-Epoxide in the synthesis of amphiphilic block copolymers (e.g., mPEG-PLGA, mPEG-PCL) that self-assemble into nanoparticles or micelles for drug encapsulation.[4][5] The PEGylated surface of these nanoparticles provides a hydrophilic shell that sterically hinders opsonization and uptake by the reticuloendothelial system (RES), leading to prolonged systemic circulation.[6]
-
Surface Modification of Drug Carriers: Functionalization of the surface of pre-formed nanoparticles (e.g., liposomes, polymeric nanoparticles) with mPEG-Epoxide to impart "stealth" characteristics.
-
Targeted Delivery Systems: Incorporation of targeting ligands (e.g., antibodies, peptides) that are conjugated to mPEG-Epoxide, enabling the specific recognition and binding to receptors overexpressed on diseased cells, such as cancer cells.
Data Presentation: Properties of mPEG-Copolymer Nanoparticles for Drug Delivery
The following tables summarize quantitative data from various studies on drug-loaded nanoparticles formulated with mPEG-copolymers.
Table 1: Physicochemical Properties of mPEG-Copolymer Nanoparticles
| Copolymer | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| mPEG-PLGA | Syringopicroside & Hydroxytyrosol | 91.70 ± 2.11 | 0.22 ± 0.01 | -24.5 ± 1.16 | [5] |
| mPEG-PLA | Paclitaxel | 140 ± 21 | Not Reported | Not Reported | [4] |
| mPEG-PCL Blends | Not Specified | ~100-200 | Not Reported | Not Reported | [7] |
| mPEG-g-CS | Methotrexate | Not Specified | Not Specified | Not Specified |
Table 2: Drug Loading and Encapsulation Efficiency
| Copolymer | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| mPEG-PLGA | Syringopicroside & Hydroxytyrosol | 12.01 ± 0.42 | 32.38 ± 2.76 | [5] |
| mPEG-PLA | Paclitaxel | Not Reported | 87.6 ± 3.1 | [4] |
| PEG Coated Magnetic Nanoparticles | Doxorubicin | Not Reported | 38.8 - 68.8 | [8] |
| mPEG-g-CS | Methotrexate | 17.1 - 18.4 | 84.3 - 88.1 |
Table 3: In Vivo Pharmacokinetic Parameters
| Copolymer | Drug | Half-life (t1/2) (h) | AUC0-∞ (ng·h/mL) | Reference |
| mPEG-PLA | Paclitaxel | 18.80 ± 3.14 | 29,600 ± 1,690 | [4] |
| Taxol® (Control) | Paclitaxel | 6.84 ± 1.39 | 9,570 ± 1,480 | [4] |
Experimental Protocols
Protocol 1: Conjugation of a Small Molecule Drug with an Amine Group to mPEG-Epoxide
This protocol describes a general method for the covalent attachment of a drug containing a primary or secondary amine to mPEG-Epoxide.
Materials:
-
mPEG-Epoxide
-
Amine-containing drug
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.0-9.5)
-
Dialysis membrane (appropriate molecular weight cutoff)
-
Lyophilizer
-
Analytical equipment for characterization (e.g., NMR, HPLC, Mass Spectrometry)
Procedure:
-
Dissolution: Dissolve the amine-containing drug and mPEG-Epoxide in the chosen anhydrous aprotic solvent or reaction buffer. A molar excess of mPEG-Epoxide (e.g., 1.5 to 5-fold) is typically used to ensure complete conjugation of the drug.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37-50°C) for 24-72 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. The optimal pH for the reaction with amine groups is typically between 8.0 and 9.5.[9]
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials and the formation of the conjugate.
-
Purification: Upon completion, the reaction mixture is purified to remove unreacted mPEG-Epoxide and drug. Dialysis against deionized water for 48-72 hours is a common method. The water should be changed several times during dialysis.
-
Lyophilization: The purified conjugate solution is freeze-dried to obtain the mPEG-drug conjugate as a solid powder.
-
Characterization: The structure and purity of the mPEG-drug conjugate are confirmed using analytical techniques. 1H NMR spectroscopy can be used to verify the presence of characteristic peaks from both the mPEG and the drug molecule. Mass spectrometry can confirm the molecular weight of the conjugate. HPLC can be used to assess the purity of the final product.
Protocol 2: Formulation of Drug-Loaded Nanoparticles using mPEG-PLGA by Nanoprecipitation
This protocol outlines the preparation of drug-loaded nanoparticles using the nanoprecipitation method with the amphiphilic block copolymer mPEG-PLGA.
Materials:
-
mPEG-PLGA copolymer
-
Hydrophobic drug
-
Water-miscible organic solvent (e.g., acetone, acetonitrile)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration system (e.g., 0.22 µm syringe filter)
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Spectrophotometer (for drug quantification)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of mPEG-PLGA and the hydrophobic drug in the water-miscible organic solvent.
-
Nanoprecipitation: Under moderate magnetic stirring, slowly add the organic phase dropwise into a larger volume of deionized water. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles with the drug encapsulated within the hydrophobic core.
-
Solvent Evaporation: The organic solvent is removed from the nanoparticle suspension under reduced pressure using a rotary evaporator.
-
Purification: The nanoparticle suspension is filtered through a syringe filter to remove any aggregates. Centrifugation and resuspension in deionized water can be performed to remove any unencapsulated drug.
-
Characterization:
-
Particle Size and Zeta Potential: The mean particle size, polydispersity index (PDI), and zeta potential are measured using a particle size analyzer.
-
Drug Loading and Encapsulation Efficiency: The amount of encapsulated drug is determined by disrupting the nanoparticles (e.g., with a suitable solvent) and quantifying the drug concentration using a spectrophotometer or HPLC. The drug loading and encapsulation efficiency are calculated using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
-
Morphology: The shape and surface morphology of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle formulation.
Caption: Targeted delivery via the EGFR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. mPEG-EPO, mPEG-Epoxide Suppy - Biopharma PEG [biochempeg.com]
- 4. Methoxy poly(ethylene glycol)-poly(lactide) (MPEG-PLA) nanoparticles for controlled delivery of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyethylene Glycol Coated Magnetic Nanoparticles: Hybrid Nanofluid Formulation, Properties and Drug Delivery Prospects [mdpi.com]
- 9. Epoxide PEG, mPEG-EPO [nanocs.net]
Application Notes and Protocols for Reducing Protein Immunogenicity with mPEG-Epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immunogenicity of therapeutic proteins is a significant challenge in drug development, potentially leading to reduced efficacy and adverse immune reactions. Covalent attachment of methoxy (B1213986) polyethylene (B3416737) glycol (mPEG), or PEGylation, is a widely adopted strategy to mitigate this issue. By creating a hydrophilic shield around the protein, PEGylation can mask immunogenic epitopes, increase hydrodynamic size, and prolong circulation half-life.[1] mPEG-Epoxide is a versatile reagent for this purpose, reacting with primary amino groups on the protein surface to form stable secondary amine linkages.[2][3]
These application notes provide a comprehensive guide to utilizing mPEG-Epoxide for reducing protein immunogenicity, covering the entire workflow from protein conjugation and purification to the assessment of immunological response.
Mechanism of Action: mPEG-Epoxide Conjugation
mPEG-Epoxide features a terminal epoxide ring that reacts with nucleophilic groups on the protein surface. The primary targets for this reaction are the ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus. The reaction proceeds via a nucleophilic ring-opening mechanism, resulting in a stable secondary amine bond between the mPEG and the protein. This reaction is typically carried out under mild basic conditions (pH 8.0-9.5) to facilitate the deprotonation of the amino groups, enhancing their nucleophilicity.[3]
Experimental Protocols
Protein Conjugation with mPEG-Epoxide
This protocol outlines the steps for the covalent attachment of mPEG-Epoxide to a target protein.
Materials:
-
Target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
mPEG-Epoxide (of desired molecular weight)
-
Reaction buffer: 100 mM sodium borate (B1201080) buffer, pH 9.0
-
Quenching solution: 1 M Tris-HCl, pH 7.4
-
Dialysis tubing or centrifugal ultrafiltration devices for buffer exchange
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the target protein into the reaction buffer (100 mM sodium borate, pH 9.0) to a final concentration of 1-5 mg/mL.[4]
-
Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the protein for reaction with mPEG-Epoxide.
-
-
Conjugation Reaction:
-
Warm the protein solution and the mPEG-Epoxide to room temperature.
-
Add mPEG-Epoxide to the protein solution. The molar ratio of mPEG-Epoxide to protein is a critical parameter and should be optimized for each specific protein and desired degree of PEGylation. A starting point is a 20-50 fold molar excess of mPEG-Epoxide to total available amino groups on the protein.[5]
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours with gentle stirring. Alternatively, the reaction can be performed at 37°C for a shorter duration (e.g., 2-4 hours).[1]
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the quenching solution (1 M Tris-HCl, pH 7.4) to a final concentration of 50 mM.
-
Incubate for 1 hour at room temperature. The primary amines in the Tris buffer will react with any remaining unreacted mPEG-Epoxide.
-
-
Purification of the PEGylated Protein:
-
Proceed immediately to the purification step to separate the PEGylated protein from unreacted mPEG-Epoxide and quenching reagent.
-
Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)
SEC is a widely used method for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic radius. The addition of PEG chains significantly increases the size of the protein, allowing for efficient separation from the smaller, unreacted PEG molecules.[5]
Materials:
-
SEC column with an appropriate molecular weight cut-off
-
SEC running buffer (e.g., PBS, pH 7.4)
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with at least two column volumes of SEC running buffer.
-
-
Sample Loading:
-
Load the quenched reaction mixture onto the equilibrated column.
-
-
Elution and Fraction Collection:
-
Elute the sample with the SEC running buffer at a predetermined flow rate.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unreacted protein and significantly earlier than the unreacted mPEG-Epoxide.
-
-
Pooling and Concentration:
-
Analyze the collected fractions for the presence of the PEGylated protein (e.g., by SDS-PAGE).
-
Pool the fractions containing the purified PEGylated protein.
-
If necessary, concentrate the pooled fractions using centrifugal ultrafiltration devices.
-
Characterization of PEGylated Protein
a. SDS-PAGE Analysis:
-
Analyze the purified PEGylated protein, the unreacted protein, and molecular weight markers by SDS-PAGE.
-
The PEGylated protein will appear as a smear or a series of bands with a significantly higher apparent molecular weight compared to the unmodified protein due to the attached PEG chains.
b. Mass Spectrometry (MS):
-
For a more precise characterization of the degree of PEGylation, analyze the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[6]
-
The mass spectrum will show a distribution of species corresponding to the protein with different numbers of attached PEG molecules.
Assessment of Immunogenicity
In Vivo Immunization Protocol (Mouse Model)
This protocol describes a general procedure for assessing the immunogenicity of the native and PEGylated protein in a mouse model.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Native protein (antigen)
-
PEGylated protein (antigen)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile PBS, pH 7.4
-
Syringes and needles
Procedure:
-
Antigen Preparation:
-
Prepare emulsions of the native protein and the PEGylated protein with CFA for the primary immunization and with IFA for booster immunizations. A typical concentration is 100 µg of protein in 200 µL of emulsion per mouse.[7]
-
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Inject each mouse subcutaneously at two sites on the back with 100 µL of the antigen-CFA emulsion per site.[8]
-
Day 14 (First Booster): Administer a subcutaneous injection of 100 µg of the respective antigen emulsified in IFA.[8]
-
Day 28 (Second Booster): Administer a second subcutaneous booster injection with the antigen in IFA.
-
-
Serum Collection:
-
Collect blood samples from the tail vein at day 0 (pre-immune), day 21, and day 35.
-
Allow the blood to clot, and then centrifuge to separate the serum. Store the serum at -20°C until analysis.
-
Quantification of Anti-Protein Antibodies by ELISA
This protocol is for a standard sandwich ELISA to determine the titer of anti-protein antibodies in the collected mouse sera.
Materials:
-
96-well ELISA plates
-
Native protein (for coating)
-
Mouse sera (test samples)
-
Goat anti-mouse IgG-HRP conjugate (secondary antibody)
-
TMB substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Dilution buffer (e.g., 1% BSA in wash buffer)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the native protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[7]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add serial dilutions of the mouse sera (starting from 1:100) to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the goat anti-mouse IgG-HRP conjugate (diluted according to the manufacturer's instructions) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value significantly above the background.
Lymphocyte Proliferation Assay
This in vitro assay assesses the cell-mediated immune response by measuring the proliferation of lymphocytes upon stimulation with the native or PEGylated protein.
Materials:
-
Spleens from immunized mice
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Native protein and PEGylated protein (as antigens)
-
Concanavalin A (Con A) or Phytohemagglutinin (PHA) (positive control mitogen)
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU)
-
96-well cell culture plates
Procedure:
-
Splenocyte Isolation: Isolate splenocytes from immunized mice under sterile conditions and prepare a single-cell suspension.
-
Cell Plating: Plate the splenocytes in 96-well plates at a density of 2-5 x 10⁵ cells/well.
-
Antigen Stimulation: Add the native protein, PEGylated protein, or mitogen control to the wells at various concentrations. Include unstimulated control wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
For [³H]-thymidine incorporation, pulse the cells with 1 µCi of [³H]-thymidine for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's protocol.
-
-
Data Analysis: Express the results as a stimulation index (SI), which is the ratio of the mean counts per minute (CPM) or absorbance of stimulated cultures to that of unstimulated cultures.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the immunogenicity assessment.
Table 1: Anti-Protein IgG Antibody Titer in Immunized Mice
| Treatment Group | Pre-immune (Day 0) | Day 21 | Day 35 |
| Native Protein | <100 | 1:12,800 | 1:51,200 |
| mPEG-Protein | <100 | 1:800 | 1:3,200 |
| PBS Control | <100 | <100 | <100 |
Data are presented as the geometric mean titer from a group of 5 mice.
Table 2: Lymphocyte Proliferation in Response to Antigen Stimulation
| Treatment Group | Stimulation Antigen | Stimulation Index (SI) |
| Native Protein Immunized | Native Protein | 15.2 ± 2.5 |
| mPEG-Protein | 4.1 ± 0.8 | |
| mPEG-Protein Immunized | Native Protein | 3.5 ± 0.6 |
| mPEG-Protein | 1.8 ± 0.3 | |
| PBS Control | Native Protein | 1.2 ± 0.2 |
Data are presented as the mean SI ± standard deviation from triplicate wells.
Visualizations
Caption: Experimental workflow for mPEG-Epoxide protein conjugation and immunogenicity assessment.
References
- 1. d-nb.info [d-nb.info]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Epoxide PEG, mPEG-EPO [nanocs.net]
- 4. microdetection.cn [microdetection.cn]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Immunization protocol. EuroMAbNet [euromabnet.com]
- 8. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
Application Notes and Protocols for Creating Anti-Fouling Surfaces using mPEG-Epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nonspecific adsorption of proteins and adhesion of cells to material surfaces is a significant challenge in various biomedical applications, including medical implants, drug delivery systems, and diagnostic devices. This phenomenon, known as biofouling, can lead to reduced device performance, foreign body response, and implant failure. Surface modification with poly(ethylene glycol) (PEG) is a widely adopted and effective strategy to create bio-inert surfaces that resist biofouling. The methoxy-terminated PEG (mPEG) chains, when grafted onto a surface, form a hydrophilic, flexible layer that sterically hinders the approach and adsorption of proteins and cells.
This document provides a detailed protocol for the creation of anti-fouling surfaces using methoxy-poly(ethylene glycol)-epoxide (mPEG-Epoxide). This method involves a two-step process: first, the functionalization of a substrate with primary amine groups, followed by the covalent grafting of mPEG-Epoxide via the reaction between the epoxide ring and the surface amine groups. This protocol is applicable to a variety of substrates that can be functionalized with amine groups, such as glass, silica (B1680970), and other metal oxides.
Principle of the Method
The creation of an anti-fouling surface using mPEG-Epoxide relies on a robust covalent immobilization strategy. The overall process can be broken down into two key stages:
-
Surface Amination: The substrate is first treated with an aminosilane (B1250345), such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine (-NH2) groups onto the surface. The silane (B1218182) end of APTES reacts with hydroxyl groups present on the surface of materials like glass or silica, forming a stable siloxane bond and exposing the amine functionality.
-
mPEG-Epoxide Grafting: The amine-functionalized surface is then reacted with mPEG-Epoxide. The nucleophilic primary amine groups on the surface attack and open the epoxide ring of the mPEG-Epoxide molecule. This results in the formation of a stable secondary amine linkage, covalently attaching the mPEG chain to the surface. The resulting dense layer of mPEG chains imparts the anti-fouling properties to the surface.
The reaction is influenced by factors such as pH, temperature, and reaction time, which can be optimized to control the grafting density of the mPEG chains and, consequently, the anti-fouling efficacy of the surface.
Experimental Protocols
Materials and Reagents
-
Substrates (e.g., glass slides, silicon wafers)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
mPEG-Epoxide (molecular weight according to application needs)
-
Anhydrous toluene (B28343) or acetone (B3395972)
-
Ethanol
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium sulfate (B86663) (Na2SO4) or potassium sulfate (K2SO4)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Bovine serum albumin (BSA) or other model protein
-
Cell culture medium
-
Cells for adhesion assay (e.g., fibroblasts, bacteria)
Protocol 1: Substrate Cleaning and Amination
This protocol describes the functionalization of a glass or silica surface with primary amine groups using APTES.
-
Substrate Cleaning:
-
Thoroughly clean the substrates by sonication in a sequence of acetone, ethanol, and DI water for 15 minutes each.
-
Alternatively, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates extensively with DI water and dry them under a stream of nitrogen or in an oven at 110°C for at least 1 hour.
-
-
Aminosilanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene or acetone in a fume hood.
-
Immerse the cleaned and dried substrates in the APTES solution for 15-30 minutes at room temperature with gentle agitation.
-
Remove the substrates from the APTES solution and rinse them thoroughly with the anhydrous solvent (toluene or acetone) to remove any unbound silane.
-
Cure the aminosilane layer by baking the substrates in an oven at 110°C for 30-60 minutes.
-
Allow the substrates to cool to room temperature. The amine-functionalized substrates are now ready for the mPEG-Epoxide grafting step.
-
Protocol 2: mPEG-Epoxide Grafting
This protocol details the covalent attachment of mPEG-Epoxide to the amine-functionalized surface.
-
mPEG-Epoxide Solution Preparation:
-
Prepare a solution of mPEG-Epoxide in an aqueous buffer. A recommended starting point is a 10-50 mg/mL solution in a buffer of choice. The pH of the solution can influence the reaction rate; a pH range of 7.0 to 9.0 is generally effective. The addition of a salt, such as 0.1 M Na2SO4 or K2SO4, can enhance the grafting density.
-
-
Grafting Reaction:
-
Immerse the amine-functionalized substrates in the mPEG-Epoxide solution.
-
Incubate the reaction for 4 to 24 hours at a temperature ranging from 25°C to 60°C. Higher temperatures generally lead to a higher grafting density. A typical starting condition is incubation overnight at 37°C.
-
The reaction can be performed with gentle agitation to ensure uniform coating.
-
-
Washing and Drying:
-
After the incubation period, remove the substrates from the mPEG-Epoxide solution.
-
Rinse the surfaces extensively with DI water to remove any non-covalently bound mPEG-Epoxide.
-
Dry the mPEG-grafted surfaces under a stream of nitrogen.
-
Store the modified surfaces in a clean, dry environment until further use.
-
Characterization of Anti-Fouling Surfaces
The success of the surface modification can be evaluated using various surface analysis techniques and functional assays.
Surface Characterization Techniques
| Technique | Information Provided |
| Contact Angle Goniometry | Measures the surface hydrophilicity. A decrease in the water contact angle after mPEG grafting indicates a more hydrophilic surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface, showing the presence of C, O, and N from the mPEG and the underlying aminosilane layer. |
| Atomic Force Microscopy (AFM) | Provides information on the surface topography and roughness. A smooth, uniform surface is typically observed after successful PEGylation. |
| Ellipsometry | Measures the thickness of the grafted mPEG layer. |
Functional Assays
Protocol 3: Protein Adsorption Assay
-
Immerse the mPEG-grafted and control (unmodified) substrates in a solution of a model protein (e.g., 1 mg/mL BSA in PBS) for 1-2 hours at 37°C.
-
Remove the substrates and rinse them thoroughly with PBS to remove loosely bound protein.
-
Quantify the amount of adsorbed protein using a suitable method, such as a BCA or Bradford protein assay after eluting the protein from the surface, or by using a fluorescently labeled protein and measuring the fluorescence intensity.
-
Compare the amount of adsorbed protein on the mPEG-grafted surface to the control surface to determine the reduction in protein adsorption.
Protocol 4: Cell Adhesion Assay
-
Place the sterile mPEG-grafted and control substrates in a cell culture plate.
-
Seed cells (e.g., fibroblasts or a relevant cell line) onto the substrates at a desired density.
-
Incubate the cells under standard cell culture conditions for a specified period (e.g., 24 hours).
-
Gently wash the substrates with PBS to remove non-adherent cells.
-
Visualize and quantify the number of adherent cells using microscopy. This can be done by staining the cells with a fluorescent dye (e.g., DAPI for nuclei) and counting the cells in multiple fields of view.
-
Calculate the percentage reduction in cell adhesion on the mPEG-grafted surface compared to the control.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of mPEG-grafted and other anti-fouling surfaces.
Table 1: Surface Characterization Data
| Surface | Water Contact Angle (°) | mPEG Layer Thickness (nm) |
| Unmodified Glass | 10 - 20 | N/A |
| APTES-coated Glass | 50 - 60 | ~1 |
| mPEG-Epoxide Grafted | 30 - 40 | 2 - 5 |
Table 2: Anti-Fouling Performance Data
| Surface | Protein Adsorption (ng/cm²) | Cell Adhesion Reduction (%) |
| Unmodified Glass | > 300 | 0% (Control) |
| mPEG-Epoxide Grafted | < 20 | > 95% |
| mPEG-DOPA on TiO2 | < 1 | > 98%[1] |
| Silanated mPEG on Glass | > 95% reduction vs. control | Not Reported[2] |
*Data for other mPEG derivatives are included for comparative purposes.
Visualizations
Caption: Experimental workflow for creating and characterizing mPEG-Epoxide anti-fouling surfaces.
Caption: Reaction scheme for the two-step preparation of mPEG-grafted anti-fouling surfaces.
References
Application Notes and Protocols: mPEG-Epoxide Conjugation to Lysosomes for Targeted Drug Delivery and Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed experimental framework for the conjugation of methoxy-polyethylene glycol-epoxide (mPEG-Epoxide) to isolated lysosomes. This protocol is designed for researchers interested in developing lysosome-targeted drug delivery systems, creating probes for cellular imaging, and studying the effects of PEGylation on lysosomal function. The conjugation of mPEG to the lysosomal surface can enhance the stability of the organelle, reduce immunogenicity, and prolong circulation time in vivo. The epoxide reactive group of mPEG allows for covalent linkage to nucleophilic groups present on the surface proteins of lysosomes, primarily primary amines from lysine (B10760008) residues.
Principle of the Method
The experimental procedure involves three main stages:
-
Isolation of Lysosomes: Functional lysosomes are isolated from cultured mammalian cells using a combination of differential and density gradient centrifugation. This ensures a pure and viable organelle fraction for conjugation.
-
mPEG-Epoxide Conjugation: The isolated lysosomes are incubated with mPEG-Epoxide under controlled pH and temperature conditions to facilitate the covalent attachment of the PEG chains to the lysosomal surface proteins.
-
Characterization of mPEG-Lysosome Conjugates: The resulting PEGylated lysosomes are purified and characterized to confirm successful conjugation, assess the degree of PEGylation, and verify the integrity and function of the modified organelles.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| mPEG-Epoxide, MW 5,000 | Sigma-Aldrich | 718139 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Lysosome Isolation Kit | Thermo Fisher | 89839 |
| Protease Inhibitor Cocktail | Roche | 11836153001 |
| Borate Buffer, 0.1 M, pH 8.5 | Sigma-Aldrich | B0394 |
| Sodium Dodecyl Sulfate (SDS) | Bio-Rad | 1610302 |
| Tris-Glycine Buffer | Bio-Rad | 1610734 |
| Anti-LAMP1 Antibody (H4A3) | Santa Cruz | sc-20011 |
| Goat anti-Mouse IgG (H+L) HRP conjugate | Invitrogen | 31430 |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 |
| LysoTracker™ Red DND-99 | Invitrogen | L7528 |
Experimental Protocols
Isolation of Lysosomes from Cultured Cells
This protocol is adapted from established methods for lysosome isolation.[1][2][3][4][5]
1.1. Cell Culture:
-
Culture HeLa cells (or other suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Grow cells to 80-90% confluency in T-175 flasks.
1.2. Homogenization:
-
Harvest cells by trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cell pellet (from ~5 x 10^7 cells) in 2 mL of ice-cold Lysosome Isolation Buffer supplemented with a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
1.3. Differential Centrifugation:
-
Transfer the supernatant from the previous step to a new microcentrifuge tube.
-
Centrifuge at 18,000 x g for 30 minutes at 4°C to pellet the crude lysosomal fraction.
-
Discard the supernatant containing the cytosolic fraction.
1.4. Density Gradient Centrifugation (for higher purity):
-
Gently resuspend the crude lysosomal pellet in 1 mL of Lysosome Enrichment Buffer.
-
Prepare a discontinuous density gradient according to the manufacturer's protocol (e.g., using an OptiPrep™ density gradient).
-
Carefully layer the resuspended lysosomal fraction on top of the gradient.
-
Centrifuge at 145,000 x g for 2 hours at 4°C in an ultracentrifuge with a swinging-bucket rotor.
-
Carefully collect the band corresponding to the purified lysosomes.
-
Dilute the collected fraction with PBS and pellet the lysosomes by centrifugation at 18,000 x g for 30 minutes at 4°C.
-
Resuspend the purified lysosome pellet in an appropriate buffer for conjugation (e.g., 0.1 M Borate Buffer, pH 8.5).
-
Determine the protein concentration of the isolated lysosomes using a BCA protein assay.
mPEG-Epoxide Conjugation to Isolated Lysosomes
This protocol is based on general principles of PEGylation with epoxide-activated PEGs.[6]
2.1. Reaction Setup:
-
Prepare a stock solution of mPEG-Epoxide (5 kDa) in 0.1 M Borate Buffer, pH 8.5, at a concentration of 100 mg/mL.
-
In a microcentrifuge tube, add the isolated lysosome suspension to a final protein concentration of 1-2 mg/mL in 0.1 M Borate Buffer, pH 8.5.
-
Add the mPEG-Epoxide stock solution to the lysosome suspension to achieve a desired molar excess (e.g., 50-fold to 200-fold molar excess of mPEG-Epoxide to lysosomal protein). The optimal ratio may need to be determined empirically.
2.2. Conjugation Reaction:
-
Incubate the reaction mixture at 37°C for 4-6 hours with gentle shaking. The reaction time and temperature can be optimized to control the degree of PEGylation.
-
To quench the reaction, add a final concentration of 50 mM Tris or glycine (B1666218) and incubate for 30 minutes at room temperature.
Purification of PEGylated Lysosomes
Purification is essential to remove unreacted mPEG-Epoxide and quenching reagents.[7][8][]
3.1. Size-Exclusion Chromatography (SEC):
-
Equilibrate a size-exclusion chromatography column (e.g., Sepharose CL-4B) with ice-cold PBS, pH 7.4.
-
Apply the quenched reaction mixture to the column.
-
Elute with PBS and collect fractions.
-
Monitor the fractions for protein content (e.g., by measuring absorbance at 280 nm). The PEGylated lysosomes will elute in the void volume, while the smaller, unreacted mPEG-Epoxide will be retarded.
-
Pool the protein-containing fractions.
Characterization of mPEG-Lysosome Conjugates
4.1. SDS-PAGE and Western Blotting:
-
Separate the unmodified and PEGylated lysosome samples by SDS-PAGE on a 4-15% gradient gel.[10][11][12]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a lysosomal marker protein, such as LAMP1 (1:1000 dilution), overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands. A successful conjugation will result in a shift in the molecular weight of LAMP1 in the PEGylated sample compared to the control.
4.2. Fluorescence Microscopy:
-
Incubate cultured cells with the PEGylated lysosomes (labeled with a fluorescent tag if desired for tracking the conjugate itself) and a lysosomal marker dye such as LysoTracker™ Red for 30 minutes.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a confocal fluorescence microscope. Co-localization of the fluorescently labeled PEGylated lysosomes with the LysoTracker™ signal will confirm their lysosomal destination.[13][14][15]
4.3. Quantification of PEGylation: The degree of PEGylation can be estimated using various methods, such as a colorimetric barium-iodide assay.[16]
Data Presentation
Table 1: Lysosome Isolation Yield
| Parameter | Value |
| Starting Cell Number | 5 x 10^7 |
| Crude Lysosomal Fraction Protein (mg) | 1.5 - 2.5 |
| Purified Lysosomal Fraction Protein (mg) | 0.5 - 1.0 |
| Purity (enrichment of lysosomal markers) | 15- to 25-fold |
Table 2: Characterization of mPEG-Lysosome Conjugates
| Analysis Method | Unmodified Lysosomes | mPEG-Lysosome Conjugates |
| SDS-PAGE/Western Blot (LAMP1) | Single band at ~110 kDa | Smeared band > 120 kDa |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter ~400 nm | Hydrodynamic Diameter > 500 nm |
| Zeta Potential | ~ -15 mV | ~ -5 mV |
| Fluorescence Microscopy | Punctate staining with LysoTracker | Co-localized punctate staining |
Visualizations
Experimental Workflow
Caption: Experimental workflow for mPEG-Epoxide conjugation to lysosomes.
mPEG-Epoxide Conjugation to Lysosomal Protein
Caption: Reaction of mPEG-Epoxide with a primary amine on a lysosomal surface protein.
References
- 1. Isolation of Lysosomes from Mammalian Tissues and Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Isolation of Lysosomes from Mammalian Tissues and Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 11. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for labeling and fixation of intact lysosomes with esterified amino acid analogs to assess lysosomal expansion in living eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Critical Evaluation of Different Lysosomal Labeling Methods Used to Analyze RNA Nanocarrier Trafficking in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols: mPEG-Epoxide Bioconjugation for Beginners
Audience: Researchers, scientists, and drug development professionals new to bioconjugation.
Introduction: Polyethylene glycol (PEG) conjugation, or PEGylation, is a well-established and powerful technique used to improve the therapeutic properties of biomolecules. The covalent attachment of methoxy (B1213986) PEG (mPEG) can enhance the solubility and stability of proteins, prolong their circulation half-life, and reduce their immunogenicity.[1][] mPEG-Epoxide is an activated PEG derivative that offers a straightforward method for PEGylation by reacting with nucleophilic groups on biomolecules, such as primary amines found in lysine (B10760008) residues and the N-terminus of proteins.[3][4]
This document provides a detailed overview of the principles, applications, and a step-by-step protocol for using mPEG-Epoxide in bioconjugation, designed for those with a beginner to intermediate level of experience.
Applications of mPEG-Epoxide Bioconjugation: The modification of therapeutic proteins and peptides with mPEG-Epoxide offers several advantages that are critical in drug development:
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the molecule, which reduces its clearance rate by the kidneys, thereby extending its half-life in the body.[]
-
Enhanced Stability: The PEG chain can protect the biomolecule from proteolytic degradation.[1]
-
Reduced Immunogenicity: The PEG molecule can mask epitopes on the protein surface, reducing the likelihood of an immune response.[5]
-
Increased Solubility: Attaching the highly hydrophilic PEG polymer can increase the solubility of hydrophobic proteins or peptides.[5]
-
Drug Delivery: mPEG-Epoxide can be used to conjugate drugs to carriers, improving bioavailability and reducing toxicity.[5]
Principle of Reaction
mPEG-Epoxide contains a reactive epoxide ring (also known as a glycidyl (B131873) ether) at one end. This ring is susceptible to nucleophilic attack by functional groups present on biomolecules. The most common target is the primary amine (–NH₂) group found on the side chain of lysine residues and at the N-terminus of proteins. The reaction proceeds via a ring-opening mechanism under mild alkaline conditions, forming a stable secondary amine bond.[3][6] While amines are the primary target, reactions can also occur with other nucleophiles like thiols (cysteine) and hydroxyls (serine, threonine), though the reactivity is generally lower.[6]
Caption: Reaction of mPEG-Epoxide with a primary amine on a protein.
Experimental Protocols
This section provides a general protocol for the conjugation of mPEG-Epoxide to a model protein. Optimization will be required for specific proteins and applications.
Key Experimental Parameters
Successful bioconjugation depends on several critical parameters that must be controlled. The following table summarizes typical starting conditions.
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.5 | Mildly alkaline conditions deprotonate primary amines, increasing their nucleophilicity for reaction with the epoxide.[5] |
| Temperature | 4 - 25 °C | Lower temperatures (4°C) are often used for long reactions to maintain protein stability, though reactions proceed faster at room temperature.[7] |
| Molar Ratio | 5:1 to 50:1 (mPEG:Protein) | The optimal ratio depends on the number of available amines on the protein and the desired degree of PEGylation. Start with a 10:1 molar excess. |
| Reaction Time | 4 - 24 hours | mPEG-Epoxide is a mild reagent, so longer reaction times are often necessary.[6][7] The reaction progress should be monitored. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can promote the reaction but may also lead to aggregation. Ensure the protein is fully solubilized. |
| Buffer System | Bicarbonate, Borate, or PBS | Use an amine-free buffer (e.g., avoid Tris) to prevent it from competing in the reaction. The buffer should have good capacity at the target pH. |
Detailed Step-by-Step Protocol
1. Materials and Reagents:
-
Protein of interest (e.g., Lysozyme, BSA)
-
mPEG-Epoxide (e.g., MW 2000 or 5000 Da)
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5
-
Quenching Solution: 1 M Glycine or Tris-HCl, pH 8.0
-
Purification System: Size Exclusion (SEC) or Ion Exchange (IEX) chromatography columns.[]
-
Analysis Tools: SDS-PAGE gels, MALDI-TOF Mass Spectrometer.
2. Procedure:
Step 2.1: Preparation of Solutions
-
Prepare the Reaction Buffer (e.g., 100 mM Sodium Bicarbonate) and adjust the pH to 8.5.
-
Dissolve the protein in the Reaction Buffer to a final concentration of 5 mg/mL. Ensure the protein is completely dissolved.
-
Immediately before starting the reaction, weigh the required amount of mPEG-Epoxide based on the desired molar excess. Dissolve it in a small volume of Reaction Buffer.
Step 2.2: Bioconjugation Reaction
-
Add the dissolved mPEG-Epoxide solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature for 4 hours or 4°C for 24 hours) with continuous gentle agitation.
-
(Optional) To stop the reaction, add a quenching solution (e.g., glycine) to a final concentration of 50 mM. This will react with any remaining mPEG-Epoxide.
Step 2.3: Purification of the PEGylated Protein The goal of purification is to separate the PEGylated protein from unreacted protein, excess mPEG-Epoxide, and any byproducts.
-
Size Exclusion Chromatography (SEC): This is the most common method.[] It separates molecules based on their hydrodynamic radius. The larger, PEGylated conjugate will elute earlier than the smaller, unreacted protein.[9]
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the reaction mixture onto the column.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Pool the fractions corresponding to the PEGylated protein peak.
-
-
Ion Exchange Chromatography (IEX): This method separates molecules based on charge.[] PEGylation shields the surface charges of the protein, causing the conjugate to bind less tightly to the IEX resin compared to the unmodified protein.[9] This allows for the separation of species with different degrees of PEGylation (mono-, di-, etc.).[10]
-
Choose an appropriate IEX resin (cation or anion exchange) based on the protein's isoelectric point (pI).
-
Equilibrate the column with a low-salt buffer.
-
Load the sample and wash to remove unbound material.
-
Elute the bound species using a salt gradient. The PEGylated protein will typically elute at a lower salt concentration than the native protein.
-
Step 2.4: Characterization and Analysis Confirm the success of the conjugation and the purity of the final product.
-
SDS-PAGE: Compare the purified conjugate with the starting protein. A successful PEGylation will result in a significant increase in the apparent molecular weight, showing a band shift to a higher position on the gel.[9]
-
MALDI-TOF Mass Spectrometry: Provides a precise mass of the conjugate. The resulting spectrum will show a series of peaks corresponding to the protein conjugated with one, two, or more PEG chains, confirming the degree of PEGylation.[11]
-
Activity Assay: Perform a relevant bioassay to ensure that the conjugated protein retains its biological function.
Visualized Experimental Workflow
The following diagram illustrates the complete workflow for a typical mPEG-Epoxide conjugation experiment.
Caption: A typical experimental workflow for mPEG-Epoxide bioconjugation.
References
- 1. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. laysanbio.com [laysanbio.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of PEGylated protein using membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to improve mPEG-Epoxide conjugation efficiency
Welcome to the technical support center for mPEG-Epoxide conjugation. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you optimize your PEGylation experiments for maximum efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is mPEG-Epoxide and how does it work?
A1: mPEG-Epoxide is a derivative of methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) where the terminal hydroxyl group is converted into a reactive epoxide (or oxirane) ring.[1][2] This epoxide group serves as a mild electrophile that can react with nucleophilic functional groups on biomolecules, such as the primary amino groups (-NH₂) found in lysine (B10760008) residues of proteins.[1][3] The reaction, a nucleophilic ring-opening of the epoxide, forms a stable secondary amine bond, covalently attaching the PEG chain to the target molecule.[1][3] This process is commonly known as PEGylation.
Q2: What are the primary target groups for mPEG-Epoxide conjugation?
A2: The primary targets for mPEG-Epoxide are primary amine groups, such as the epsilon-amino group of lysine residues and the N-terminal alpha-amino group of proteins.[4] However, it's important to note that mPEG-Epoxide can also react with other nucleophiles like thiol (-SH) from cysteine, imidazole (B134444) groups from histidine, and hydroxyl (-OH) groups from serine, threonine, or tyrosine, which can lead to a lack of selectivity.[1]
Q3: What is the optimal pH for mPEG-Epoxide conjugation with proteins?
A3: The optimal pH for reacting mPEG-Epoxide with amine groups on proteins is in the mildly alkaline range, typically between pH 8.0 and 9.5.[4] At this pH, the primary amino groups are sufficiently deprotonated and thus more nucleophilic, facilitating the attack on the epoxide ring. Reaction at neutral or acidic pH is significantly slower.
Q4: What are the main advantages and disadvantages of using mPEG-Epoxide?
A4:
-
Advantages: mPEG-Epoxide is considered a mild PEGylating reagent, and the resulting secondary amine linkage is highly stable.[1][3] The reaction can be performed in aqueous buffers under relatively gentle conditions.[1]
-
Disadvantages: A significant drawback is its low reactivity compared to other PEGylating reagents like NHS esters.[1] This can necessitate longer reaction times or higher temperatures. Furthermore, it can exhibit a lack of selectivity, potentially reacting with various nucleophilic groups on a protein.[1]
Q5: How should I store my mPEG-Epoxide reagent?
A5: mPEG-Epoxide should be stored at low temperatures, typically -20°C, and kept in a desiccated environment to protect it from moisture.[4] Moisture can lead to hydrolysis of the epoxide ring, rendering the reagent inactive.
Troubleshooting Guide
This guide addresses common issues encountered during mPEG-Epoxide conjugation, helping you diagnose the problem and find a solution.
Problem 1: Low or No Conjugation Efficiency
Low conjugation yield is the most frequent issue. Several factors can contribute to this problem.
-
Suboptimal pH: The reaction pH is critical. If the pH is too low (< 8.0), the amine groups on the protein will be protonated (-NH₃⁺), making them poor nucleophiles.
-
Solution: Ensure your reaction buffer is maintained between pH 8.0 and 9.5. Use a reliable buffer system like borate (B1201080) or bicarbonate. Verify the pH of the final reaction mixture.
-
-
Inactive Reagent: The mPEG-Epoxide may have degraded due to improper storage or handling. The epoxide ring is susceptible to hydrolysis.[]
-
Solution: Use a fresh vial of the reagent. Always store mPEG-Epoxide at -20°C under desiccated conditions.[4] Allow the reagent to warm to room temperature before opening the vial to prevent condensation.
-
-
Low Reagent Reactivity: mPEG-Epoxide is known for its relatively low reactivity.[1]
-
Solution:
-
Increase Molar Ratio: Use a higher molar excess of mPEG-Epoxide relative to the protein (e.g., from 10:1 to 50:1 or higher).
-
Increase Reaction Time: Extend the incubation period (e.g., from 12 hours to 24 or 48 hours).
-
Increase Temperature: If your protein is stable, consider raising the reaction temperature from 4°C to room temperature (~25°C).
-
-
-
Steric Hindrance: The target amine groups on your protein may be sterically inaccessible.
-
Solution: Consider using a PEG reagent with a longer spacer arm. If possible, site-directed mutagenesis can be used to introduce a more accessible lysine or cysteine residue.
-
Problem 2: Poor Selectivity and Multiple PEGylated Species
The formation of multiple PEGylated products or modification of non-target residues can be an issue.
-
Reaction with Other Nucleophiles: At alkaline pH, other residues like cysteine (-SH) and histidine can also be reactive towards the epoxide.[1]
-
Solution: Carefully controlling the pH can sometimes modulate selectivity. Lowering the pH slightly (e.g., towards 8.0) may reduce the reactivity of other nucleophiles more than that of primary amines. However, this may also decrease the overall reaction rate. For site-specific conjugation, using alternative chemistries (e.g., mPEG-Maleimide for free cysteines) is often a better approach.
-
-
High Molar Ratio: A very high excess of mPEG-Epoxide increases the likelihood of multiple PEG chains attaching to a single protein molecule (poly-PEGylation).
-
Solution: Optimize the molar ratio of mPEG-Epoxide to protein. Perform a titration experiment with varying molar ratios to find the optimal balance between mono-PEGylated product and unconjugated protein.
-
Problem 3: Protein Aggregation or Loss of Activity
Changes to the protein during the conjugation process can lead to aggregation or inactivation.
-
Harsh Reaction Conditions: High pH or elevated temperatures can denature sensitive proteins.
-
Solution: If protein stability is an issue, perform the reaction at a lower temperature (e.g., 4°C), although this will require a longer reaction time. Ensure the final pH of the reaction mixture is within the stability range of your protein.
-
-
PEGylation Site: The attachment of a PEG chain near the active site or a region critical for protein folding can compromise its biological activity.
-
Solution: Characterize the PEGylation sites to determine if modification is occurring in a critical region. If so, protecting the active site with a ligand during conjugation may help. Alternatively, exploring different PEGylation chemistries that target other sites on the protein is recommended.
-
Data and Protocols
Table 1: Key Parameters for mPEG-Epoxide Conjugation
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.5 | Critical for deprotonation of amine groups.[4] Borate or bicarbonate buffers are common. |
| Temperature | 4°C - 25°C | Lower temperatures improve stability for sensitive proteins but require longer reaction times. |
| Molar Ratio | 5:1 to 50:1 | (mPEG-Epoxide : Protein). Highly dependent on the protein and desired degree of PEGylation. Optimization is required. |
| Reaction Time | 4 - 48 hours | Inversely related to temperature and molar ratio. Monitor reaction progress over time. |
| Protein Conc. | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may also increase aggregation risk. |
General Experimental Protocol for Protein PEGylation
This protocol provides a starting point for the conjugation of mPEG-Epoxide to a protein containing accessible lysine residues.
Materials:
-
Protein of interest
-
mPEG-Epoxide
-
Conjugation Buffer: 100 mM Sodium Borate, pH 8.5
-
Quenching Buffer: 1 M Glycine (B1666218), pH 8.5
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
-
Analysis equipment (e.g., SDS-PAGE, SEC-MALS)
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 5 mg/mL.
-
Reagent Preparation: Shortly before use, dissolve mPEG-Epoxide in a small amount of Conjugation Buffer.
-
Initiate Conjugation: Add the dissolved mPEG-Epoxide to the protein solution to achieve the desired molar excess (e.g., 20:1). Mix gently but thoroughly by inversion or slow rotation.
-
Incubation: Allow the reaction to proceed at 4°C for 24 hours with gentle mixing.
-
Reaction Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. The primary amines in glycine will react with any remaining mPEG-Epoxide. Incubate for 1 hour.
-
Purification: Separate the PEGylated protein from unreacted protein and excess PEG reagent using an appropriate chromatography method (SEC is common for separating by size).
-
Analysis: Analyze the purified fractions using SDS-PAGE to visualize the increase in molecular weight of the PEGylated protein. Use SEC-MALS or other quantitative methods to determine the conjugation efficiency and degree of PEGylation.
Visual Guides
Reaction Mechanism
Caption: Reaction of mPEG-Epoxide with a protein's primary amine.
Experimental Workflow
Caption: General workflow for mPEG-Epoxide conjugation experiment.
Troubleshooting Decision Tree
References
troubleshooting low yield in mPEG-Epoxide reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with mPEG-Epoxide conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: My mPEG-Epoxide reaction has a very low yield. What are the most common causes?
Low yield in mPEG-Epoxide reactions can stem from several factors. The most common issues include suboptimal pH, inadequate reaction time or temperature, improper molar ratio of reactants, and poor quality of reagents. Hydrolysis of the epoxide group on the mPEG can also compete with the desired conjugation reaction, reducing yield.
Q2: What is the optimal pH for reacting mPEG-Epoxide with amine groups on proteins or peptides?
For the reaction with amine groups, a mildly alkaline pH is generally recommended. The reaction is most efficient at a pH above the pKa of the target amine groups, ensuring they are in their unprotonated, nucleophilic state.[1][2] A pH range of 8.0-9.5 is often cited as optimal for this reaction.[3] It is important to note that at a pH greater than 10, the reaction of the epoxide with hydroxyl groups may become more prevalent.[4]
Q3: Can the mPEG-Epoxide react with other functional groups on my protein besides amines?
Yes, the epoxide group can also react with other nucleophilic groups such as hydroxyls (e.g., on serine, threonine, tyrosine), thiols (on cysteine), and the imidazole (B134444) group of histidine.[5] The selectivity for amine groups is generally favored at a pH around 7-8.5.[4] However, at higher pH values, reactivity with hydroxyl groups increases.[4]
Q4: How can I monitor the progress of my mPEG-Epoxide reaction?
Several analytical techniques can be used to monitor the reaction progress. Size-Exclusion Chromatography (SEC-HPLC) is effective for separating PEGylated protein from unreacted protein and excess mPEG-Epoxide, allowing for the assessment of conversion.[6] MALDI-TOF Mass Spectrometry is a powerful tool to determine the molecular weight of the conjugate and identify the degree of PEGylation (the number of mPEG molecules attached to the protein).[7][8][9][10][11] SDS-PAGE can also provide a qualitative assessment of the increase in molecular weight of the PEGylated protein.
Q5: I am observing a lot of unreacted protein and/or mPEG-Epoxide in my final product. How can I improve the reaction efficiency?
To improve reaction efficiency, consider the following:
-
Optimize the molar ratio: An excess of mPEG-Epoxide is often used to drive the reaction to completion. A molar ratio of mPEG to protein of 2:1 to 50:1 or higher can be explored.
-
Increase reaction time and/or temperature: mPEG-Epoxide is a relatively mild PEGylating reagent, so longer reaction times (e.g., 24-48 hours) and slightly elevated temperatures (e.g., 37-40°C) may be necessary.[12]
-
Ensure proper buffering: Use a buffer system that maintains the desired pH throughout the reaction. Borate (B1201080) and carbonate buffers are commonly used for reactions at alkaline pH.[12]
-
Check reagent quality: Ensure your mPEG-Epoxide is not hydrolyzed and your protein is properly folded and active.
Troubleshooting Guide
Issue 1: Low Conjugation Yield
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal pH | Verify the pH of the reaction mixture. | Adjust the pH to 8.0-9.5 for amine conjugation using a suitable buffer (e.g., 0.1 M borate or carbonate buffer).[3][12] |
| Inadequate Reaction Time/Temperature | Increase reaction time and/or temperature. | Incubate the reaction for 24-48 hours. Consider increasing the temperature to 37-40°C.[12] Monitor progress at different time points. |
| Incorrect Molar Ratio | Optimize the molar ratio of mPEG-Epoxide to the target molecule. | Increase the molar excess of mPEG-Epoxide. Test a range of ratios (e.g., 10:1, 20:1, 50:1). |
| Hydrolysis of mPEG-Epoxide | Minimize exposure of mPEG-Epoxide to water before the reaction. | Prepare the reaction mixture promptly after dissolving the mPEG-Epoxide. Store mPEG-Epoxide in a desiccated environment. |
| Poor Reagent Quality | Check the purity and activity of your reagents. | Use high-purity mPEG-Epoxide. Confirm the concentration and purity of your protein/peptide. |
Issue 2: Formation of Aggregates
| Potential Cause | Troubleshooting Step | Recommended Action |
| High Protein Concentration | Reduce the concentration of the protein in the reaction. | Perform the reaction at a lower protein concentration to minimize intermolecular crosslinking. |
| Inappropriate Buffer Conditions | Screen different buffer systems and ionic strengths. | Test alternative buffers or adjust the salt concentration to improve protein solubility. |
| Over-PEGylation | Reduce the molar excess of mPEG-Epoxide or the reaction time. | A lower degree of PEGylation may prevent aggregation. |
Issue 3: Low Purity of the Final Product
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inefficient Purification | Optimize the purification method. | Use Size-Exclusion Chromatography (SEC) with an appropriate column to separate the PEGylated product from unreacted materials.[6] Consider Ion-Exchange Chromatography (IEX) as an alternative or complementary step. |
| Presence of Diol Impurities in mPEG | Use high-quality mPEG-Epoxide. | Source mPEG-Epoxide with low diol content to prevent cross-linking. The presence of bifunctional PEG can be checked by HPLC.[13] |
Experimental Protocols
General Protocol for mPEGylation of a Protein with mPEG-Epoxide
This protocol is a general guideline and may require optimization for your specific protein.
-
Protein Preparation: Dissolve the protein in the chosen reaction buffer (e.g., 0.1 M sodium carbonate buffer, pH 8.5) to a final concentration of 1-5 mg/mL.
-
mPEG-Epoxide Preparation: Immediately before use, dissolve the mPEG-Epoxide in the reaction buffer to the desired concentration to achieve the target molar ratio.
-
Reaction Initiation: Add the mPEG-Epoxide solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 24-48 hours) with continuous gentle agitation.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a quenching reagent like a small molecule with a primary amine (e.g., Tris or glycine) or by adjusting the pH to a neutral or acidic value.
-
Purification: Purify the PEGylated protein from unreacted mPEG-Epoxide and protein using Size-Exclusion Chromatography (SEC).
-
Analysis: Characterize the purified conjugate using SDS-PAGE, SEC-HPLC, and MALDI-TOF MS to determine the degree of PEGylation and purity.
Protocol for Monitoring Reaction Progress by SEC-HPLC
-
Column: Use a size-exclusion column suitable for the molecular weight range of your protein and the PEGylated conjugate (e.g., TSKgel G3000SWXL).[6]
-
Mobile Phase: An aqueous buffer such as phosphate-buffered saline (PBS) is typically used.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture and dilute it with the mobile phase. If necessary, quench the reaction in the aliquot.
-
Injection: Inject the diluted sample onto the SEC-HPLC system.
-
Analysis: Monitor the elution profile using a UV detector (typically at 280 nm for proteins). The appearance of a new peak with a shorter retention time corresponding to the higher molecular weight PEGylated protein and the decrease in the area of the native protein peak indicate the progress of the reaction.
Visualizations
Caption: Troubleshooting workflow for low yield in mPEG-Epoxide reactions.
References
- 1. www2.oberlin.edu [www2.oberlin.edu]
- 2. Collection - Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Lab Catalog [separations.eu.tosohbioscience.com]
- 7. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. covalx.com [covalx.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. microdetection.cn [microdetection.cn]
avoiding side reactions with mPEG-Epoxide
Welcome to the technical support center for mPEG-Epoxide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful PEGylation experiments while minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of mPEG-Epoxide with a protein?
A1: mPEG-Epoxide is an activated PEG derivative that reacts with nucleophilic groups on proteins. The primary reaction involves the ring-opening of the terminal epoxide by a primary amine group, typically from a lysine (B10760008) residue or the N-terminus of the protein. This forms a stable secondary amine bond. The reaction is a bimolecular nucleophilic substitution (SN2) type reaction.[1][2]
Q2: What are the main side reactions to be aware of when using mPEG-Epoxide?
A2: The two primary side reactions are:
-
Reaction with other nucleophilic residues: Besides primary amines, mPEG-Epoxide can also react with other nucleophilic residues on a protein, most notably the thiol group of cysteine residues.[3][4]
-
Hydrolysis of the epoxide ring: In aqueous solutions, the epoxide ring can be hydrolyzed to form an unreactive diol (mPEG-diol). This hydrolysis reaction is pH and temperature-dependent.[5][6]
Q3: How does pH affect the reaction of mPEG-Epoxide with proteins?
A3: The pH of the reaction buffer is a critical parameter that influences the selectivity and efficiency of the PEGylation reaction.
-
Reaction with Amines: The reaction with primary amines (e.g., lysine) is favored at neutral to moderately basic pH (typically pH 7.5-9.0). In this pH range, a significant portion of the amine groups are deprotonated and thus nucleophilic.[7]
-
Reaction with Thiols: The reactivity of thiol groups (cysteine) is also pH-dependent. Thiols are more reactive in their thiolate anion form (S-), which becomes more prevalent as the pH increases above the pKa of the thiol group (typically around 8.5).
-
Hydrolysis: The rate of epoxide hydrolysis is also influenced by pH. Under basic conditions, the hydroxide (B78521) ion (OH-) acts as a nucleophile, leading to the formation of the mPEG-diol.[5][6]
Q4: What is the recommended starting molar ratio of mPEG-Epoxide to protein?
A4: The optimal molar ratio of mPEG-Epoxide to protein depends on several factors, including the number of accessible reactive sites on the protein and the desired degree of PEGylation. A common starting point is a 5 to 20-fold molar excess of mPEG-Epoxide to the protein.[8] However, this should be empirically optimized for each specific protein and desired outcome.
Q5: How can I analyze the extent of PEGylation and the presence of side products?
A5: Several analytical techniques can be used to characterize the reaction products:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius, effectively separating the PEGylated protein from the unreacted protein and smaller reactants.[9][10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate the PEGylated protein, unreacted protein, and mPEG-diol impurity.[9][10]
-
Mass Spectrometry (e.g., MALDI-TOF): Mass spectrometry provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the determination of the number of attached PEG chains.
Troubleshooting Guides
Problem 1: Low PEGylation Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer pH is within the optimal range for amine reactivity (typically pH 7.5-9.0). Verify the pH of your buffer before starting the reaction. |
| Insufficient Molar Ratio | Increase the molar excess of mPEG-Epoxide to the protein. Titrate the ratio to find the optimal balance between efficiency and the generation of multi-PEGylated species. |
| Low Reaction Temperature | While lower temperatures can reduce side reactions, they also slow down the primary reaction. Consider increasing the reaction temperature to 25°C or 37°C, but monitor for increased side product formation. |
| Short Reaction Time | The reaction with mPEG-Epoxide can be slower than with other activated PEGs. Extend the reaction time (e.g., 24-48 hours) and monitor the progress using SDS-PAGE or SEC. |
| Hydrolysis of mPEG-Epoxide | Prepare the reaction mixture fresh and minimize the time the mPEG-Epoxide is in an aqueous solution before adding the protein. Consider performing the reaction at a lower temperature to slow down hydrolysis. |
| Inaccessible Reactive Sites | The protein's conformation may be hiding potential PEGylation sites. Consider using a denaturant or altering the buffer composition to increase the accessibility of reactive residues, but be mindful of maintaining protein activity. |
Problem 2: Product Heterogeneity (Multiple PEGylated Species)
| Potential Cause | Recommended Solution |
| High Molar Ratio of mPEG-Epoxide | Reduce the molar excess of mPEG-Epoxide to favor mono-PEGylation. |
| Reaction with Multiple Types of Residues | To favor reaction with amines over thiols, maintain the pH below the pKa of cysteine's thiol group (around pH 8.5). If cysteine modification is desired, a higher pH can be used, but this will also increase the rate of hydrolysis. |
| Long Reaction Time | Shorter reaction times may favor the modification of the most reactive sites first. Monitor the reaction over time to identify the optimal endpoint before significant multi-PEGylation occurs. |
Problem 3: Presence of Unreacted mPEG-Epoxide or mPEG-Diol in the Final Product
| Potential Cause | Recommended Solution |
| Inefficient Purification | Utilize appropriate purification methods to separate the PEGylated protein from low molecular weight impurities. Size exclusion chromatography (SEC) is highly effective for this purpose.[10] Ion-exchange chromatography can also be used, as the charge of the protein will be altered upon PEGylation. |
| Significant Hydrolysis During Reaction | Minimize hydrolysis by optimizing the reaction pH and temperature. Working at a pH closer to 7.5 and at a lower temperature (e.g., 4°C) can reduce the rate of hydrolysis. Prepare the mPEG-Epoxide solution immediately before use. |
Experimental Protocols
General Protocol for Protein PEGylation with mPEG-Epoxide
This protocol provides a general guideline. The optimal conditions should be determined experimentally for each specific protein.
-
Protein Preparation:
-
Dissolve the protein in the chosen reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5-8.5) to a final concentration of 1-5 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris) as they will compete with the protein for the mPEG-Epoxide.
-
-
mPEG-Epoxide Preparation:
-
Immediately before use, dissolve the mPEG-Epoxide in the reaction buffer to the desired stock concentration.
-
-
PEGylation Reaction:
-
Add the desired molar excess of the mPEG-Epoxide solution to the protein solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C, room temperature, or 37°C) with gentle stirring or agitation.
-
Monitor the reaction progress at various time points (e.g., 2, 6, 12, 24 hours) by taking aliquots for analysis by SDS-PAGE or SEC.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess mPEG-Epoxide.
-
-
Purification of the PEGylated Protein:
-
Use size exclusion chromatography (SEC) to separate the PEGylated protein from unreacted protein, excess mPEG-Epoxide, and mPEG-diol.[10]
-
Alternatively, ion-exchange chromatography (IEX) can be used, as the PEGylation of lysine residues will alter the net charge of the protein.
-
-
Analysis and Characterization:
Visualizations
Caption: Main and side reaction pathways of mPEG-Epoxide.
Caption: General experimental workflow for mPEG-Epoxide PEGylation.
Caption: Troubleshooting logic for mPEG-Epoxide PEGylation.
References
- 1. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Thiol-epoxy ‘click’ chemistry: a focus on molecular attributes in the context of polymer chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lcms.cz [lcms.cz]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
optimizing pH for mPEG-Epoxide reaction with amines
This guide provides detailed information, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals working with mPEG-Epoxide reagents for amine conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting mPEG-Epoxide with amines?
The optimal pH for the reaction is any pH above the acid dissociation constant (pKa) of the target amine. For the reaction to be efficient, the amine must be in its unprotonated, nucleophilic state.[1][2] For primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins (pKa ≈ 9.4-10.5), a pH range of 8.0 to 9.5 is commonly recommended.[3]
Q2: Why is pH so critical for this reaction?
The pH of the reaction environment dictates the equilibrium between the protonated amine (R-NH₃⁺) and the unprotonated, free amine (R-NH₂).
-
Below the pKa: The amine is predominantly in its protonated, ammonium (B1175870) form (R-NH₃⁺). This form is not nucleophilic and is considered unreactive towards the epoxide ring.[1][2]
-
Above the pKa: The amine is primarily in its unprotonated, free base form (R-NH₂). The lone pair of electrons on the nitrogen makes it a strong nucleophile that can efficiently attack and open the epoxide ring, forming a stable secondary amine bond.[1][4]
Therefore, maintaining a pH above the amine's pKa is essential to ensure a sufficient concentration of the reactive nucleophile for the conjugation to proceed effectively.
Diagram 1: pH-Dependent Reactivity of Amines
References
- 1. www2.oberlin.edu [www2.oberlin.edu]
- 2. Collection - Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of mPEG-Epoxide Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of mPEG-Epoxide conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of mPEG-Epoxide conjugates in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Conjugate | Incomplete reaction. | Optimize reaction conditions (pH, temperature, reaction time). Ensure adequate molar excess of mPEG-Epoxide. |
| Low reactivity of the target molecule. | Increase the pH of the reaction buffer to enhance the nucleophilicity of the amine groups on the protein or peptide. Note that mPEG-Epoxide is a mild PEGylating reagent.[1][2] | |
| Precipitation of the conjugate during purification. | Adjust buffer conditions (e.g., ionic strength, pH). Consider using additives to increase solubility. | |
| Presence of Unreacted mPEG-Epoxide | Insufficient purification. | Optimize the chromatography method (e.g., gradient, column type). Size exclusion chromatography (SEC) is effective for removing unreacted PEG.[3] |
| Hydrolysis of mPEG-Epoxide. | Ensure anhydrous conditions during storage and reaction, if possible, as the epoxide ring can be opened by water. | |
| Presence of Aggregates | Cross-linking due to diol impurities in the mPEG starting material. | Use high-purity mPEG with low diol content.[4] Characterize the starting mPEG material for diol impurities. |
| Non-specific interactions. | Optimize buffer conditions (ionic strength, pH) during purification to minimize non-specific binding. | |
| Multiple Conjugate Species (Isomers) | Reaction with multiple sites on the target molecule. | Optimize the reaction stoichiometry to favor mono-conjugation. Characterize the different species using techniques like ion-exchange chromatography (IEX) or reversed-phase HPLC (RP-HPLC). |
| Non-specific reactions of the epoxide group. | The epoxide group can react with other nucleophiles besides amines, such as hydroxyl or thiol groups.[5] Consider protecting these groups if they are not the intended reaction site. | |
| Poor Resolution in Chromatography | Inappropriate column selection. | For SEC, choose a column with a fractionation range suitable for the size difference between the conjugate and unreacted protein. For IEX, select a resin (anion or cation exchange) based on the isoelectric point (pI) of the protein and the conjugate.[6] |
| Suboptimal elution conditions. | Optimize the gradient (for IEX and RP-HPLC) or the flow rate (for SEC) to improve separation.[7][8] | |
| Sample overload. | Reduce the amount of sample loaded onto the column.[3] |
Frequently Asked Questions (FAQs)
1. What are the most common impurities in an mPEG-Epoxide conjugation reaction?
The most common impurities include:
-
Unreacted protein/peptide: The starting material that has not been PEGylated.
-
Excess unreacted mPEG-Epoxide: The PEG reagent that did not react with the target molecule.
-
Hydrolyzed mPEG-Epoxide: mPEG-diol formed from the ring-opening of the epoxide by water.
-
Aggregates: High molecular weight species, potentially caused by cross-linking from diol impurities in the mPEG raw material.
-
Positional Isomers: Different forms of the conjugate where the mPEG is attached to various sites on the protein.
2. Which chromatographic technique is best for purifying mPEG-Epoxide conjugates?
The choice of technique depends on the specific separation challenge:
-
Size Exclusion Chromatography (SEC): Ideal for separating the larger conjugate from smaller unreacted protein and excess mPEG-Epoxide based on molecular size.[3][9]
-
Ion Exchange Chromatography (IEX): Effective for separating based on charge differences. PEGylation can alter the surface charge of a protein, allowing for the separation of unreacted protein, mono-PEGylated, and multi-PEGylated species.[6][10][11]
-
Hydrophobic Interaction Chromatography (HIC): Can be used as a supplementary technique to IEX, separating based on hydrophobicity.[11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for analytical characterization and purification of smaller conjugates and for assessing the purity of the mPEG-Epoxide reagent itself.[11]
3. How can I minimize the formation of di- or multi-PEGylated products?
To favor the formation of mono-PEGylated conjugates, you can:
-
Control the stoichiometry: Use a lower molar excess of mPEG-Epoxide to the target molecule.
-
Optimize reaction time: Shorter reaction times can reduce the extent of PEGylation.
-
Purification: Utilize IEX to separate mono-PEGylated species from multi-PEGylated ones based on the change in charge.[10]
4. What is the expected yield for an mPEG-Epoxide conjugation and purification process?
The yield can vary significantly depending on the reactivity of the protein, the reaction conditions, and the purification strategy. Below is a table with representative data for illustrative purposes. Actual yields should be determined empirically.
| Stage | Purity (%) | Yield (%) | Key Impurities |
| Crude Reaction Mixture | 20-50% (Conjugate) | N/A | Unreacted Protein, Excess mPEG-Epoxide, Aggregates |
| After Size Exclusion Chromatography | 70-90% | 60-80% | Isomers, some unreacted protein |
| After Ion Exchange Chromatography | >95% | 40-60% (of a specific isomer) | Trace amounts of other isomers |
5. How do I confirm the identity and purity of my final mPEG-Epoxide conjugate?
A combination of analytical techniques is recommended:
-
SDS-PAGE: To visualize the increase in molecular weight after PEGylation.
-
HPLC (SEC, IEX, RP-HPLC): To quantify the purity and identify different species.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.
-
NMR Spectroscopy: To characterize the structure of the mPEG-Epoxide and the final conjugate.
Experimental Protocols
General Protocol for Ion-Exchange Chromatography (IEX) of a Protein-mPEG-Epoxide Conjugate
This is a general protocol and should be optimized for your specific conjugate.
-
Column and Buffer Selection:
-
Equilibration:
-
Equilibrate the IEX column with a low-salt "binding buffer" (e.g., 20 mM Tris-HCl, pH 8.0) for several column volumes.
-
-
Sample Loading:
-
Washing:
-
Wash the column with the binding buffer to remove any unbound material, including unreacted mPEG-Epoxide.[12]
-
-
Elution:
-
Elute the bound species using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer) over several column volumes.[13] Alternatively, a step gradient can be used.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by SDS-PAGE and/or HPLC to identify the fractions containing the purified conjugate.
-
General Protocol for Size Exclusion Chromatography (SEC) of a Protein-mPEG-Epoxide Conjugate
-
Column and Mobile Phase Selection:
-
Select an SEC column with a molecular weight separation range appropriate for your conjugate and potential impurities.
-
The mobile phase should be a buffer that maintains the stability and solubility of your conjugate (e.g., phosphate-buffered saline, pH 7.4).[8]
-
-
System Equilibration:
-
Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.[8]
-
-
Injection and Separation:
-
Inject the prepared sample onto the column. The separation occurs as the sample passes through the column, with larger molecules eluting first.[9]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the different peaks in the chromatogram.
-
Analyze the collected fractions using methods such as SDS-PAGE and UV spectroscopy to identify the purified conjugate.[9]
-
Visualizations
Caption: Workflow for the conjugation and purification of mPEG-Epoxide conjugates.
Caption: Decision tree for troubleshooting low purity of mPEG-Epoxide conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 9. Size Exclusion Chromatography [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. conductscience.com [conductscience.com]
- 13. goldbio.com [goldbio.com]
Technical Support Center: Preventing Protein Aggregation during PEGylation with mPEG-Epoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate protein aggregation during PEGylation with mPEG-Epoxide.
Troubleshooting Guide
Problem: I am observing significant precipitation or aggregation during my protein PEGylation reaction with mPEG-Epoxide.
This step-by-step guide will help you troubleshoot and optimize your reaction to minimize aggregation.
Step 1: Reaction Condition Optimization
The initial and most critical step is to systematically evaluate and optimize the reaction conditions. Small-scale screening experiments are highly recommended to identify the optimal parameters before proceeding to larger batches.
Key Parameters to Screen:
-
Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions leading to aggregation.[1]
-
mPEG-Epoxide to Protein Molar Ratio: An excess of the PEGylating agent can sometimes lead to increased aggregation.
-
pH: The pH of the reaction buffer is critical for both the reaction rate and protein stability.[2]
-
Temperature: Temperature affects the reaction kinetics; lower temperatures can slow down the reaction rate and may reduce aggregation.[1]
-
Incubation Time: The duration of the reaction can impact the extent of PEGylation and aggregation.
Table 1: Example Screening Matrix for Reaction Condition Optimization
| Parameter | Range to Screen | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce intermolecular interactions. |
| mPEG-Epoxide:Protein Molar Ratio | 1:1, 5:1, 10:1, 20:1 | Optimizing the ratio can minimize over-PEGylation and aggregation. |
| pH | 7.5, 8.0, 8.5, 9.0 | mPEG-Epoxide reacts with unprotonated amines, so a basic pH is required. However, protein stability must be maintained. |
| Temperature | 4°C, Room Temperature (~22°C) | Lower temperatures slow the reaction, potentially favoring controlled PEGylation over aggregation.[1] |
| Incubation Time | 2, 4, 8, 12, 24 hours | Allows for determination of the optimal time for sufficient PEGylation without excessive aggregation. |
Experimental Protocol: Small-Scale PEGylation Screening
Objective: To identify the optimal protein concentration, mPEG-Epoxide:protein molar ratio, pH, temperature, and incubation time to minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
mPEG-Epoxide stock solution (e.g., 100 mg/mL in the reaction buffer)
-
Reaction buffers at various pH values (e.g., Sodium Phosphate, Sodium Borate)
-
Microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a screening matrix: Set up a series of small-scale reactions (e.g., 50-100 µL) in microcentrifuge tubes or a 96-well plate, varying one parameter at a time while keeping others constant, as outlined in Table 1.
-
Initiate the reaction: Add the mPEG-Epoxide stock solution to the protein solution to start the reaction.
-
Incubate: Incubate the reactions under the specified temperature and time conditions with gentle mixing.
-
Analyze for aggregation: After incubation, analyze the extent of aggregation in each reaction using one or more of the analytical methods described in the FAQs (e.g., visual inspection for precipitation, turbidity measurement at 600 nm, SDS-PAGE, or Size Exclusion Chromatography).
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is insufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be highly effective.
Table 2: Common Stabilizing Excipients for PEGylation Reactions
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) | Preferential exclusion, increases protein stability.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation.[1] |
Experimental Protocol: Screening for an Effective Excipient
Objective: To identify a suitable excipient and its optimal concentration to prevent aggregation during PEGylation.
Materials:
-
Optimal reaction conditions identified in Step 1.
-
Stock solutions of various excipients (e.g., 50% Sucrose, 1 M Arginine, 1% Polysorbate 20).
Procedure:
-
Set up reactions: Prepare a series of small-scale reactions using the optimized conditions from Step 1.
-
Add excipients: To each reaction, add a different excipient from Table 2 at various concentrations within the suggested range. Include a control reaction with no excipient.
-
Incubate and Analyze: Incubate the reactions and analyze for aggregation as previously described. Compare the level of aggregation in the presence and absence of each excipient to determine its effectiveness.
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.
-
Lower the Temperature: Performing the reaction at 4°C will significantly slow down the reaction rate.[1]
-
Stepwise Addition of mPEG-Epoxide: Instead of adding the entire volume of mPEG-Epoxide at once, add it in smaller aliquots over a period of time (e.g., add 25% of the total volume every 30 minutes for 2 hours).[1]
Frequently Asked Questions (FAQs)
Q1: What is mPEG-Epoxide and why is it used for PEGylation?
mPEG-Epoxide is a derivative of methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) that contains a reactive epoxide ring at one end. It is used for PEGylation, the process of covalently attaching PEG chains to proteins. This modification can improve the protein's solubility, stability, and circulation half-life while reducing its immunogenicity. mPEG-Epoxide is a mild PEGylating reagent that reacts with nucleophilic groups on the protein, primarily the amino groups of lysine (B10760008) residues and the N-terminus, to form a stable secondary amine bond.[3]
Q2: What are the primary causes of protein aggregation during PEGylation with mPEG-Epoxide?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. Deviations from the optimal range for a specific protein can expose hydrophobic regions, leading to aggregation.[1]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the probability of intermolecular interactions and subsequent aggregation.[1]
-
Reaction Kinetics: A rapid, uncontrolled reaction can favor the formation of intermolecular cross-links, leading to aggregation.
-
Poor Reagent Quality: The presence of impurities in the mPEG-Epoxide reagent can potentially contribute to side reactions and aggregation.
Q3: How can I detect and quantify protein aggregation?
Several analytical techniques can be employed to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein, and the peak areas can be used for quantification.[4][5]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight species corresponding to protein aggregates.
-
Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by absorbance at a wavelength such as 600 nm, can indicate the formation of insoluble aggregates.[4]
Table 3: Comparison of Analytical Techniques for Aggregation Detection
| Technique | Principle | Information Provided | Throughput |
| SEC | Separation by size | Quantitative information on the distribution of monomers, dimers, and higher-order aggregates. | Medium |
| DLS | Measures fluctuations in scattered light | Size distribution and polydispersity index. Sensitive to large aggregates. | High |
| SDS-PAGE | Separation by molecular weight | Qualitative or semi-quantitative assessment of high-molecular-weight species. | High |
| Turbidity | Light scattering by particles | Rapid, qualitative indication of insoluble aggregate formation. | High |
Q4: What is the optimal pH for PEGylation with mPEG-Epoxide?
The reaction of mPEG-Epoxide with primary amines (lysine, N-terminus) requires the amino group to be in its unprotonated, nucleophilic state. Therefore, the reaction is typically performed at a basic pH, generally in the range of 7.5 to 9.0. However, the optimal pH is a balance between the reaction efficiency and the stability of the protein. It is crucial to screen a range of pH values to find the condition that provides a good PEGylation yield while minimizing aggregation for your specific protein.
Q5: Can I PEGylate other residues besides lysine with mPEG-Epoxide?
While the primary targets for mPEG-Epoxide are the ε-amino group of lysine and the α-amino group of the N-terminus, it has been reported that mPEG-Epoxide can also react with other nucleophilic residues such as the thiol group of cysteine, the imidazole (B134444) group of histidine, and the hydroxyl groups of serine and tyrosine, although generally to a lesser extent. This lack of complete specificity should be considered when analyzing the final PEGylated product.
Visualizations
Caption: Troubleshooting workflow for preventing protein aggregation during PEGylation.
Caption: Desired vs. undesired pathways in protein PEGylation.
References
mPEG-Epoxide stability issues and proper storage conditions
Welcome to the technical support center for mPEG-Epoxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of mPEG-Epoxide in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
1. What is mPEG-Epoxide and what is it used for?
mPEG-Epoxide is a polyethylene (B3416737) glycol (PEG) derivative containing a reactive epoxide group at one end and a methoxy (B1213986) group at the other. The epoxide group is an electrophilic three-membered ring that can react with nucleophiles under specific conditions. This reactivity makes mPEG-Epoxide a useful tool for PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, and other biomolecules. PEGylation can improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins.[1][2]
2. What are the primary stability concerns for mPEG-Epoxide?
The main stability concerns for mPEG-Epoxide are hydrolysis of the epoxide ring and thermal degradation.
-
Hydrolysis: The epoxide ring is susceptible to ring-opening by water, a process known as hydrolysis. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of an unreactive diol. The rate of hydrolysis is pH-dependent.
-
Thermal Degradation: Like many polymers, mPEG-Epoxide can degrade at elevated temperatures. Thermal degradation can involve chain scission and other chemical changes, leading to a loss of reactivity and the formation of impurities.[3]
3. What are the recommended storage conditions for mPEG-Epoxide?
To ensure the stability and reactivity of mPEG-Epoxide, it is crucial to store it under appropriate conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower for long-term storage. | Minimizes thermal degradation and slows down potential hydrolysis if moisture is present. |
| Atmosphere | Store in a dry, inert atmosphere (e.g., under argon or nitrogen). | The epoxide ring is sensitive to moisture. |
| Light | Protect from light. | To prevent any potential light-induced degradation. |
Upon receipt, it is recommended to aliquot the mPEG-Epoxide into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture contamination.
Troubleshooting Guides
Guide 1: Low Conjugation Efficiency
Problem: You are observing low or no conjugation of mPEG-Epoxide to your protein or peptide.
| Possible Cause | Troubleshooting Step |
| Inactive mPEG-Epoxide | Verify Reagent Activity: The epoxide ring may have hydrolyzed due to improper storage or handling. Test the activity of your mPEG-Epoxide stock. A small-scale reaction with a model amine-containing molecule can be performed and analyzed by techniques like HPLC or mass spectrometry. |
| Suboptimal Reaction pH | Optimize pH: The reaction of the epoxide with primary amines is most efficient at a slightly alkaline pH, typically between 8.0 and 9.5. At lower pH, the amine groups are protonated and less nucleophilic. At very high pH, the rate of hydrolysis of the epoxide can increase significantly. Perform small-scale reactions at different pH values within this range to find the optimal condition for your specific protein. |
| Presence of Nucleophilic Buffers | Buffer Selection: Buffers containing primary amines, such as Tris, can compete with your target molecule for reaction with the epoxide.[4] It is advisable to use non-nucleophilic buffers like phosphate (B84403) or borate (B1201080) buffers. If Tris must be used, a higher molar excess of mPEG-Epoxide may be necessary. |
| Incorrect Molar Ratio | Optimize Molar Ratio: The optimal molar ratio of mPEG-Epoxide to your protein depends on the number of accessible reactive sites on the protein and the desired degree of PEGylation.[5][6] Start with a molar excess of mPEG-Epoxide (e.g., 10 to 50-fold) and optimize based on the results. |
| Steric Hindrance | Accessibility of Reactive Sites: The amine groups on your protein may be sterically hindered and not accessible for conjugation. Consider using a longer chain mPEG-Epoxide or a different PEGylation chemistry that targets other functional groups. |
Guide 2: Product Purification and Analysis Issues
Problem: You are facing challenges in purifying the PEGylated conjugate or observing unexpected results during analysis.
| Possible Cause | Troubleshooting Step |
| Difficulty in Separating PEGylated Protein from Unreacted mPEG-Epoxide | Purification Strategy: Size exclusion chromatography (SEC) is a common method for separating the larger PEGylated protein from the smaller, unreacted mPEG-Epoxide. Ensure your column has the appropriate separation range for your molecules. Dialysis or tangential flow filtration with an appropriate molecular weight cut-off (MWCO) membrane can also be effective. |
| Protein Aggregation | Optimize Reaction and Purification Conditions: High concentrations of mPEG-Epoxide or changes in buffer conditions during the reaction can sometimes lead to protein aggregation.[6] Analyze the product for aggregates using size-exclusion chromatography. Consider reducing the molar excess of the PEG reagent or screening different buffer conditions. During purification, ensure the buffers are optimized for the stability of your protein. |
| Broad Peaks in HPLC Analysis | HPLC Method Optimization: Peak broadening in HPLC analysis of PEGylated proteins can be due to several factors, including secondary interactions with the column stationary phase, poor solubility, or heterogeneity of the conjugate.[7][8] Try using a different column chemistry (e.g., a column with a wider pore size), adjusting the mobile phase composition (e.g., adding ion-pairing reagents or changing the organic solvent), or optimizing the gradient. |
| Smearing or Broad Bands in SDS-PAGE | Analysis Technique: The PEG moiety can interfere with the binding of SDS to the protein, leading to anomalous migration and smeared bands on SDS-PAGE.[9] Native PAGE can sometimes provide better resolution for PEGylated proteins.[9] Alternatively, specialized staining techniques or western blotting can be used for visualization. |
Stability Data
pH Stability
The epoxide ring is most stable at neutral pH. The rate of hydrolysis increases significantly under both acidic and basic conditions.
| pH Range | Stability | Predominant Reaction |
| < 4 | Low | Acid-catalyzed hydrolysis to form a diol. |
| 4 - 7 | Moderate to High | Hydrolysis rate is at a minimum. |
| 7 - 9.5 | Moderate | Hydrolysis rate increases with pH. Competition between amine conjugation and hydrolysis. |
| > 9.5 | Low | Base-catalyzed hydrolysis rate becomes significant. |
It is recommended to prepare solutions of mPEG-Epoxide in a non-aqueous, inert solvent and add it to the reaction buffer immediately before starting the conjugation reaction to minimize hydrolysis.
Thermal Stability
Thermogravimetric analysis (TGA) of similar epoxy compounds and polyethylene glycol suggests that degradation begins at elevated temperatures.
| Temperature Range | Stability | Potential Degradation Pathway |
| -20°C to 4°C | High | Recommended storage temperature. Minimal degradation. |
| Room Temperature (20-25°C) | Limited | Short-term handling is acceptable, but prolonged storage can lead to gradual degradation. |
| > 40°C | Low | Accelerated thermal degradation and potential for increased side reactions. |
For reactions requiring elevated temperatures, it is crucial to perform a time-course study to determine the optimal reaction time before significant degradation of the mPEG-Epoxide occurs.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with mPEG-Epoxide
This protocol provides a general guideline for the conjugation of mPEG-Epoxide to a protein containing accessible primary amine groups (e.g., Bovine Serum Albumin - BSA).
Materials:
-
Protein (e.g., BSA)
-
mPEG-Epoxide
-
Conjugation Buffer: 100 mM sodium phosphate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous, inert solvent (e.g., DMSO or DMF)
-
Purification system (e.g., SEC column)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
mPEG-Epoxide Solution Preparation: Immediately before use, dissolve the desired amount of mPEG-Epoxide in a minimal volume of the anhydrous solvent.
-
Conjugation Reaction:
-
Add the mPEG-Epoxide solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein denaturation.
-
The molar ratio of mPEG-Epoxide to protein should be optimized based on the desired degree of PEGylation. A starting point could be a 20-fold molar excess of mPEG-Epoxide.
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle agitation. The optimal reaction time should be determined experimentally.
-
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to react with any unreacted mPEG-Epoxide. Incubate for 1 hour at room temperature.
-
Purification: Purify the PEGylated protein from unreacted mPEG-Epoxide and quenching agent using size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, HPLC, and/or mass spectrometry to determine the degree of PEGylation and purity.
Protocol 2: Stability Assessment of mPEG-Epoxide by HPLC
This protocol describes a method to assess the stability of mPEG-Epoxide under different conditions by monitoring its degradation over time.
Materials:
-
mPEG-Epoxide
-
Buffers at different pH values (e.g., pH 4, 7, and 9)
-
HPLC system with a suitable detector (e.g., ELSD or CAD, as PEG has no strong UV chromophore)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of mPEG-Epoxide in an anhydrous solvent.
-
For each condition to be tested (e.g., different pH and temperature), dilute the stock solution into the respective aqueous buffer to a known concentration.
-
-
Incubation: Incubate the samples at the desired temperatures.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample.
-
HPLC Analysis:
-
Immediately analyze the aliquot by HPLC.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of acid like TFA) to separate the intact mPEG-Epoxide from its degradation products (e.g., the diol).
-
-
Data Analysis:
-
Measure the peak area of the intact mPEG-Epoxide at each time point.
-
Plot the percentage of remaining mPEG-Epoxide versus time for each condition to determine the degradation rate.
-
Visualizations
Caption: Workflow for a typical protein conjugation experiment using mPEG-Epoxide.
Caption: Factors influencing the stability and degradation of mPEG-Epoxide.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Tris Buffer in the Intensity of the Multipoint Covalent Immobilization of Enzymes in Glyoxyl-Agarose Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular weight ratio of monomethoxypolyethylene glycol (mPEG) to protein determines the immunotolerogenicity of mPEG proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Strategies in GST-tagged Protein Purification [sigmaaldrich.com]
refining mPEG-Epoxide reaction times for optimal conjugation
Welcome to the technical support center for mPEG-Epoxide conjugation. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation reactions.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is mPEG-Epoxide and how does it function in conjugation?
mPEG-Epoxide is an activated derivative of methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) where the terminal hydroxyl group has been converted into a reactive epoxy (or epoxide) ring.[1][2][3][4] This functionalization allows it to react with nucleophilic groups in biomolecules, such as the amino groups (-NH₂) in proteins and peptides, to form stable secondary amine bonds.[1][2][3][4] The process, known as PEGylation, can improve the therapeutic properties of biomolecules by increasing their hydrophilicity and in vivo half-life. mPEG-Epoxide is considered a mild PEGylating reagent.[1][2][3][4][5]
Reaction Time & Yield Optimization
Q2: My conjugation reaction with mPEG-Epoxide is proceeding very slowly. What are the potential reasons?
The low reactivity of the epoxide group is a known characteristic of this reagent, which can lead to long reaction times.[5] Several factors can contribute to a slow reaction rate:
-
pH of the Reaction Buffer: The pH of the medium is critical. Epoxide reactions with amines are typically more efficient at a pH between 8.0 and 9.5.[6]
-
Reaction Temperature: Increasing the reaction temperature can enhance the rate of the epoxide ring-opening reaction. However, this must be balanced with the thermal stability of the biomolecule being conjugated. Studies on other epoxide reactions have shown that increasing temperature from 70°C to 100°C can significantly reduce reaction time.[7]
-
Molar Ratio of Reactants: The concentration of the nucleophilic reactant (your protein/peptide) can influence the reaction kinetics. A higher concentration of the target molecule can favor the conjugation reaction.[8]
-
Inherent Reactivity: mPEG-Epoxide is a mild and less reactive PEGylating reagent compared to others like mPEG-NHS esters.[5] This inherently leads to longer reaction times.
Q3: I'm experiencing low yields of my PEGylated product. How can I troubleshoot this?
Low conjugation yield is a common issue that can be addressed by optimizing several parameters.
-
Reaction Time: Due to the low reactivity of mPEG-Epoxide, extended reaction times are often necessary to achieve good yields.[5] Reactions may need to run for 24 hours or even longer.[9]
-
Hydrolysis of Epoxide: The epoxide ring can undergo hydrolysis (reaction with water), especially under certain pH conditions. This side reaction competes with the desired conjugation reaction, consuming the mPEG-Epoxide and reducing the yield of the final conjugate.
-
Molar Ratio: Adjusting the mPEG-Epoxide to protein/peptide molar ratio can improve yields. A 3:1 molar ratio of PEG to protein was found to be optimal in one study for maximizing the desired mono-PEGylated product.[10]
-
Purification Method: Ensure your purification method, such as size-exclusion chromatography (SEC), is effective at separating the PEGylated product from unreacted protein and excess PEG.[10]
Q4: What is the optimal reaction time for mPEG-Epoxide conjugation?
There is no single optimal reaction time, as it is highly dependent on the specific biomolecule, reaction conditions (pH, temperature), and desired degree of conjugation. Due to the reagent's mild reactivity, reaction times are generally long.[5] For some PEGylation reactions, monitoring may show that most of the reaction occurs within the first 24 hours, with only a small increase in yield when extending the time to 48 hours.[9] It is crucial to perform time-course experiments to determine the optimal endpoint for your specific system.
Side Reactions & Specificity
Q5: What are the primary side reactions, and how can they be minimized?
The main side reaction is the hydrolysis of the epoxide ring by water. This reaction forms a diol and renders the mPEG inactive for conjugation.
-
Minimization Strategies:
-
Control Water Content: In some systems, a controlled amount of water (e.g., 8-10 wt%) has been shown to facilitate the desired reaction while suppressing side reactions by acting as a proton transfer carrier.[7][11]
-
Optimize pH: While alkaline conditions (pH 8.0-9.5) favor the reaction with amines, excessively high pH can also accelerate hydrolysis.[6] The optimal pH should be determined empirically.
-
Solvent Choice: The choice of solvent can influence reaction rates and selectivity.[12] While most bioconjugations occur in aqueous buffers, the use of co-solvents could potentially modulate the rate of hydrolysis versus conjugation.
-
Q6: How selective is mPEG-Epoxide for different functional groups?
mPEG-Epoxide is primarily used to target amino groups (-NH₂) in proteins and peptides.[1][2][3][4] However, it has been suggested that it is not entirely selective for amino group conjugation. It may also react with other nucleophilic groups such as hydroxyl (-OH), thiol (-SH), and imidazole (B134444) groups, which are present on serine, threonine, tyrosine, cysteine, and histidine residues, respectively.[5] This lack of complete selectivity can be a limitation for achieving site-specific PEGylation.[5]
Monitoring & Protocols
Q7: How can I effectively monitor the progress of my conjugation reaction?
Monitoring the reaction is essential for optimization. A common and effective method is Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) . This technique separates molecules based on their size. As PEG chains are conjugated to the protein, the hydrodynamic radius of the molecule increases, causing it to elute earlier from the column. SE-HPLC can be used to simultaneously track the disappearance of the unreacted protein and the formation of mono-, poly-PEGylated, and aggregated protein species.[10]
Q8: What are the recommended storage conditions for mPEG-Epoxide reagents?
To maintain reactivity and prevent degradation, mPEG-Epoxide should be stored at low temperatures, typically -20°C or -5°C, in a desiccated environment to protect it from moisture.[6][13] It is also advisable to protect the reagent from light and air.[5]
Data Summary Tables
Table 1: Key Factors Influencing mPEG-Epoxide Conjugation
| Parameter | Typical Range/Condition | Impact on Reaction | Reference |
| pH | 8.0 - 9.5 | Affects the nucleophilicity of amines and the rate of epoxide ring-opening. | [6] |
| Temperature | 25°C - 120°C (system dependent) | Higher temperatures generally increase the reaction rate but may affect protein stability. | [8][9] |
| Reaction Time | 24 - 48 hours | Generally requires long reaction times due to the mild reactivity of the epoxide group. | [5][9] |
| Molar Ratio (PEG:Protein) | e.g., 3:1 | Influences the degree of PEGylation and can be optimized to maximize mono-PEGylated product. | [10] |
| Solvent/Buffer | Aqueous Buffer (e.g., Borate) | The reaction medium can affect both the main reaction and side reactions like hydrolysis. | [10][12] |
Experimental Protocols
Protocol 1: General mPEG-Epoxide Conjugation to a Protein
This protocol provides a general starting point. Optimization of buffer, pH, molar ratio, and reaction time is essential for each specific protein.
-
Protein Preparation: Dissolve the protein to be PEGylated in a suitable reaction buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.5).
-
Reagent Preparation: Immediately before use, dissolve the mPEG-Epoxide in the same reaction buffer.
-
Initiate Reaction: Add the dissolved mPEG-Epoxide to the protein solution at a predetermined molar excess (e.g., a 3:1 molar ratio of PEG to protein).[10]
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 37°C) with gentle stirring for a set duration (e.g., 24 hours).
-
Monitoring: Periodically withdraw aliquots from the reaction mixture to monitor the progress using SE-HPLC.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris buffer) or by adjusting the pH.
-
Purification: Purify the PEGylated protein from unreacted components using size-exclusion chromatography or ion-exchange chromatography.
Protocol 2: Monitoring Conjugation by SE-HPLC
-
System Setup: Use an HPLC system equipped with a size-exclusion column suitable for the molecular weight range of your protein and its PEGylated forms.
-
Mobile Phase: Prepare an appropriate mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: At each time point (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture. If necessary, quench the reaction and dilute the sample with the mobile phase.
-
Injection & Analysis: Inject the sample onto the column. Monitor the elution profile using a UV detector at a wavelength where the protein absorbs (typically 280 nm).
-
Data Interpretation: The unreacted protein will elute at a specific retention time. The PEGylated conjugates, being larger, will elute earlier. By integrating the peak areas, you can quantify the percentage of unreacted protein and the formation of different PEGylated species over time.[10]
Visual Guides
Caption: Workflow for a typical mPEG-Epoxide conjugation experiment.
Caption: Troubleshooting guide for low mPEG-Epoxide conjugation yield.
Caption: mPEG-Epoxide reaction mechanism and competing hydrolysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Epoxide PEG, mPEG-EPO [nanocs.net]
- 7. Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mPEG-EPO, mPEG-Epoxide Suppy - Biopharma PEG [biochempeg.com]
dealing with batch-to-batch variability of mPEG-Epoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the batch-to-batch variability of mPEG-Epoxide.
Frequently Asked Questions (FAQs)
1. What is mPEG-Epoxide and how does it work?
mPEG-Epoxide is a derivative of methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) where the terminal hydroxyl group is converted into a reactive epoxide ring.[1][2] This epoxide group allows for the covalent attachment (PEGylation) of the mPEG chain to biomolecules. The reaction typically involves the nucleophilic attack of an amino, thiol, or hydroxyl group from the target molecule on the epoxide ring, resulting in a stable secondary amine or ether linkage.[3][4] This process, known as PEGylation, can improve the therapeutic properties of proteins and peptides by increasing their solubility, stability, and in vivo half-life.[5][6]
2. What functional groups does mPEG-Epoxide react with?
mPEG-Epoxide is known to react with several nucleophilic functional groups present on proteins and other biomolecules. These include:
-
Primary amines (-NH2), such as the N-terminus of a protein or the side chain of lysine (B10760008) residues.[1][7]
-
Thiols (-SH), from cysteine residues.[3]
-
Hydroxyls (-OH), from serine, threonine, or tyrosine residues.[3]
-
Imidazoles, from histidine residues.[3]
It is considered a mild PEGylating reagent, and its reactivity can be lower compared to other activated PEGs.[3]
3. What are the optimal storage and handling conditions for mPEG-Epoxide?
To ensure its stability and reactivity, mPEG-Epoxide should be stored under specific conditions. Batch-to-batch variability can be exacerbated by improper handling.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or as recommended by the supplier (e.g., 2-8°C for some molecular weights).[7] | Low temperatures minimize degradation and side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment.[3][7] | The epoxide ring is susceptible to hydrolysis from moisture. |
| Light | Protect from light.[3] | Light can potentially promote degradation. |
| Handling | Allow the container to warm to room temperature before opening to prevent moisture condensation. Use fresh, anhydrous solvents for reconstitution. | Prevents introduction of water, which can lead to hydrolysis of the epoxide. |
4. What are the main sources of batch-to-batch variability in mPEG-Epoxide?
Batch-to-batch variability in mPEG-Epoxide can stem from several factors during its synthesis and purification:
-
Diol Content: The presence of polyethylene glycol (PEG) diol as an impurity in the mPEG starting material is a primary concern.[3] This can lead to the formation of bifunctional epoxide reagents, resulting in undesirable cross-linking of proteins during the conjugation reaction.[3]
-
Polydispersity: Variations in the molecular weight distribution (polydispersity) of the mPEG chain can affect the hydrodynamic radius and pharmacokinetic properties of the final conjugate.[8]
-
Purity and Impurities: The presence of unreacted starting materials or by-products from the synthesis can interfere with the conjugation reaction or introduce toxic elements.[8][9] For instance, residual catalysts or solvents could be present.
-
Epoxide Ring Integrity: The percentage of active epoxide groups may vary between batches due to hydrolysis or other degradation during manufacturing or storage.
Troubleshooting Guide
Problem: Low or Inconsistent PEGylation Efficiency
Possible Cause 1: Sub-optimal Reaction pH
-
Explanation: The nucleophilicity of the target functional groups (e.g., primary amines) is highly dependent on the reaction pH. For amine conjugation, the pH should be near or slightly above the pKa of the amino group to ensure it is deprotonated and thus nucleophilic.[10]
-
Suggested Solution: Perform a pH scouting study, typically in the range of 8.0 to 9.5 for amine coupling.[7] Ensure the buffer used has adequate capacity to maintain the pH throughout the reaction.
Possible Cause 2: Inactive mPEG-Epoxide Reagent
-
Explanation: The epoxide ring is susceptible to hydrolysis, which converts it to an unreactive diol. This can occur due to improper storage, handling, or the presence of moisture in the reaction.
-
Suggested Solution:
-
Qualify New Batches: Before use, qualify each new batch of mPEG-Epoxide. Use techniques like ¹H NMR to confirm the presence of the epoxide protons or HPLC to assess purity.
-
Proper Handling: Always allow the reagent to warm to room temperature in a desiccator before opening. Use anhydrous solvents for stock solutions.
-
Control Reaction: Run a control reaction with a small molecule containing a primary amine (e.g., benzylamine) to verify the reactivity of the mPEG-Epoxide batch.
-
Possible Cause 3: Steric Hindrance
-
Explanation: The accessibility of the target functional group on the protein surface can significantly impact reaction efficiency. Buried or sterically hindered sites will react more slowly or not at all.[11]
-
Suggested Solution:
-
Increase Reaction Time/Temperature: Prolong the reaction time or slightly increase the temperature (e.g., from 4°C to room temperature) to overcome kinetic barriers. Monitor for protein degradation.
-
Increase Molar Excess: Use a higher molar excess of mPEG-Epoxide to drive the reaction to completion. Be aware that this may increase the risk of poly-PEGylation and complicates downstream purification.
-
Problem: High Levels of Protein Cross-Linking or Aggregation
Possible Cause 1: Presence of Bifunctional Impurities
-
Explanation: A common impurity in mPEG synthesis is PEG-diol, which can be converted into a bifunctional PEG-diepoxide during the activation step.[3] This impurity can act as a cross-linker, leading to protein dimerization and aggregation.
-
Suggested Solution:
-
Vendor Qualification: Source mPEG-Epoxide from reputable vendors who provide detailed certificates of analysis specifying the diol content.
-
Incoming QC: Use analytical methods like Reverse Phase HPLC (RP-HPLC) to screen for diol impurities in new batches of mPEG-Epoxide.[12]
-
Optimize Reaction Conditions: Lower the protein concentration during the PEGylation reaction to reduce the probability of intermolecular cross-linking.
-
Problem: Inconsistent Product Profile (e.g., different ratios of mono-, di-, poly-PEGylated species)
Possible Cause 1: Variation in Reagent Reactivity Between Batches
-
Explanation: The effective concentration of active epoxide groups may differ from batch to batch, leading to variations in the extent of PEGylation under identical reaction conditions.
-
Suggested Solution:
-
Standardize Reagent Qualification: Implement a strict qualification protocol for each new batch of mPEG-Epoxide (see Experimental Protocols section).
-
Adjust Molar Ratio: Based on the qualification results, adjust the molar ratio of mPEG-Epoxide to protein for each batch to achieve a consistent degree of PEGylation.
-
Analytical Monitoring: Use techniques like SDS-PAGE, Size Exclusion Chromatography (SEC), or Ion Exchange Chromatography (IEX) to monitor the progress of the reaction and the distribution of PEGylated species.[]
-
Experimental Protocols
Protocol 1: Qualification of a New mPEG-Epoxide Batch using RP-HPLC
This protocol provides a method to assess the purity and identify potential diol impurities in mPEG-Epoxide.
-
Objective: To separate mPEG-Epoxide from the more hydrophilic PEG-diol impurity.
-
Materials:
-
mPEG-Epoxide sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA)
-
RP-HPLC system with UV or ELSD detector
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
-
Method:
-
Prepare Mobile Phase A: 0.1% FA in Water.
-
Prepare Mobile Phase B: 0.1% FA in ACN.
-
Prepare a sample solution of mPEG-Epoxide at 1-2 mg/mL in 50:50 ACN/Water.
-
Set up the HPLC method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: ELSD or low wavelength UV (e.g., 214 nm).
-
Gradient: Start with a gradient appropriate for the MW of the PEG, for example:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 30% B
-
35-40 min: 30% B
-
-
-
Inject the sample and analyze the chromatogram. The PEG-diol impurity, being more polar, will typically elute earlier than the main mPEG-Epoxide peak.[12]
-
Compare the impurity profile and retention times to a previously qualified reference batch.
-
Protocol 2: Standard Protein PEGylation with mPEG-Epoxide
-
Objective: To perform a controlled PEGylation of a model protein.
-
Materials:
-
Protein stock solution (e.g., Lysozyme at 10 mg/mL) in a suitable buffer (e.g., PBS).
-
Qualified mPEG-Epoxide.
-
Reaction Buffer: 0.1 M sodium carbonate buffer, pH 8.5.
-
Quenching Solution: 1 M glycine (B1666218) or Tris buffer, pH 8.0.
-
-
Method:
-
Dissolve the protein in the reaction buffer to a final concentration of 2-5 mg/mL.[14]
-
Calculate the required amount of mPEG-Epoxide for a desired molar excess (e.g., 10-fold to 50-fold molar excess over the protein).
-
Dissolve the mPEG-Epoxide in the reaction buffer immediately before use.
-
Add the mPEG-Epoxide solution to the protein solution while gently stirring.
-
Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 12-48 hours).[14] The optimal time should be determined empirically.
-
Stop the reaction by adding the quenching solution to consume any unreacted mPEG-Epoxide.
-
Proceed with purification of the PEGylated protein using methods like Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) to remove unreacted PEG and protein.[]
-
Protocol 3: Analysis of PEGylation Products by SDS-PAGE
-
Objective: To visualize the results of the PEGylation reaction and estimate the degree of PEGylation.
-
Method:
-
Take aliquots of the reaction mixture at different time points (e.g., 0, 4, 12, 24 hours) and quench the reaction.
-
Prepare samples for SDS-PAGE by mixing with loading buffer. Do not heat samples if the protein is heat-sensitive.
-
Load the un-PEGylated protein control, the reaction time points, and a molecular weight marker onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Analyze the gel. The attachment of mPEG chains increases the hydrodynamic radius of the protein, causing it to migrate slower than its actual molecular weight would suggest. New, higher molecular weight bands will appear corresponding to mono-, di-, and poly-PEGylated species.
-
Diagrams
Reaction Mechanism
Caption: Reaction of mPEG-Epoxide with a protein's primary amine.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent PEGylation results.
Batch Qualification Decision Tree
Caption: Decision tree for qualifying a new mPEG-Epoxide batch.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 6. Process for protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epoxide PEG, mPEG-EPO [nanocs.net]
- 8. biorxiv.org [biorxiv.org]
- 9. premier-research.com [premier-research.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Technical Support Center: mPEG-Epoxide Handling and Conjugation
Welcome to the technical support center for mPEG-Epoxide. This resource provides researchers, scientists, and drug development professionals with essential guidance on minimizing hydrolysis to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is mPEG-Epoxide and why is its stability important?
A1: mPEG-Epoxide is a polyethylene (B3416737) glycol (PEG) derivative containing a reactive epoxide ring at one end. This epoxide group allows for the covalent attachment (PEGylation) of the PEG chain to proteins, peptides, or other molecules, often through reaction with amine or hydroxyl groups.[1][2][3] Stability is critical because the epoxide ring is susceptible to hydrolysis—a reaction with water that opens the ring to form an unreactive diol. This degradation pathway competes with the desired conjugation reaction, reducing the yield of the PEGylated product and complicating purification.
Q2: What is the primary cause of mPEG-Epoxide degradation?
A2: The primary cause of degradation is hydrolysis. The strained, three-membered epoxide ring is susceptible to nucleophilic attack by water or hydroxide (B78521) ions.[4] This reaction is catalyzed by both acidic and basic conditions, leading to the formation of a 1,2-diol, which is inactive for conjugation.[4][5]
Q3: How should I store mPEG-Epoxide to ensure its long-term stability?
A3: To maximize shelf life, mPEG-Epoxide should be stored at -20°C in a dry, dark environment.[3][6][7] Some suppliers may also recommend storage at 2-8°C for shorter periods.[7] It is crucial to prevent exposure to moisture. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent.
Q4: At what pH is the hydrolysis of mPEG-Epoxide minimized?
A4: Epoxide hydrolysis is catalyzed by both acid and base. While the optimal pH for conjugation to amines is often slightly alkaline (pH 7-9) to ensure the amine is deprotonated and nucleophilic, higher pH values (>9) significantly accelerate hydrolysis. Conversely, acidic conditions (pH < 4) also promote rapid hydrolysis.[8] Therefore, reactions should be conducted in a carefully controlled pH range, typically between 7 and 8.5, to balance amine reactivity with epoxide stability.
Troubleshooting Guide
This guide addresses common issues encountered during the use of mPEG-Epoxide, with a focus on problems arising from hydrolysis.
Issue 1: Low or No Conjugation Yield
If you observe a poor yield of your desired PEGylated product, it is highly probable that the mPEG-Epoxide has hydrolyzed either before or during the reaction.
-
Potential Cause 1: Improper Storage or Handling.
-
Troubleshooting Step: Review your storage and handling procedures. Was the reagent stored at -20°C in a desiccated environment?[3][6] Was the container allowed to equilibrate to room temperature before opening to prevent moisture condensation?
-
Solution: Always use fresh, properly stored mPEG-Epoxide. If you suspect the integrity of your stock, it is best to use a new vial.
-
-
Potential Cause 2: Incorrect Reaction pH.
-
Troubleshooting Step: Measure the pH of your reaction buffer immediately before adding the mPEG-Epoxide. The pH can drift, especially in poorly buffered solutions.
-
Solution: Use a well-buffered solution within the recommended pH range (7.0-8.5). The rate of hydrolysis increases significantly at pH values above 9.[8] While amine nucleophilicity increases with pH, so does the rate of competing hydrolysis.[9] An optimal pH must be determined empirically for each specific biomolecule.
-
-
Potential Cause 3: Presence of Competing Nucleophiles.
-
Troubleshooting Step: Check the composition of your buffer. Buffers containing primary amines (e.g., Tris) or other strong nucleophiles can react with the epoxide, competing with your target molecule.
-
Solution: Switch to a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES at a similar pH.
-
Issue 2: Reaction Reproducibility is Poor
Inconsistent results between experiments often point to uncontrolled variables that affect the rate of hydrolysis.
-
Potential Cause: Temperature Fluctuations.
-
Troubleshooting Step: Review the temperature control of your reaction setup.
-
Solution: Hydrolysis, like most chemical reactions, is temperature-dependent. Perform conjugations at a consistent, controlled temperature (e.g., 4°C or room temperature) and specify this in your protocol. While lower temperatures slow down both conjugation and hydrolysis, they may be necessary for sensitive proteins.
-
-
Potential Cause: Variable Reagent Quality.
-
Troubleshooting Step: Are you using different lots of mPEG-Epoxide or reagents of varying purity?
-
Solution: Qualify new lots of mPEG-Epoxide upon arrival. If possible, purchase sufficient quantities from a single lot for an entire study to minimize variability.
-
Quantitative Data on Epoxide Stability
The stability of the epoxide ring is highly dependent on pH. While specific kinetic data for mPEG-Epoxide is proprietary and varies by manufacturer, the general behavior of epoxides provides a clear guide for experimental design. Hydrolysis is significantly accelerated under both acidic and basic conditions.
| Condition | Relative Rate of Hydrolysis | Primary Reaction | Implication for PEGylation |
| Acidic (pH < 4) | Very High | Acid-catalyzed ring-opening by water.[4][5] | Avoid. Rapid degradation of mPEG-Epoxide. |
| Neutral (pH ~7) | Low to Moderate | Reaction with deprotonated amines is possible, but hydrolysis is a competing reaction.[8] | A viable starting point for optimization. |
| Alkaline (pH 8-9) | Moderate to High | Favorable for deprotonation of amine nucleophiles, but base-catalyzed hydrolysis increases.[4][9] | Often the optimal range, balancing amine reactivity with epoxide stability. |
| Strongly Alkaline (pH > 10) | Very High | Base-catalyzed hydrolysis dominates.[4][8] | Avoid. Very rapid degradation of mPEG-Epoxide. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with mPEG-Epoxide
This protocol provides a starting point for the PEGylation of a protein via primary amine groups (e.g., lysine (B10760008) residues).
-
Protein Preparation:
-
Dissolve the protein in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Ensure the protein solution is free of any amine-containing contaminants by using dialysis or buffer exchange. The final protein concentration should typically be in the range of 1-10 mg/mL.
-
-
mPEG-Epoxide Preparation:
-
Allow the container of mPEG-Epoxide to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of mPEG-Epoxide in the reaction buffer to create a concentrated stock solution (e.g., 100 mg/mL).
-
-
Conjugation Reaction:
-
Add the mPEG-Epoxide stock solution to the protein solution. The molar ratio of mPEG-Epoxide to protein is a critical parameter to optimize and typically ranges from 10:1 to 100:1.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or 25°C) with gentle stirring. Reaction times can vary from 4 to 24 hours.
-
-
Quenching the Reaction:
-
(Optional) The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM to consume any remaining reactive mPEG-Epoxide.
-
-
Purification and Analysis:
-
Remove unreacted mPEG-Epoxide and purify the PEGylated protein using methods such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analyze the reaction products using SDS-PAGE to visualize the increase in molecular weight of the PEGylated protein species. Quantify the degree of PEGylation using techniques like HPLC or MALDI-TOF mass spectrometry.
-
Protocol 2: Assessing Hydrolysis Rate by pH Monitoring
This protocol can be used to indirectly observe the rate of hydrolysis, as the ring-opening reaction consumes a proton under neutral-to-basic conditions, causing a drop in pH.
-
Setup:
-
In a temperature-controlled vessel, prepare a weakly buffered or unbuffered aqueous solution (e.g., 150 mM NaCl) and adjust the pH to a starting value (e.g., 8.5).
-
Calibrate a pH meter and place the probe in the solution with gentle stirring.
-
-
Initiation:
-
Add a known concentration of mPEG-Epoxide to the solution and start recording the pH over time.
-
-
Data Collection:
-
Monitor the decrease in pH as the hydrolysis reaction proceeds. The initial rate of pH change is proportional to the initial rate of hydrolysis.
-
-
Analysis:
-
Comparing the initial rates of pH drop under different conditions (e.g., different starting pH values, temperatures) provides a relative measure of mPEG-Epoxide stability. More advanced analysis can be performed using titration to keep the pH constant, where the rate of addition of base required to maintain pH corresponds to the rate of hydrolysis.
-
References
- 1. mPEG-EPO, mPEG-Epoxide Suppy - Biopharma PEG [biochempeg.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 6. mPEG-Epoxide,MW:3400-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 7. ruixibiotech.com [ruixibiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. www2.oberlin.edu [www2.oberlin.edu]
Technical Support Center: mPEG-Epoxide Surface Modification
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during surface modification using mPEG-Epoxide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you navigate your experiments successfully.
Q1: Why is my mPEG-Epoxide grafting density consistently low?
A1: Low grafting density is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Sub-optimal Reaction pH: The reaction of mPEG-Epoxide with amine groups is most efficient under mildly alkaline conditions, typically between pH 8.0 and 9.5.[1] At lower pH values, the amine groups on your surface will be protonated and thus less nucleophilic, significantly reducing their reactivity towards the epoxide ring. Conversely, a very high pH can lead to increased hydrolysis of the epoxide group on the mPEG, rendering it inactive.
-
Low Reactivity of mPEG-Epoxide: It's important to recognize that mPEG-Epoxide is a less reactive PEGylating reagent compared to others like mPEG-NHS esters.[2] This means that longer reaction times or slightly elevated temperatures might be necessary to achieve high grafting densities. However, be cautious with increasing temperature, as it can also accelerate the undesirable hydrolysis side reaction.
-
Incomplete Surface Activation: Ensure your substrate surface is properly activated with functional groups (e.g., amines or thiols) prior to the PEGylation step. Incomplete activation will naturally lead to fewer sites for the mPEG-Epoxide to attach. For silica-based surfaces, silanization with reagents like (3-Aminopropyl)triethoxysilane (APTES) is a common and effective method to introduce amine groups.[3]
-
Steric Hindrance: The size of the mPEG molecule can create steric hindrance, limiting the number of molecules that can attach to the surface, especially if the reactive sites are densely packed. Consider using a lower concentration of mPEG-Epoxide during the reaction to allow for more uniform spacing.
-
Reagent Quality and Storage: mPEG-Epoxide is sensitive to moisture and should be stored in a cool, dry place, often under an inert atmosphere.[1] Avoid repeated freeze-thaw cycles. Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation on the product. Using degraded or hydrolyzed mPEG-Epoxide will result in poor reaction efficiency.
Q2: I'm observing unexpected changes in my surface properties, or my results are not reproducible. What could be the cause?
A2: Lack of reproducibility often points to unintended side reactions or inconsistencies in the experimental protocol.
-
Hydrolysis of mPEG-Epoxide: The epoxide ring is susceptible to hydrolysis (reaction with water), which opens the ring and forms a diol. This diol is unreactive towards the amine or thiol groups on your surface. Hydrolysis can occur both during storage if the reagent is exposed to moisture and during the reaction itself, especially in aqueous buffers.[4][5] To minimize this, use fresh, anhydrous solvents where possible and consider running the reaction in a humidity-controlled environment.
-
Thiol Dimerization (for thiol-functionalized surfaces): If you are working with thiol-functionalized surfaces, be aware that thiols can oxidize to form disulfide bonds. This dimerization consumes the reactive thiol groups intended for reaction with the mPEG-Epoxide. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
-
Inconsistent Reaction Conditions: Small variations in pH, temperature, reaction time, or reagent concentrations can lead to significant differences in grafting density and surface properties. Maintain strict control over these parameters for reproducible results.
Q3: How can I confirm that the mPEG-Epoxide has successfully been grafted onto my surface?
A3: Several surface characterization techniques can be employed to verify successful PEGylation.
-
Contact Angle Goniometry: Successful PEGylation will render a hydrophobic surface more hydrophilic, resulting in a decrease in the water contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can detect the elemental composition of the surface. After PEGylation, you should observe an increase in the carbon and oxygen signals and an attenuation of the signal from the underlying substrate.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the chemical bonds present on the surface. You should look for the appearance of characteristic PEG peaks (e.g., C-O-C ether stretch) and the disappearance or reduction of peaks associated with the initial surface functional groups.
-
Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM): These techniques can reveal changes in surface morphology and roughness after PEGylation.
Quantitative Data Summary
The following tables provide a summary of expected quantitative data for mPEG-Epoxide surface modification experiments.
Table 1: Effect of pH on Amine-Epoxide Reaction Efficiency
| pH Range | Expected Reaction Efficiency | Rationale |
| < 7.0 | Low | Amine groups are protonated (-NH3+), reducing their nucleophilicity. |
| 7.0 - 8.0 | Moderate | A fraction of amine groups are deprotonated and available for reaction. |
| 8.0 - 9.5 | Optimal | High concentration of deprotonated, nucleophilic amine groups (-NH2).[1] |
| > 9.5 | Moderate to Low | Increased rate of epoxide hydrolysis becomes a significant competing reaction. |
Table 2: Expected Changes in Surface Characterization After Successful PEGylation
| Characterization Technique | Expected Change | Rationale |
| Water Contact Angle | Decrease | PEG is hydrophilic, increasing the surface's affinity for water. |
| XPS: C1s Signal | Increase | Introduction of carbon-rich PEG molecules onto the surface. |
| XPS: O1s Signal | Increase | Introduction of oxygen-rich PEG molecules. |
| XPS: Substrate Signal (e.g., Si2p, Au4f) | Decrease | The PEG layer attenuates the signal from the underlying substrate. |
| FTIR: C-O-C Ether Stretch (~1100 cm⁻¹) | Appearance/Increase | Characteristic peak for the ethylene (B1197577) glycol repeat units of PEG.[6] |
| FTIR: Epoxide Peaks (~950-810 cm⁻¹) | Disappearance | Consumption of the epoxide ring during the reaction.[7] |
| Ellipsometry/AFM | Increase in layer thickness | Formation of a PEG layer on the surface. |
Detailed Experimental Protocols
Protocol 1: Surface Amination of a Silica-based Substrate using APTES
-
Cleaning: Thoroughly clean the silica (B1680970) substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each). Dry the substrate under a stream of nitrogen.
-
Activation: Activate the surface by treating it with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ) for 15 minutes. This generates hydroxyl (-OH) groups on the surface.
-
Silanization: Immediately after activation, immerse the substrate in a 1-5% (v/v) solution of (3-Aminopropyl)triethoxysilane (APTES) in anhydrous toluene (B28343) or ethanol.[3]
-
Reaction: Let the reaction proceed for 2-4 hours at room temperature or 30 minutes at 60°C under a nitrogen atmosphere.
-
Washing: After the reaction, rinse the substrate sequentially with toluene (or ethanol), isopropanol, and deionized water to remove any unbound APTES.
-
Curing: Cure the aminated surface by baking in an oven at 110°C for 30 minutes.
-
Storage: Store the aminated substrate in a desiccator until ready for PEGylation.
Protocol 2: mPEG-Epoxide Grafting onto an Amine-Functionalized Surface
-
Reagent Preparation: Allow the mPEG-Epoxide to warm to room temperature in a desiccator. Prepare a solution of mPEG-Epoxide (typically 1-10 mg/mL) in a suitable buffer (e.g., 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.5).
-
PEGylation Reaction: Immerse the amine-functionalized substrate in the mPEG-Epoxide solution.
-
Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation. The optimal reaction time may need to be determined empirically.
-
Washing: After the reaction, thoroughly rinse the PEGylated substrate with deionized water to remove any non-covalently bound mPEG-Epoxide.
-
Drying: Dry the modified substrate under a stream of nitrogen.
-
Characterization: Characterize the surface using techniques such as contact angle goniometry, XPS, and FTIR to confirm successful PEGylation.
Visualizations
The following diagrams illustrate key aspects of the mPEG-Epoxide surface modification process.
Caption: Experimental workflow for mPEG-Epoxide surface modification.
Caption: Desired reaction vs. a common side reaction in mPEG-Epoxide chemistry.
References
- 1. Epoxide PEG, mPEG-EPO [nanocs.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 4. www2.oberlin.edu [www2.oberlin.edu]
- 5. Epoxide hydrolysis as a model system for understanding flux through a branched reaction scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Improving the Reproducibility of mPEG-Epoxide Experiments
Welcome to the technical support center for mPEG-Epoxide experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of methoxy-poly(ethylene glycol)-epoxide (mPEG-Epoxide) in bioconjugation and other applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the reproducibility and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is mPEG-Epoxide and what are its primary applications?
A1: mPEG-Epoxide is a derivative of methoxy-poly(ethylene glycol) where the terminal hydroxyl group is replaced with a reactive epoxide ring.[1] It is primarily used as a PEGylation reagent, which involves the covalent attachment of PEG chains to molecules like proteins, peptides, and nanoparticles.[2] This process, known as PEGylation, can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.[3][4]
Q2: What functional groups does mPEG-Epoxide react with?
A2: mPEG-Epoxide is a mild alkylating agent that can react with several nucleophilic functional groups commonly found in biomolecules. These include:
-
Primary and secondary amines: (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins) to form stable secondary amine linkages.[1]
-
Thiols (sulfhydryl groups): (e.g., from cysteine residues).
-
Hydroxyl groups: (e.g., from serine, threonine, or tyrosine residues), though the reaction is generally slower compared to amines and thiols.[5]
-
Imidazole groups: (e.g., from histidine residues).[5]
Q3: What are the optimal storage and handling conditions for mPEG-Epoxide?
A3: To ensure its reactivity and prevent degradation, mPEG-Epoxide should be stored at low temperatures, typically -20°C, in a dry, dark environment.[6] It is important to protect it from moisture to minimize hydrolysis of the epoxide ring. When handling, it's recommended to warm the reagent to room temperature before opening to prevent condensation of moisture from the air into the product.
Q4: What is the main advantage of using mPEG-Epoxide over other PEGylating reagents?
A4: The primary advantage of mPEG-Epoxide lies in its moderate reactivity, which allows for more controlled PEGylation reactions under mild conditions.[1] This can be beneficial when working with sensitive proteins where harsh reaction conditions could lead to denaturation or loss of activity.
Troubleshooting Guide
This guide addresses common issues encountered during mPEG-Epoxide experiments in a question-and-answer format.
| Problem | Possible Causes | Suggested Solutions |
| Low PEGylation Yield | 1. Suboptimal pH: The reaction pH is critical for the nucleophilicity of the target functional groups. For amines, a pH of 8.0-9.5 is generally recommended.[7] At lower pH, amines are protonated and less reactive. | 1. Optimize Reaction pH: Perform small-scale pilot reactions across a pH range (e.g., 7.5 to 9.5) to determine the optimal pH for your specific protein. Use a non-nucleophilic buffer such as phosphate (B84403) or borate (B1201080) buffer. |
| 2. Low Reactant Concentration: Insufficient concentration of either the protein or mPEG-Epoxide can slow down the reaction rate. | 2. Increase Reactant Concentrations: If possible, increase the concentration of your protein and/or the molar excess of mPEG-Epoxide. A molar excess of 5 to 50-fold of mPEG-Epoxide over the protein is a common starting point. | |
| 3. Short Reaction Time or Low Temperature: The reaction may not have proceeded to completion. mPEG-Epoxide is less reactive than some other PEGylating agents. | 3. Increase Reaction Time and/or Temperature: Extend the reaction time (e.g., 24-48 hours) and/or increase the temperature (e.g., from 4°C to room temperature) to drive the reaction forward. Monitor the reaction progress to avoid over-PEGylation or protein degradation. | |
| 4. Inactivated mPEG-Epoxide: The reagent may have hydrolyzed due to improper storage or handling. | 4. Use Fresh Reagent: Use a fresh vial of mPEG-Epoxide or test the activity of the current batch on a small molecule with a known reactive group. | |
| Poor Specificity (Multiple PEGylated Species) | 1. Reaction with Multiple Functional Groups: mPEG-Epoxide can react with amines, thiols, and hydroxyls, leading to a heterogeneous product mixture.[5] | 1. Control Reaction pH: Lowering the pH can favor reaction with more nucleophilic groups like thiols over amines. Site-directed mutagenesis can be used to remove reactive sites. |
| 2. High Molar Excess of mPEG-Epoxide: A large excess of the PEGylating agent can drive the reaction at less reactive sites. | 2. Optimize Molar Ratio: Titrate the molar ratio of mPEG-Epoxide to your protein to find the lowest ratio that provides an acceptable yield of the desired product. | |
| Protein Aggregation or Precipitation during Reaction | 1. Change in Protein Solubility: The addition of PEG chains can alter the surface properties of the protein, sometimes leading to aggregation. | 1. Optimize Buffer Conditions: Include additives in the reaction buffer that are known to stabilize your protein, such as glycerol, arginine, or non-ionic detergents. |
| 2. Incorrect pH or Buffer: The reaction buffer may not be optimal for your protein's stability. | 2. Screen Different Buffers: Test a variety of buffers at the desired pH to find one that maintains the solubility and stability of your protein throughout the reaction. | |
| Difficulty in Purifying the PEGylated Product | 1. Similar Properties of Reactants and Products: Unreacted protein, PEGylated protein, and excess mPEG-Epoxide can be difficult to separate. | 1. Use Appropriate Chromatography Techniques: Size-exclusion chromatography (SEC) is effective for removing unreacted mPEG-Epoxide.[8] Ion-exchange chromatography (IEX) can be used to separate protein species with different degrees of PEGylation, as the addition of PEG can shield surface charges.[8] |
| 2. Polydispersity of PEG: If the starting mPEG-Epoxide has a broad molecular weight distribution, the resulting conjugate will also be heterogeneous. | 2. Use High-Purity mPEG-Epoxide: Whenever possible, use mPEG-Epoxide with a low polydispersity index (PDI) to ensure a more homogeneous product. |
Quantitative Data Summary
The efficiency of mPEG-Epoxide conjugation is influenced by several factors. The following table summarizes the expected impact of key reaction parameters.
| Parameter | Range | Effect on Amine PEGylation Efficiency | Effect on Specificity | Notes |
| pH | 7.0 - 10.0 | Efficiency increases with pH up to ~9.5 due to deprotonation of amine groups. | Specificity for amines over other groups is generally higher at pH 8.0-9.0. At higher pH, reaction with hydroxyl groups may increase. | Hydrolysis of mPEG-Epoxide also increases at higher pH.[9] |
| Molar Ratio (mPEG:Protein) | 1:1 to 100:1 | Higher molar ratios lead to a higher degree of PEGylation. | Higher ratios can lead to decreased specificity and the formation of multi-PEGylated species. | A 5- to 50-fold molar excess is a common starting point for optimization. |
| Temperature (°C) | 4 - 37 | Reaction rate increases with temperature. | Higher temperatures may decrease specificity and increase the risk of protein denaturation. | Start with lower temperatures (4°C or room temperature) for sensitive proteins. |
| Reaction Time (hours) | 1 - 72 | Longer reaction times generally lead to higher conversion. | Prolonged reaction times at suboptimal conditions can increase side reactions and protein degradation. | Monitor the reaction over time to determine the optimal endpoint. |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with mPEG-Epoxide
This protocol provides a starting point for the conjugation of mPEG-Epoxide to a protein via amine groups.
Materials:
-
Protein of interest
-
mPEG-Epoxide
-
Reaction Buffer: 100 mM sodium phosphate or sodium borate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).
-
mPEG-Epoxide Preparation: Immediately before use, dissolve the mPEG-Epoxide in the reaction buffer. The amount to dissolve will depend on the desired molar excess over the protein.
-
Conjugation Reaction: Add the dissolved mPEG-Epoxide to the protein solution. Mix gently and incubate the reaction at room temperature or 4°C with gentle stirring.
-
Reaction Monitoring: At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the reaction mixture for analysis by SDS-PAGE or HPLC to monitor the progress of the PEGylation.
-
Quenching the Reaction: Once the desired level of PEGylation is achieved, add the quenching solution to a final concentration of 50-100 mM to consume any unreacted mPEG-Epoxide. Incubate for 1-2 hours.
-
Purification: Purify the PEGylated protein from unreacted protein and excess mPEG-Epoxide using an appropriate chromatography method such as size-exclusion or ion-exchange chromatography.
-
Characterization: Characterize the purified PEGylated protein using techniques like SDS-PAGE to visualize the increase in molecular weight, HPLC to assess purity and degree of PEGylation, and mass spectrometry to confirm the identity and mass of the conjugate.[10][11]
Protocol 2: Quantification of PEGylation using HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the extent of PEGylation.
Method:
-
Size-Exclusion HPLC (SEC-HPLC): This method separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than their unmodified counterparts due to their larger size. By integrating the peak areas, the relative amounts of unreacted, mono-PEGylated, and multi-PEGylated protein can be determined.[]
-
Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity. The addition of hydrophilic PEG chains will decrease the retention time of the protein. This can be a high-resolution method for separating different PEGylated species.[8]
-
Detection: A UV detector is commonly used to monitor the protein at 280 nm. For more accurate quantification of all species, including the PEG reagent which lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used in series with the UV detector.[10][13]
Visualizations
Signaling Pathway: PEGylated Liposomal Drug Delivery and Cellular Uptake
The following diagram illustrates a simplified signaling pathway for the cellular uptake of a drug delivered via a PEGylated liposome, a common application that benefits from the properties imparted by PEGylation.[14][15]
Caption: Cellular uptake of a drug delivered by a PEGylated liposome.
Experimental Workflow: Protein PEGylation with mPEG-Epoxide
This diagram outlines the key steps in a typical mPEG-Epoxide protein conjugation experiment.
Caption: A typical workflow for protein PEGylation using mPEG-Epoxide.
Logical Relationship: Factors Affecting PEGylation Outcome
This diagram illustrates the interplay of key factors that determine the success of a PEGylation experiment.
Caption: Key factors influencing the outcome of mPEG-Epoxide experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. mPEG-EPO, mPEG-Epoxide Suppy - Biopharma PEG [biochempeg.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. waters.com [waters.com]
- 9. www2.oberlin.edu [www2.oberlin.edu]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. enovatia.com [enovatia.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Validating mPEG-Epoxide Conjugation Success
For researchers, scientists, and drug development professionals, confirming the successful conjugation of methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) to a biomolecule is a critical step in the development of PEGylated therapeutics. This guide provides an objective comparison of analytical methods for validating the success of mPEG-Epoxide conjugation against other common PEGylation chemistries, supported by experimental data and detailed protocols.
mPEG-Epoxide is an activated PEG derivative that reacts with nucleophilic groups on biomolecules, primarily the amino groups of lysine (B10760008) residues and the N-terminus, to form a stable secondary amine linkage. While effective, its reactivity profile and the nature of the resulting bond necessitate specific validation strategies compared to more common reagents like mPEG-NHS esters and mPEG-Maleimides.
Performance Comparison of Validation Methods
The choice of validation technique depends on the specific information required, such as the degree of PEGylation, identification of conjugation sites, and detection of potential side products. The following table summarizes the utility of key analytical methods for validating mPEG-Epoxide conjugation and compares their performance with alternatives.
| Analytical Technique | Parameter Assessed for mPEG-Epoxide Conjugation | Comparison with mPEG-NHS Ester & mPEG-Maleimide Conjugation |
| Mass Spectrometry (MS) | Primary Method: Confirms the mass increase corresponding to the addition of the mPEG-Epoxide moiety, allowing for the determination of the degree of PEGylation (number of PEG chains per molecule). Peptide mapping after enzymatic digestion can identify specific conjugation sites. | mPEG-NHS Ester: Forms a stable amide bond. MS analysis is straightforward for determining the degree of PEGylation and identifying conjugation sites. mPEG-Maleimide: Forms a stable thioether bond with cysteine residues. MS is highly effective for confirming site-specific conjugation. The mass addition is a clear indicator of successful reaction. |
| NMR Spectroscopy | Confirmatory Method: Can provide structural information about the conjugate. The appearance of new signals corresponding to the PEG backbone and the potential to observe shifts in the signals of amino acid residues at the conjugation site can confirm covalent attachment. Characterizing the secondary amine linkage can be challenging due to signal overlap. | mPEG-NHS Ester: The formation of the amide bond can be monitored by observing characteristic chemical shifts in 1H and 13C NMR spectra. mPEG-Maleimide: The disappearance of the maleimide (B117702) proton signals and the appearance of new signals corresponding to the thioether linkage can be used to monitor the reaction. |
| HPLC (SEC & RP) | Separation & Quantification: Size-Exclusion Chromatography (SEC) is used to separate the PEGylated conjugate from the unreacted protein and free mPEG-Epoxide based on hydrodynamic radius. An earlier elution time for the conjugate indicates successful PEGylation. Reversed-Phase (RP) HPLC can also be used to separate conjugated from unconjugated species based on changes in hydrophobicity. | mPEG-NHS Ester & mPEG-Maleimide: SEC-HPLC is a standard method for analyzing the reaction mixture for both chemistries.[1][2] The shift in retention time is a reliable indicator of successful conjugation. |
| UV-Vis Spectroscopy | Indirect Quantification: Can be used to determine the concentration of the protein component of the conjugate using its absorbance at 280 nm. The PEG moiety itself does not have a significant UV absorbance unless a chromophore is introduced. | mPEG-NHS Ester & mPEG-Maleimide: Similar to mPEG-Epoxide, this is an indirect method for quantifying the protein concentration in the conjugate. |
| Colorimetric Assays | Quantification of Unreacted Groups: Assays like the TNBS (2,4,6-trinitrobenzenesulfonic acid) assay can be used to quantify the remaining free primary amines after conjugation, thereby indirectly determining the extent of PEGylation. | mPEG-NHS Ester: The TNBS assay is commonly used to determine the degree of lysine modification. mPEG-Maleimide: Ellman's reagent can be used to quantify the number of unreacted thiol groups, providing an indirect measure of conjugation efficiency.[3] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible validation data. Below are protocols for the key experiments.
Mass Spectrometry for Degree of PEGylation and Site Identification
Protocol:
-
Sample Preparation:
-
Purify the mPEG-Epoxide conjugate from unreacted PEG and protein using Size-Exclusion Chromatography (SEC).
-
For intact mass analysis, dilute the purified conjugate to approximately 1 mg/mL in a suitable buffer (e.g., 20 mM ammonium (B1175870) bicarbonate).
-
For peptide mapping, denature the purified conjugate (e.g., with 8 M urea), reduce disulfide bonds (with DTT), alkylate cysteine residues (with iodoacetamide), and digest with a specific protease (e.g., trypsin) overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Intact Mass Analysis (ESI-QTOF or MALDI-TOF):
-
Inject the diluted conjugate into the mass spectrometer.
-
Acquire data over a mass range that encompasses the expected molecular weights of the unconjugated and PEGylated protein.
-
Deconvolute the resulting multiply charged spectrum (for ESI) to obtain the zero-charge mass. The mass difference between the conjugated and unconjugated protein will indicate the number of attached PEG chains.
-
-
Peptide Mapping (LC-MS/MS):
-
Inject the digested peptide mixture onto a C18 reversed-phase column coupled to a mass spectrometer.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) with 0.1% formic acid.
-
Acquire MS and MS/MS data for the eluting peptides.
-
Analyze the data to identify peptides with a mass modification corresponding to the mPEG-Epoxide moiety. The MS/MS fragmentation pattern will confirm the peptide sequence and pinpoint the modified amino acid residue.
-
-
NMR Spectroscopy for Structural Confirmation
Protocol:
-
Sample Preparation:
-
Exchange the purified mPEG-Epoxide conjugate into a suitable deuterated buffer (e.g., D2O with phosphate (B84403) buffer) using dialysis or a desalting column.
-
Concentrate the sample to a suitable concentration for NMR analysis (typically >1 mg/mL).
-
-
NMR Data Acquisition:
-
Acquire 1D 1H and 2D correlation spectra (e.g., COSY, TOCSY, HSQC) on a high-field NMR spectrometer.
-
The presence of a large, broad peak around 3.6 ppm is characteristic of the ethylene (B1197577) glycol repeating units of the PEG chain.[4]
-
Observe changes in the chemical shifts of amino acid proton signals in the 2D spectra compared to the unconjugated protein to identify potential conjugation sites.
-
HPLC-SEC for Separation and Purity Assessment
Protocol:
-
System Setup:
-
Sample Analysis:
-
Inject a known amount of the conjugation reaction mixture, the purified conjugate, the unconjugated protein, and the free mPEG-Epoxide standard.
-
Monitor the elution profile using a UV detector at 214 nm and 280 nm.
-
The PEGylated conjugate will elute earlier than the unconjugated protein due to its larger hydrodynamic radius.
-
The free mPEG-Epoxide will typically elute later.
-
The purity of the conjugate can be assessed by the relative peak areas.
-
Mandatory Visualizations
mPEG-Epoxide Conjugation Workflow
Caption: Workflow for mPEG-Epoxide conjugation, purification, and validation.
Comparison of PEGylation Chemistries
Caption: Target functional groups and resulting linkages for different PEGylation reagents.
Conclusion
Validating the success of mPEG-Epoxide conjugation requires a multi-faceted analytical approach. While techniques like HPLC-SEC provide essential information on purity and the degree of PEGylation, mass spectrometry is indispensable for confirming the covalent attachment and identifying the specific sites of modification. NMR spectroscopy can offer further structural insights. Compared to mPEG-NHS esters and mPEG-Maleimides, the validation of mPEG-Epoxide conjugates requires careful consideration of the secondary amine linkage formed and the potential for side reactions with other nucleophilic residues. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately characterize their mPEG-Epoxide conjugates, ensuring the quality and consistency of these important biomolecules.
References
- 1. HPLC Analysis of Size Exclusion Separation of Proteins and PEGylated Proteins application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 2. agilent.com [agilent.com]
- 3. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Analytical Techniques for mPEG-Epoxide Conjugate Analysis
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the precise analysis of methoxy (B1213986) polyethylene (B3416737) glycol (mPEG)-Epoxide conjugates is paramount. This guide provides a comprehensive comparison of key analytical techniques, complete with supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate methods for your research needs.
The covalent attachment of mPEG to therapeutic proteins and peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. mPEG-Epoxide is a popular reagent for this purpose, forming stable ether linkages with amine, hydroxyl, or thiol groups on the biomolecule. However, the inherent heterogeneity of the resulting conjugates necessitates robust analytical methods to characterize the degree of PEGylation, identify conjugation sites, and assess purity and stability. This guide delves into the most effective analytical techniques for this purpose: Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).
Comparative Analysis of Key Techniques
The selection of an analytical technique for mPEG-Epoxide conjugate analysis depends on the specific information required, the nature of the conjugate, and the available instrumentation. The following table summarizes the key performance characteristics of the most commonly employed methods.
| Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Degree of PEGylation, confirmation of conjugation. | Rapid, non-destructive, requires minimal sample preparation. | Indirect method for quantification, lower sensitivity and resolution compared to other techniques. |
| NMR Spectroscopy | Degree of PEGylation, structural confirmation, site of conjugation (in some cases). | Provides detailed structural information, quantitative. | Requires higher sample concentrations, complex spectra for large molecules. |
| MALDI-TOF MS | Molecular weight of the conjugate, degree of PEGylation, purity. | High sensitivity, rapid analysis, tolerant to some impurities. | Can have issues with ionization of large, heterogeneous conjugates, may not be strictly quantitative. |
| SEC-MALS | Absolute molecular weight, degree of PEGylation, aggregation state, hydrodynamic radius. | Provides absolute measurements without the need for standards, high resolution for separating species. | Requires specialized instrumentation, can be sensitive to mobile phase composition. |
| HPLC (RP/HIC) | Purity, separation of isomers, quantification of unreacted materials. | High resolution and sensitivity, well-established for quality control. | May require method development for optimal separation, potential for on-column degradation. |
In-Depth Look at Analytical Techniques
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for the rapid confirmation of PEGylation and for estimating the degree of PEG modification. The technique relies on the identification of characteristic vibrational bands of the PEG moiety in the conjugate.
Key Analytical Band: The most prominent and analytically useful band for PEG is the C-O-C ether stretching vibration, which appears as a strong, sharp peak typically in the range of 1089-1110 cm⁻¹[1][2]. The intensity of this peak can be correlated with the amount of PEG present in the conjugate.
Quantitative Analysis: While not as precise as other methods, a semi-quantitative estimation of the degree of PEGylation can be achieved by creating a calibration curve using standards with known PEG concentrations or by calculating the ratio of the integrated area of the PEG-specific peak to a protein-specific peak (e.g., the amide I band).
Experimental Protocols
FTIR Spectroscopy for Degree of PEGylation
Objective: To determine the degree of PEGylation of an mPEG-Epoxide protein conjugate.
Materials:
-
mPEG-Epoxide protein conjugate sample
-
Unmodified protein (for background subtraction)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Ensure the ATR crystal is clean by wiping it with isopropanol (B130326) and allowing it to dry completely.
-
Record a background spectrum of the clean, dry ATR crystal.
-
Apply a small amount (1-2 µL) of the buffer solution (e.g., PBS) onto the ATR crystal and record its spectrum. This will be used for buffer subtraction.
-
Thoroughly clean the ATR crystal.
-
Apply a known concentration of the unmodified protein solution to the ATR crystal and record its spectrum.
-
Clean the ATR crystal.
-
Apply the same concentration of the mPEG-Epoxide protein conjugate solution to the ATR crystal and record its spectrum.
-
Process the spectra using the spectrometer software. Perform buffer and unmodified protein background subtraction from the conjugate spectrum.
-
Identify and integrate the area of the characteristic PEG C-O-C stretching peak (around 1100 cm⁻¹) and a characteristic protein peak (e.g., Amide I at ~1650 cm⁻¹).
-
The ratio of the integrated areas can be used to estimate the relative degree of PEGylation. For more accurate quantification, a calibration curve prepared with known standards is recommended.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful method for the detailed structural characterization and quantification of mPEG-Epoxide conjugates. It allows for the determination of the average number of mPEG chains attached to the protein.
Key Analytical Signals:
-
mPEG methylene (B1212753) protons: A large, characteristic signal around 3.64 ppm arises from the repeating ethylene (B1197577) glycol units (-OCH₂CH₂O-).
-
mPEG methoxy protons: A distinct singlet at approximately 3.38 ppm corresponds to the terminal methoxy group (-OCH₃) of the mPEG chain.
-
Protein aromatic protons: Signals in the aromatic region (typically 6.5-8.5 ppm) can be used as an internal reference for protein concentration.
Quantitative Analysis: The degree of PEGylation can be calculated by comparing the integration of the mPEG methoxy signal to the integration of a well-resolved aromatic proton signal from the protein, for which the number of protons is known[3].
Experimental Protocols
¹H NMR Spectroscopy for Degree of PEGylation
Objective: To quantify the degree of PEGylation of an mPEG-Epoxide protein conjugate.
Materials:
-
Lyophilized mPEG-Epoxide protein conjugate
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
Procedure:
-
Accurately weigh a known amount of the lyophilized conjugate and dissolve it in a precise volume of D₂O to achieve a final concentration suitable for NMR analysis (typically 1-10 mg/mL).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Process the spectrum, including phasing and baseline correction.
-
Integrate the characteristic mPEG methoxy proton signal (singlet at ~3.38 ppm) and a well-resolved, non-exchangeable aromatic proton signal from the protein (e.g., a tryptophan or tyrosine proton).
-
Calculate the degree of PEGylation using the following formula:
Degree of PEGylation = (Integration of mPEG methoxy protons / 3) / (Integration of selected protein proton / Number of corresponding protein protons)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of the mPEG-Epoxide conjugate, which in turn reveals the degree of PEGylation. The mass spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of mPEG chains.
Data Interpretation: The mass difference between adjacent peaks in the spectrum corresponds to the molecular weight of a single mPEG chain. The number of mPEG chains attached to the protein can be determined by subtracting the mass of the unconjugated protein from the mass of the conjugate peak and dividing by the mass of the mPEG-Epoxide.
Experimental Protocols
MALDI-TOF MS Analysis of mPEG-Epoxide Protein Conjugates
Objective: To determine the molecular weight distribution and degree of PEGylation of an mPEG-Epoxide protein conjugate.
Materials:
-
mPEG-Epoxide protein conjugate sample
-
Unmodified protein
-
MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare a stock solution of the conjugate and the unmodified protein in a suitable solvent (e.g., water or a low-salt buffer) at a concentration of approximately 1 mg/mL.
-
Mix the sample solution with the matrix solution in a 1:1 to 1:10 ratio (sample:matrix).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range. The instrument should be calibrated using known protein standards.
-
Analyze the resulting spectrum to identify the peaks corresponding to the unmodified protein and the various PEGylated species.
-
Calculate the degree of PEGylation for each peak by determining the mass difference from the unmodified protein.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique that combines the separation capabilities of size exclusion chromatography with the absolute molecular weight determination of multi-angle light scattering. This allows for the precise characterization of the molecular weight, degree of PEGylation, and aggregation state of mPEG-Epoxide conjugates without the need for column calibration with standards.
Principle: As the sample elutes from the SEC column, it passes through the MALS and refractive index (RI) detectors. The MALS detector measures the intensity of scattered light at multiple angles, which is directly proportional to the molar mass and concentration of the analyte. The RI detector measures the concentration of the eluting species. By combining these two signals, the absolute molecular weight at each point across the elution profile can be determined[4][5][6][7].
Experimental Protocols
SEC-MALS Analysis of mPEG-Epoxide Conjugates
Objective: To determine the absolute molecular weight, degree of PEGylation, and aggregation state of an mPEG-Epoxide conjugate.
Materials:
-
mPEG-Epoxide conjugate sample
-
Appropriate mobile phase (e.g., PBS) filtered and degassed
-
SEC column suitable for the molecular weight range of the conjugate
-
HPLC system equipped with a UV detector, MALS detector, and a differential refractive index (dRI) detector
Procedure:
-
Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.
-
Determine the specific refractive index increment (dn/dc) of the protein and the mPEG-Epoxide separately if not already known.
-
Inject a known concentration of the mPEG-Epoxide conjugate onto the SEC column.
-
Collect the data from the UV, MALS, and dRI detectors.
-
Process the data using the appropriate software (e.g., ASTRA). This will involve peak integration and calculation of the molar mass across the elution peak.
-
The software can be used to calculate the weight-average molar mass of the conjugate and the contribution of the protein and PEG components to determine the degree of PEGylation.
-
Analyze the chromatogram for the presence of aggregates, which will appear as earlier eluting peaks with higher molecular weights.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the analysis of mPEG-Epoxide conjugates.
Caption: General workflow for mPEG-Epoxide conjugate analysis.
Caption: Detailed workflow for SEC-MALS analysis.
By leveraging the strengths of these complementary analytical techniques, researchers can gain a comprehensive understanding of their mPEG-Epoxide conjugates, ensuring the development of safe and efficacious biotherapeutics.
References
- 1. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. wyatt.com [wyatt.com]
A Comparative Guide to mPEG-Epoxide and Other PEG Derivatives for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to biological molecules, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biomolecules. This modification can improve pharmacokinetics, increase stability, and reduce immunogenicity. The choice of the reactive PEG derivative is critical and depends on the available functional groups on the biomolecule, the desired stability of the linkage, and the specific application.
This guide provides an objective comparison of mPEG-Epoxide with other commonly used PEG derivatives, namely mPEG-NHS ester and mPEG-Maleimide. We present a summary of their performance characteristics based on available data, detailed experimental protocols for key conjugation and characterization methods, and visual representations of relevant workflows and biological pathways.
Performance Comparison of PEG Derivatives
The selection of a PEGylation reagent is dictated by its reactivity, selectivity, and the stability of the resulting conjugate. The following tables summarize the key characteristics and quantitative data for mPEG-Epoxide, mPEG-NHS, and mPEG-Maleimide.
Note on Data Comparability: The quantitative data presented below is compiled from various sources. Direct comparison of reaction efficiencies and kinetics should be approached with caution, as experimental conditions such as protein concentration, buffer composition, and temperature can significantly influence the outcomes.
Table 1: Comparison of Reaction Chemistry and Specificity
| Feature | mPEG-Epoxide | mPEG-NHS Ester | mPEG-Maleimide |
| Reactive Group | Epoxide (Oxirane) | N-Hydroxysuccinimide Ester | Maleimide |
| Target Functional Group(s) | Amines (primary and secondary), Hydroxyls, Thiols, Imidazoles | Primary Amines | Thiols (Sulfhydryls) |
| Resulting Linkage | Secondary Amine or Ether | Amide | Thioether |
| Optimal Reaction pH | 8.0 - 9.5[1] | 7.0 - 8.5[2] | 6.5 - 7.5[3] |
| Reaction Byproducts | None | N-Hydroxysuccinimide (NHS) | None |
| Selectivity | Low to Moderate | High for primary amines | High for thiols |
| Reactivity | Low[4] | High | High |
Table 2: Comparison of Performance Characteristics
| Feature | mPEG-Epoxide | mPEG-NHS Ester | mPEG-Maleimide |
| Linkage Stability | Stable secondary amine or ether bond | Very stable amide bond | Stable thioether bond |
| Reaction Speed | Slow | Fast | Fast |
| Hydrolytic Stability of Reagent | High | Low (susceptible to hydrolysis) | Moderate (stable at neutral pH) |
| Common Applications | Surface modification, modification of molecules with multiple reactive groups | PEGylation of proteins and peptides via lysine (B10760008) residues | Site-specific PEGylation at cysteine residues |
| Potential Drawbacks | Low reactivity and lack of selectivity can lead to heterogeneous products.[4] | Can react with N-terminal α-amine and ε-amines of lysines, leading to multiple PEGylation sites. | Requires a free thiol group, which may not be readily available on all proteins. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are methodologies for a typical protein conjugation reaction and subsequent characterization.
Protocol 1: General Protein PEGylation
This protocol provides a general framework for conjugating a protein with mPEG-Epoxide, mPEG-NHS, or mPEG-Maleimide. Optimization of the molar ratio of PEG to protein, reaction time, and temperature is recommended for each specific protein.
Materials:
-
Protein of interest (e.g., a monoclonal antibody or enzyme)
-
mPEG-Epoxide, mPEG-NHS Ester, or mPEG-Maleimide
-
Conjugation Buffer:
-
For mPEG-Epoxide: 50 mM sodium borate (B1201080) buffer, pH 8.5
-
For mPEG-NHS Ester: 50 mM sodium phosphate (B84403) buffer, pH 7.4
-
For mPEG-Maleimide: 50 mM sodium phosphate buffer with 1 mM EDTA, pH 7.0
-
-
Quenching Solution:
-
For mPEG-NHS: 1 M Tris-HCl, pH 8.0
-
For mPEG-Maleimide: 100 mM L-cysteine in conjugation buffer
-
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Dissolve the protein in the appropriate conjugation buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG derivative in the conjugation buffer to the desired stock concentration.
-
Conjugation Reaction:
-
Add the dissolved mPEG reagent to the protein solution at a specific molar excess (e.g., 5-fold, 10-fold, or 20-fold molar excess over the protein).
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring. Reaction times can vary from 30 minutes to overnight depending on the reactivity of the PEG derivative and the protein.
-
-
Quenching the Reaction:
-
For mPEG-NHS Ester, add the quenching solution to a final concentration of 50 mM and incubate for 15-30 minutes.
-
For mPEG-Maleimide, add the quenching solution to a final concentration of 10 mM and incubate for 15-30 minutes.
-
For mPEG-Epoxide, quenching is not typically required due to its lower reactivity.
-
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC.
Protocol 2: Characterization of PEGylated Protein
A. SDS-PAGE Analysis:
-
Prepare samples of the un-PEGylated protein and the purified PEGylated protein.
-
Run the samples on a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Stain the gel with Coomassie Blue to visualize the protein bands. The PEGylated protein will migrate at a higher apparent molecular weight than the un-PEGylated protein.
B. Size Exclusion Chromatography (SEC-HPLC):
-
Equilibrate an SEC-HPLC column with a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).
-
Inject the purified PEGylated protein sample.
-
Monitor the elution profile at 280 nm. The PEGylated protein will have a shorter retention time compared to the un-PEGylated protein due to its larger hydrodynamic radius. The degree of PEGylation and the presence of aggregates can be assessed from the chromatogram.
C. Mass Spectrometry (MS):
-
Analyze the purified PEGylated protein using a mass spectrometer (e.g., ESI-TOF or MALDI-TOF).
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the conjugate.
-
The number of attached PEG molecules can be calculated by subtracting the mass of the un-PEGylated protein from the mass of the PEGylated protein and dividing by the mass of the PEG derivative.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
References
The Virtues of Specificity: Unpacking the Advantages of mPEG-Epoxide in Crosslinking Applications
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, hydrogel formation, and drug delivery, the choice of a crosslinking agent is a critical decision that profoundly impacts the performance, stability, and biocompatibility of the final product. While a plethora of crosslinkers exist, methoxy (B1213986) polyethylene (B3416737) glycol-epoxide (mPEG-Epoxide) has emerged as a compelling alternative, offering distinct advantages over more conventional reagents like N-hydroxysuccinimide (NHS) esters and maleimides.
This comprehensive guide provides an objective comparison of mPEG-Epoxide with other common crosslinkers, supported by a synthesis of available experimental data. We delve into the key performance metrics, present detailed experimental protocols for comparative analysis, and visualize the underlying chemical principles to empower you in making informed decisions for your research and development endeavors.
Superior Control and Stability: The mPEG-Epoxide Advantage
mPEG-Epoxide is an activated polyethylene glycol (mPEG) derivative featuring a terminal epoxide ring. This reactive group allows for the formation of stable covalent bonds with various nucleophilic functional groups present on biomolecules and other polymers. The primary advantages of utilizing mPEG-Epoxide over other crosslinkers stem from its unique reactivity profile, the stability of the resulting linkage, and its inherent biocompatibility.
Key Advantages of mPEG-Epoxide:
-
Enhanced Stability of the Formed Linkage: mPEG-Epoxide reacts with primary amines to form a highly stable secondary amine bond. This linkage is resistant to hydrolysis under physiological conditions, a significant advantage over the often-labile ester bonds formed by NHS esters. Similarly, while the thioether bond formed by maleimide-thiol reactions is generally stable, it can be susceptible to a retro-Michael reaction, leading to deconjugation.
-
Controlled Reactivity for Minimized Side Reactions: mPEG-Epoxide is considered a milder PEGylating reagent compared to the highly reactive NHS esters.[1] This moderate reactivity can be advantageous in preventing unwanted side reactions and preserving the biological activity of sensitive proteins. While NHS esters primarily target primary amines, they have been shown to have side reactions with serine, threonine, and tyrosine residues.[1]
-
Broad Substrate Scope: The epoxide group can react with a variety of nucleophiles beyond primary amines, including thiols, hydroxyls, and imidazoles, offering greater versatility in substrate selection and conjugation strategies.[1]
-
Improved Biocompatibility: Hydrogels and bioconjugates formed using mPEG-Epoxide generally exhibit excellent biocompatibility. In contrast, crosslinkers like glutaraldehyde (B144438) are known to be cytotoxic, which can be a significant drawback in biomedical applications.[2][3] Studies on gelatin hydrogels crosslinked with epoxy compounds have demonstrated superior cellular compatibility compared to those crosslinked with glutaraldehyde.[2] Furthermore, hyaluronic acid hydrogels crosslinked with the epoxide-containing crosslinker PEGDE have shown excellent in vitro biocompatibility.[4]
Performance Metrics: A Comparative Overview
To provide a clear and concise comparison, the following table summarizes the key performance characteristics of mPEG-Epoxide against other widely used crosslinkers.
| Feature | mPEG-Epoxide | mPEG-NHS Ester | mPEG-Maleimide | Glutaraldehyde |
| Primary Target Group | Primary Amines, Thiols, Hydroxyls, Imidazoles | Primary Amines | Thiols (Sulfhydryls) | Primary Amines |
| Reaction pH | Typically 8.0 - 9.5 for amines | Typically 7.0 - 8.5 | Typically 6.5 - 7.5 | Neutral to slightly alkaline |
| Bond Formed | Stable secondary amine, thioether, or ether | Amide | Stable thioether | Schiff base (often requires reduction for stability) |
| Linkage Stability | High | Moderate (susceptible to hydrolysis) | High (can undergo retro-Michael reaction) | Low (reversible unless reduced), potential for unstable polymers[] |
| Reactivity | Mild to moderate[1] | High | High and specific to thiols | High and often non-specific |
| Side Reactions | Possible with other nucleophiles | Can react with Ser, Thr, Tyr[1] | Can react with amines at higher pH | Can lead to polymerization and cytotoxicity[] |
| Biocompatibility | Generally high[2][4] | Generally good, but hydrolysis products can be a concern | Generally good | Cytotoxic[2][3][6] |
Experimental Protocols for Comparative Analysis
To facilitate a direct and quantitative comparison of mPEG-Epoxide with other crosslinkers in your own laboratory setting, we provide the following detailed experimental protocols.
Protocol 1: Comparative Analysis of Protein Conjugation Efficiency
This protocol describes a method to compare the conjugation efficiency of mPEG-Epoxide and mPEG-NHS ester with a model protein, such as bovine serum albumin (BSA) or lysozyme, using SDS-PAGE and HPLC analysis.
Materials:
-
Model Protein (e.g., Lysozyme, BSA)
-
mPEG-Epoxide (e.g., MW 5 kDa)
-
mPEG-NHS ester (e.g., MW 5 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.5
-
Sodium Bicarbonate Buffer (100 mM, pH 8.5)
-
Reaction tubes
-
SDS-PAGE apparatus and reagents
-
HPLC system with a suitable size-exclusion or reverse-phase column
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN)
Procedure:
-
Protein Solution Preparation: Prepare a stock solution of the model protein (e.g., 10 mg/mL) in PBS (pH 7.4).
-
Crosslinker Solution Preparation: Immediately before use, prepare stock solutions of mPEG-Epoxide and mPEG-NHS ester (e.g., 50 mg/mL) in the appropriate reaction buffer (PBS pH 8.5 for mPEG-Epoxide, Sodium Bicarbonate Buffer pH 8.5 for mPEG-NHS).
-
Conjugation Reaction:
-
Set up parallel reactions in separate tubes. To 100 µL of the protein solution, add a 10-fold molar excess of the respective mPEG crosslinker solution.
-
Incubate the reactions at room temperature for 2 hours with gentle mixing.
-
-
Reaction Quenching (for mPEG-NHS): For the mPEG-NHS reaction, add a final concentration of 50 mM Tris-HCl to quench the reaction.
-
SDS-PAGE Analysis:
-
Take aliquots from each reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes).
-
Mix the aliquots with SDS-PAGE sample loading buffer and run on a polyacrylamide gel.
-
Stain the gel with Coomassie Blue and visualize the bands. The appearance of higher molecular weight bands indicates successful PEGylation.
-
-
HPLC Analysis:
-
Inject aliquots of the final reaction mixtures into the HPLC system.
-
Use a suitable gradient of water/0.1% TFA and ACN/0.1% TFA for reverse-phase HPLC or an isocratic flow of PBS for size-exclusion chromatography.[7]
-
Monitor the elution profile at 280 nm. The appearance of new peaks with shorter retention times (for SEC) or altered retention times (for RP-HPLC) corresponds to the PEGylated protein.
-
Quantify the peak areas to determine the percentage of unconjugated protein and the different PEGylated species (mono-, di-, etc.).
-
Protocol 2: Assessment of Conjugate Stability in Serum
This protocol outlines a method to compare the stability of protein conjugates formed with mPEG-Epoxide and mPEG-Maleimide in serum.
Materials:
-
Purified mPEG-Protein conjugates (from Protocol 1 or similar)
-
Fetal Bovine Serum (FBS) or human serum
-
PBS, pH 7.4
-
Incubator at 37°C
-
HPLC system with a size-exclusion column
-
Centrifuge
Procedure:
-
Sample Preparation: Dilute the purified mPEG-protein conjugates into serum to a final concentration of 1 mg/mL. Prepare a control sample by diluting the conjugate in PBS to the same concentration.
-
Incubation: Incubate the serum and PBS samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
-
Protein Precipitation (for serum samples): Add an equal volume of cold acetonitrile to the serum aliquots to precipitate the serum proteins. Centrifuge at 14,000 x g for 10 minutes.
-
HPLC Analysis:
-
Collect the supernatant and analyze it by size-exclusion HPLC.
-
Monitor the peak corresponding to the intact mPEG-protein conjugate.
-
The percentage of intact conjugate at each time point is calculated relative to the T=0 time point. A decrease in the peak area over time indicates degradation or deconjugation.
-
Protocol 3: In Vitro Cytotoxicity Assay of Crosslinked Hydrogels
This protocol provides a method to compare the cytotoxicity of hydrogels crosslinked with mPEG-Epoxide, glutaraldehyde, and an uncrosslinked control using an MTT assay.
Materials:
-
Polymer for hydrogel formation (e.g., gelatin, hyaluronic acid)
-
mPEG-Epoxide
-
Glutaraldehyde
-
Cell line (e.g., L929 fibroblasts)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Hydrogel Preparation: Prepare hydrogel discs of a standardized size using the different crosslinkers according to established protocols. Ensure thorough washing of the hydrogels to remove any unreacted crosslinker.
-
Preparation of Hydrogel Extracts:
-
Sterilize the hydrogel discs by UV irradiation.
-
Incubate the sterile hydrogel discs in DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a ratio of 0.2 g of hydrogel per mL of medium for 24 hours at 37°C to obtain hydrogel extracts.
-
-
Cell Seeding: Seed the L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Cell Treatment: Remove the culture medium and replace it with the prepared hydrogel extracts. Include a negative control (fresh medium) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTT Assay:
-
At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the negative control.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key chemical reactions and experimental workflows.
Conclusion
In the pursuit of developing robust and effective bioconjugates and biomaterials, the choice of crosslinker is of paramount importance. mPEG-Epoxide presents a compelling set of advantages, including the formation of highly stable linkages, controlled reactivity that minimizes side reactions and preserves protein function, and excellent biocompatibility. While other crosslinkers like NHS esters and maleimides have their specific applications, the unique properties of mPEG-Epoxide make it an invaluable tool for researchers seeking to create next-generation therapeutics and advanced biomaterials. By carefully considering the comparative data and employing the detailed protocols provided in this guide, researchers can confidently select the most appropriate crosslinking strategy to achieve their desired outcomes.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of glutaraldehyde and procyanidin cross-linked scaffolds for soft tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
Performance Comparison of mPEG-Epoxide in Drug Delivery Systems: A Guide for Researchers
In the realm of drug delivery, the strategic modification of therapeutic molecules and nanocarriers with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone for enhancing pharmacokinetic and pharmacodynamic properties. The choice of the reactive PEG derivative is critical, influencing not only the efficiency of the conjugation process but also the stability and biological performance of the final product. This guide provides a comparative overview of methoxy (B1213986) PEG-Epoxide (mPEG-Epoxide) alongside two other commonly used PEGylation reagents: mPEG-Succinimidyl Carboxymethyl ester (mPEG-NHS) and mPEG-Maleimide.
Overview of PEGylation Reagents
The selection of a PEGylation reagent is primarily dictated by the available functional groups on the molecule or nanoparticle surface to be modified.
-
mPEG-Epoxide: This reagent features a terminal epoxide ring, a strained ether that can undergo nucleophilic attack. It is known for its reactivity towards a broader range of nucleophiles, including primary amines, secondary amines, thiols, hydroxyls, and imidazoles. The reaction with primary amines results in a stable secondary amine linkage.[1][2] Due to its lower reactivity compared to other reagents, it is often described as a milder PEGylating agent.[3]
-
mPEG-NHS (N-Hydroxysuccinimide Ester): This is one of the most widely used amine-reactive PEGylation reagents.[4] The NHS ester group reacts efficiently with primary amines at physiological to slightly alkaline pH to form a stable amide bond.[4]
-
mPEG-Maleimide: This reagent is highly specific for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins.[5] The maleimide (B117702) group undergoes a Michael-type addition with a thiol to form a stable thioether bond.[5]
Comparative Data on Performance
Direct, head-to-head quantitative comparisons of these reagents in drug delivery systems are limited in publicly available literature. However, by compiling data from various studies, we can construct a comparative overview. The following tables summarize key performance parameters.
Table 1: Reaction Characteristics of mPEG-Epoxide and Alternatives
| Feature | mPEG-Epoxide | mPEG-NHS | mPEG-Maleimide |
| Target Functional Group | Primary & Secondary Amines, Thiols, Hydroxyls, Imidazoles | Primary Amines | Thiols (Sulfhydryls) |
| Typical Reaction pH | 8.0 - 9.5 | 7.2 - 8.5 | 6.5 - 7.5 |
| Linkage Formed | Secondary Amine | Amide | Thioether |
| Relative Reactivity | Mild/Moderate | High | High (with thiols) |
| Byproducts | None (ring-opening) | N-Hydroxysuccinimide | None (Michael addition) |
Table 2: Performance Characteristics in Drug Delivery Systems (Illustrative)
| Performance Metric | mPEG-Epoxide Conjugate | mPEG-NHS Conjugate | mPEG-Maleimide Conjugate |
| Reaction Efficiency | Moderate to high yields, may require longer reaction times or higher temperatures. | High yields, rapid reaction. | High yields, rapid and specific reaction. |
| Conjugate Stability | Highly stable secondary amine bond. | Stable amide bond, susceptible to hydrolysis at extreme pH. | Stable thioether bond, potential for retro-Michael reaction leading to de-conjugation. |
| In Vitro Drug Release | Sustained release profile, influenced by PEG density. | Sustained release profile, generally similar to other stable linkages. | Sustained release profile, potential for faster release if de-conjugation occurs. |
| Cellular Uptake | Reduced uptake due to PEG shielding, comparable to other PEGylation methods.[6] | Reduced uptake due to PEG shielding.[6] | Reduced uptake, dependent on the target and PEG density. |
| In Vivo Half-life | Expected to be prolonged due to PEGylation. | Prolonged half-life is a well-established outcome.[7] | Prolonged half-life, contingent on conjugate stability. |
| Immunogenicity | Generally low, a characteristic of PEG.[8] | Low, but anti-PEG antibodies can be a concern for all PEGylated therapeutics.[8] | Low, with similar considerations regarding anti-PEG antibodies. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible results. Below are representative protocols for PEGylation and characterization.
PEGylation of a Model Protein with mPEG-Epoxide
This protocol is adapted from a study on the PEGylation of lysozyme (B549824).
Materials:
-
Lysozyme
-
mPEG-Epoxide (e.g., MW 5,000 Da)
-
0.1 M Borate (B1201080) Buffer (pH 9.0)
-
Dialysis membrane (10 kDa MWCO)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve lysozyme in 0.1 M borate buffer (pH 9.0) to a final concentration of 10 mg/mL.
-
Reagent Addition: Add a 50-fold molar excess of mPEG-Epoxide to the lysozyme solution.
-
Reaction: Gently stir the reaction mixture at 37°C for 24-48 hours. The elevated temperature and longer reaction time are often necessary due to the moderate reactivity of the epoxide group.
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (10 kDa MWCO).
-
Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted mPEG-Epoxide and buffer salts.
-
-
Lyophilization: Freeze-dry the purified solution to obtain the PEGylated lysozyme as a powder.
-
Characterization:
-
Degree of PEGylation: Determine the average number of PEG chains attached per protein using techniques like 1H NMR, MALDI-TOF mass spectrometry, or size exclusion chromatography (SEC).
-
Purity: Assess the purity of the conjugate and the presence of unreacted protein using SDS-PAGE or SEC.
-
General Protocol for Characterizing the Degree of PEGylation by ¹H NMR
This method relies on the integration of characteristic proton signals from the PEG and the protein.
Procedure:
-
Sample Preparation: Dissolve a known amount of the lyophilized PEGylated protein in a suitable deuterated solvent (e.g., D₂O).
-
NMR Spectroscopy: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Identify and integrate the characteristic peak of the PEG methylene (B1212753) protons (-(CH₂CH₂O)-) which typically appears around 3.6 ppm.
-
Identify and integrate a well-resolved aromatic proton peak from the protein (e.g., from tyrosine or phenylalanine residues).
-
Calculate the molar ratio of PEG to protein based on the known number of protons contributing to each integrated signal.
-
Visualization of Workflows and Concepts
Experimental Workflow for PEGylation and Characterization
Caption: General workflow for the PEGylation of a protein or nanoparticle.
Conceptual Diagram of PEGylated Nanoparticle-Cell Interaction
Caption: PEG layer sterically hinders nanoparticle interaction with cell receptors.
Signaling Pathways
The specific chemistry of the PEG linkage (secondary amine, amide, or thioether) is not generally reported to directly influence intracellular signaling pathways. Instead, the "stealth" effect of the PEG layer as a whole impacts cellular interactions. By reducing opsonization and nonspecific binding to cell surface receptors, PEGylation can prevent the activation of certain signaling cascades that might be triggered by the unmodified nanoparticle or drug. For instance, by avoiding uptake by macrophages, PEGylated systems can evade the initiation of inflammatory signaling pathways. The primary effect on signaling is therefore one of avoidance rather than direct modulation by the linkage chemistry itself.
Conclusion
mPEG-Epoxide presents itself as a versatile, albeit milder, alternative to more common PEGylation reagents like mPEG-NHS and mPEG-Maleimide. Its ability to react with a wider range of functional groups could be advantageous in specific applications. The resulting secondary amine linkage is highly stable, which is a desirable attribute for long-circulating drug delivery systems.
However, the current body of literature lacks direct, quantitative comparisons of mPEG-Epoxide-based systems against those developed with mPEG-NHS or mPEG-Maleimide. Such studies are crucial for making informed decisions on the optimal PEGylation strategy for a given therapeutic. Researchers are encouraged to perform in-house comparative studies to evaluate reaction efficiency, conjugate stability, and the ultimate in vitro and in vivo performance to select the most suitable reagent for their specific drug delivery challenge.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. The cellular interactions of PEGylated gold nanoparticles : effect of PEGylation on cellular uptake and cytotoxicity [biblio.ugent.be]
- 7. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
A Researcher's Guide to Validating the Purity of mPEG-Epoxide Modified Proteins
For researchers, scientists, and drug development professionals, ensuring the purity of modified proteins is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of analytical methods for validating the purity of proteins modified with methoxy (B1213986) polyethylene (B3416737) glycol epoxide (mPEG-Epoxide). It details the strengths and weaknesses of various techniques, presents supporting experimental data, and offers detailed protocols for key experiments. Furthermore, this guide explores alternative protein modification strategies and the methods for their validation.
The covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of protein drugs. It can improve a protein's solubility, extend its circulating half-life, and reduce its immunogenicity. mPEG-Epoxide is one of several activated PEGs used for this purpose, reacting primarily with nucleophilic groups on the protein surface, such as the amine groups of lysine (B10760008) residues. However, the reaction can also lead to a heterogeneous mixture of products, including unreacted protein, free mPEG, and protein molecules with varying numbers of PEG chains attached at different sites. Additionally, the epoxide chemistry has the potential for side reactions with other amino acid residues. Therefore, robust analytical methods are essential to characterize the purity of the final PEGylated protein product.
Comparison of Key Analytical Methods for Purity Validation
The choice of analytical technique for purity assessment depends on the specific information required, such as the degree of PEGylation, the presence of isomers, the amount of free PEG, and the identification of any side products. The following table summarizes the most common methods used for the characterization of mPEG-Epoxide modified proteins.
| Analytical Method | Principle | Information Obtained | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic radius. | - Quantification of high molecular weight aggregates. - Separation of PEGylated protein from unreacted protein and free PEG. | - Robust and reproducible. - Can be performed under non-denaturing conditions. | - Limited resolution for species with similar hydrodynamic radii. - May not separate positional isomers or proteins with different degrees of PEGylation. |
| Reversed-Phase Chromatography (RP-HPLC) | Separation based on hydrophobicity. | - Separation of PEGylated and unreacted protein. - Potential to separate positional isomers and species with different degrees of PEGylation. | - High resolution. - Compatible with mass spectrometry. | - Can be denaturing, potentially leading to protein precipitation. - Requires optimization of mobile phase and temperature for each protein. |
| Ion-Exchange Chromatography (IEX-HPLC) | Separation based on surface charge. | - Separation of positional isomers of PEGylated proteins. - Separation of species with different degrees of PEGylation. | - High resolution for charged variants. - Non-denaturing conditions can often be used. | - Resolution is highly dependent on the protein's pI and the buffer pH. - May not be suitable for all proteins. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | - Confirmation of the degree of PEGylation. - Identification of PEGylation sites (peptide mapping). - Characterization of side reactions. | - High sensitivity and specificity. - Provides detailed structural information. | - Can be complex to interpret for heterogeneous mixtures. - Intact mass analysis of large, polydisperse PEG conjugates can be challenging. |
Experimental Workflows and Protocols
Workflow for Purity Validation of mPEG-Epoxide Modified Proteins
The following diagram illustrates a typical workflow for the comprehensive purity validation of a protein after modification with mPEG-Epoxide.
Caption: A typical workflow for purity validation of mPEG-Epoxide modified proteins.
Detailed Experimental Protocols
1. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC-HPLC is a fundamental technique for assessing the presence of aggregates and quantifying residual free mPEG in the purified conjugate.
-
Column: A silica-based column with a pore size appropriate for the size of the protein and its PEGylated form (e.g., 300 Å).
-
Mobile Phase: A phosphate-based buffer at a physiological pH (e.g., 150 mM sodium phosphate, pH 7.0). The inclusion of a salt, such as 150 mM NaCl, can help to reduce non-specific interactions with the column matrix.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm for the protein and a refractive index (RI) detector for the PEG, as PEG does not have a significant UV chromophore.
-
Data Analysis: The percentage of aggregates is calculated from the area of the high molecular weight peaks relative to the total area of all protein-related peaks. The concentration of free PEG can be quantified using a calibration curve generated with known concentrations of the mPEG-Epoxide starting material, with a limit of detection (LOD) and limit of quantification (LOQ) typically in the range of 10 µg/mL and 25 µg/mL, respectively.[1][2]
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that can separate different PEGylated species based on their hydrophobicity.
-
Column: A C4 or C8 column is often preferred over a C18 column for proteins to prevent strong binding and improve recovery.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA).
-
Gradient: A shallow gradient is often required to achieve good separation of the different PEGylated forms.
-
Temperature: Elevated temperatures (e.g., 60-80°C) can improve peak shape and resolution.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Data Analysis: The relative abundance of each PEGylated species and positional isomers can be determined by integrating the peak areas.
3. Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC)
IEX-HPLC is particularly powerful for separating positional isomers of PEGylated proteins, as the attachment of a PEG chain can shield charged residues, leading to a change in the protein's overall surface charge.
-
Column: A strong or weak cation or anion exchange column, depending on the protein's isoelectric point (pI) and the chosen mobile phase pH.
-
Mobile Phase: A pH gradient or a salt gradient (e.g., NaCl) at a constant pH is used to elute the bound proteins.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The separation of peaks indicates the presence of different positional isomers. The relative amount of each isomer can be quantified by peak area integration. For instance, cation exchange chromatography has been successfully used to separate positional isomers of mono-PEGylated exenatide (B527673).[3][4]
4. Mass Spectrometry (MS)
Mass spectrometry provides detailed information on the molecular weight of the conjugate, confirming the degree of PEGylation and identifying the sites of modification.
-
Intact Mass Analysis: The purified conjugate is analyzed by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The resulting mass spectrum will show a distribution of species corresponding to the protein with different numbers of attached PEG molecules.
-
Peptide Mapping: To identify the specific sites of PEGylation, the modified protein is digested with a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift of a peptide due to PEGylation allows for the identification of the modified amino acid residue. This is crucial for understanding the selectivity of the mPEG-Epoxide reaction and identifying any unintended modifications.
Potential Side Reactions of mPEG-Epoxide and Their Detection
While mPEG-Epoxide is often targeted towards primary amines (lysine residues and the N-terminus), its epoxide functional group can also react with other nucleophilic amino acid side chains, particularly under certain pH conditions. Understanding and quantifying these side reactions is a key aspect of purity validation.
Caption: Potential reaction sites of mPEG-Epoxide on a protein.
Analytical Strategy for Side Product Identification:
-
Peptide Mapping by LC-MS/MS: This is the most powerful technique for identifying and localizing side reactions. By searching for the expected mass shifts corresponding to the modification of histidine, serine, threonine, cysteine, or tyrosine residues, it is possible to identify the presence and location of these adducts.
-
Ion-Exchange Chromatography: In some cases, the modification of a charged residue like histidine can lead to a change in the protein's pI, allowing for the separation of the modified species by IEX-HPLC.
-
Amino Acid Analysis: While less common for this purpose, in some instances, amino acid analysis after chemical or enzymatic hydrolysis could be used to quantify the loss of specific amino acids, suggesting their modification.
Comparison with Alternative Protein Modification Strategies
While PEGylation is a well-established technology, concerns about the potential immunogenicity of PEG and its non-biodegradable nature have led to the development of alternative polymer conjugation strategies.
| Feature | mPEG-Epoxide | Polysialic Acid (PSA) | Hydroxyethyl (B10761427) Starch (HES) |
| Polymer Type | Synthetic Polyether | Natural Polysaccharide | Natural Polysaccharide Derivative |
| Biodegradability | Non-biodegradable | Biodegradable | Biodegradable |
| Immunogenicity | Potential for anti-PEG antibodies | Generally considered non-immunogenic | Generally considered non-immunogenic |
| Conjugation Chemistry | Epoxide ring-opening with nucleophiles | Typically involves oxidation of the terminal sialic acid followed by reductive amination | Typically involves reductive amination to the protein's primary amines |
| Purity Validation Methods | SEC, RP-HPLC, IEX-HPLC, MS | SEC, IEX-HPLC, MS, Glycan analysis | SEC-MALS, RP-HPLC, MS |
Polysialic Acid (PSA) Conjugation
Polysialylation involves the covalent attachment of polysialic acid, a naturally occurring polysaccharide, to a protein.
Validation of Polysialylated Proteins:
-
SEC-HPLC: Used to determine the molecular weight distribution of the conjugate and to detect any aggregation.
-
Ion-Exchange Chromatography: Can be used to separate conjugates with different degrees of polysialylation due to the negative charge of the sialic acid residues.
-
Mass Spectrometry: Intact mass analysis can confirm the degree of polysialylation, and peptide mapping can identify the conjugation sites.
-
Glycan Analysis: Specific enzymes (sialidases) can be used to cleave the polysialic acid chains, and the released glycans can be analyzed by HPLC or mass spectrometry to confirm their identity and length.
Hydroxyethyl Starch (HES) Conjugation
HESylation is the conjugation of hydroxyethyl starch, a derivative of amylopectin, to a protein.
Validation of HESylated Proteins:
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique for determining the absolute molar mass of the HES-protein conjugate, providing information on the degree of HESylation and the presence of aggregates.[5][6]
-
RP-HPLC: Can be used to separate the HESylated protein from the unmodified protein.
-
Mass Spectrometry: While challenging due to the high polydispersity of HES, mass spectrometry can be used to characterize the conjugate, often after partial degradation of the HES chains.
Conclusion
Validating the purity of mPEG-Epoxide modified proteins requires a multi-faceted analytical approach. A combination of chromatographic techniques, particularly SEC, RP-HPLC, and IEX-HPLC, along with mass spectrometry, is essential for a comprehensive characterization of the conjugate. Special attention should be paid to the potential for side reactions inherent to the epoxide chemistry, and peptide mapping by LC-MS/MS is the most effective tool for their identification and localization. As alternative protein modification strategies like polysialylation and HESylation gain traction, it is crucial for researchers to be familiar with the specific analytical methods required to ensure the purity and quality of these next-generation biotherapeutics. This guide provides a foundational framework for developing a robust purity validation strategy for mPEG-Epoxide modified proteins and for objectively comparing them with emerging alternatives.
References
- 1. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of mPEG-Epoxide and other functionalized PEGs
A Comparative Guide to mPEG-Epoxide and Other Functionalized PEGs for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is critical for optimizing the therapeutic efficacy of biomolecules. This guide provides an objective comparison of methoxy (B1213986) Poly(ethylene glycol)-Epoxide (mPEG-Epoxide) with other commonly used functionalized PEGs, including mPEG-NHS ester, mPEG-Maleimide, and mPEG-Aldehyde. The comparison focuses on reaction specificity, efficiency, linkage stability, and optimal reaction conditions, supported by experimental data and protocols.
Overview of Functionalized PEGs
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules[1][2]. The choice of the reactive functional group on the mPEG determines the target amino acid residue, the reaction conditions, and the stability of the resulting conjugate.
-
mPEG-Epoxide: Features a terminal epoxide ring that can undergo ring-opening reactions with various nucleophiles. It is a milder PEGylating agent that reacts with amino groups to form stable secondary amine bonds[3]. However, it can also react with other nucleophilic groups such as thiols, hydroxyls, and imidazoles, which can lead to a lack of specificity[4].
-
mPEG-NHS (N-Hydroxysuccinimidyl) Ester: One of the most common amine-reactive PEGs. It reacts with primary amines (e.g., lysine (B10760008) residues and the N-terminus) under physiological to slightly alkaline conditions to form a stable amide bond[5][6][7].
-
mPEG-Maleimide: The reagent of choice for site-specific modification of cysteine residues. It exhibits high selectivity for sulfhydryl (thiol) groups under mild, slightly acidic to neutral conditions, forming a stable thioether linkage[8][][10].
-
mPEG-Aldehyde: Primarily used for site-specific PEGylation of the N-terminal α-amino group. The reaction proceeds via reductive amination in a mildly acidic environment, resulting in a stable secondary amine linkage[1][5][8].
Comparative Performance Data
The selection of a PEGylation reagent is often a trade-off between reaction rate, selectivity, and the stability of the final conjugate. The following tables summarize key quantitative parameters for each functional group.
Table 1: Reaction Conditions and Specificity
| Functional Group | Target Residue(s) | Optimal pH | Typical Reaction Time | Key Advantages | Key Disadvantages |
| mPEG-Epoxide | Lysine, Cysteine, Histidine, Serine, Threonine, Tyrosine | 8.0 - 9.5 (for amines) | Several hours to overnight | Forms a highly stable linkage. | Low reactivity and lack of specificity[4]. |
| mPEG-NHS Ester | Lysine, N-terminus | 7.0 - 8.5[11] | 0.5 - 4 hours[12] | High reactivity, well-established chemistry. | Prone to hydrolysis at high pH, potential for multiple PEGylation sites[11][12]. |
| mPEG-Maleimide | Cysteine | 6.5 - 7.5[10] | 1 - 4 hours | High specificity for thiols, enabling site-specific modification[][13]. | Potential for maleimide (B117702) ring hydrolysis; linkage can be reversible (retro-Michael)[14]. |
| mPEG-Aldehyde | N-terminus | ~5.0 - 7.0[8][13] | 2 - 24 hours | High selectivity for N-terminus at controlled pH[1][5]. | Requires a reducing agent (e.g., NaCNBH₃); relatively slow reaction[5]. |
Table 2: Linkage Stability and Characteristics
| Functional Group | Resulting Linkage | Linkage Stability | Charge Maintained? |
| mPEG-Epoxide | Secondary Amine / Thioether / Ether | Very High (Stable C-N or C-S bond) | Yes (for amine reaction) |
| mPEG-NHS Ester | Amide | High (More stable than esters)[15][16] | No (Amine charge is lost) |
| mPEG-Maleimide | Thioether (Thiosuccinimide) | High, but potentially reversible[14] | N/A |
| mPEG-Aldehyde | Secondary Amine | Very High (Stable C-N bond) | Yes |
Visualization of Reaction Pathways and Workflows
Diagrams created using Graphviz illustrate the chemical reactions and a typical experimental workflow for protein PEGylation.
Caption: Reaction schemes for different PEGylation chemistries.
Caption: General experimental workflow for protein PEGylation.
Detailed Experimental Protocols
The following are generalized protocols. Researchers must optimize conditions such as molar ratio, concentration, temperature, and reaction time for each specific protein.
Protocol 1: Amine PEGylation using mPEG-NHS Ester
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as Phosphate-Buffered Saline (PBS) or borate (B1201080) buffer, and adjust the pH to 7.5-8.5. Buffers containing primary amines (e.g., Tris, Glycine) must be avoided as they compete with the reaction[11].
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEGylation Reaction: Dissolve the mPEG-NHS ester in the reaction buffer immediately before use. Add the mPEG-NHS solution to the protein solution at a desired molar excess (e.g., 5- to 20-fold).
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching: Stop the reaction by adding a quenching buffer with a primary amine, such as 1 M Tris or Glycine, to a final concentration of 10-50 mM[11]. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG and quenching reagents using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
Analysis: Analyze the extent of PEGylation using SDS-PAGE (which will show a shift in molecular weight), HPLC, and/or Mass Spectrometry[17].
Protocol 2: Thiol-Specific PEGylation using mPEG-Maleimide
-
Pre-reaction (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10- to 20-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1-2 hours. Remove the reducing agent immediately before PEGylation, typically using a desalting column.
-
Buffer Preparation: Prepare a buffer at a pH between 6.5 and 7.5, such as a phosphate (B84403) buffer containing EDTA to prevent re-oxidation of thiols.
-
Protein Preparation: Dissolve the (reduced) protein in the reaction buffer.
-
PEGylation Reaction: Dissolve mPEG-Maleimide in the reaction buffer and add it to the protein solution at a 2- to 10-fold molar excess over free thiols.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol.
-
Purification and Analysis: Purify and analyze the conjugate as described in Protocol 1.
Protocol 3: N-terminal PEGylation using mPEG-Aldehyde
-
Buffer Preparation: Prepare a buffer with a mildly acidic pH, typically in the range of 5.0 to 7.0 (e.g., sodium acetate (B1210297) or MES buffer). The lower pH helps to favor reaction at the N-terminal α-amino group, which generally has a lower pKa than the ε-amino groups of lysine residues[5][13].
-
Protein and Reagent Preparation: Dissolve the protein in the reaction buffer. Separately, prepare a stock solution of a reducing agent, such as sodium cyanoborohydride (NaCNBH₃).
-
PEGylation Reaction: Add mPEG-Aldehyde to the protein solution at a 5- to 50-fold molar excess.
-
Reductive Amination: Add the reducing agent (e.g., NaCNBH₃) to the reaction mixture to a final concentration of approximately 20-50 mM.
-
Incubation: Incubate the reaction for 2-24 hours. The reaction is often performed at 4°C to maintain protein stability.
-
Purification and Analysis: Purify the conjugate to remove excess PEG, reducing agent, and byproducts. Analyze the final product as described in Protocol 1.
Conclusion
The choice of a functionalized PEG reagent is a critical decision in the development of bioconjugates.
-
mPEG-Epoxide offers a highly stable linkage but is hampered by low reactivity and poor specificity, limiting its use in applications requiring well-defined, homogeneous products[4].
-
mPEG-NHS esters are highly reactive and effective for conjugating to lysine residues, but the reaction can be difficult to control and is susceptible to hydrolysis[5][18].
-
mPEG-Maleimide provides excellent specificity for cysteine residues, making it a cornerstone of site-specific PEGylation strategies[8].
-
mPEG-Aldehyde allows for targeted modification of the N-terminus under specific pH conditions, offering another route to creating more homogeneous conjugates[1][8].
Ultimately, the optimal PEGylation strategy depends on the specific protein, the desired degree of modification, and the required stability of the final product. The data and protocols provided in this guide serve as a starting point for researchers to develop and optimize their bioconjugation processes.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. polysciences.com [polysciences.com]
- 7. nanocs.net [nanocs.net]
- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanocs.net [nanocs.net]
- 11. benchchem.com [benchchem.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 13. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 14. creativepegworks.com [creativepegworks.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Khan Academy [khanacademy.org]
- 17. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: A Comparative Guide to mPEG-Epoxide Conjugates
For researchers, scientists, and drug development professionals navigating the complexities of protein modification, selecting the optimal PEGylation strategy is paramount to ensuring the stability and efficacy of therapeutic biomolecules. This guide provides an in-depth comparison of the stability of mPEG-Epoxide conjugates against two other commonly used PEGylation reagents: mPEG-NHS esters and mPEG-Maleimides. By presenting available experimental data and detailed methodologies, this document aims to empower informed decision-making in the design of long-lasting and effective bioconjugates.
Executive Summary
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a clinically-proven strategy to enhance their pharmacokinetic and pharmacodynamic properties. The stability of the linkage between the PEG polymer and the protein is a critical determinant of the conjugate's in vivo performance. This guide focuses on the stability of conjugates formed using mPEG-Epoxide, which creates a secondary amine bond, and compares it with the amide bond formed by mPEG-NHS esters and the thioether bond formed by mPEG-Maleimides. While direct head-to-head comparative stability studies under identical conditions are limited in publicly available literature, this guide synthesizes existing data to provide a comprehensive overview.
Linkage Chemistry Overview
The choice of reactive group on the mPEG polymer dictates the type of covalent bond formed with the target protein and, consequently, the stability of the resulting conjugate.
-
mPEG-Epoxide: Reacts primarily with amine groups (e.g., on lysine (B10760008) residues or the N-terminus) through a ring-opening reaction to form a stable secondary amine linkage. It can also react with other nucleophiles like thiols and hydroxyls, though typically with lower efficiency than with amines.
-
mPEG-NHS Ester: N-hydroxysuccinimidyl (NHS) esters are highly reactive towards primary amine groups, forming a highly stable amide bond.
-
mPEG-Maleimide: The maleimide (B117702) group specifically reacts with free sulfhydryl groups (e.g., on cysteine residues) via a Michael addition reaction to form a stable thioether bond.
Comparative Stability Analysis
| Linkage Type | Formed Bond | General Stability Profile | pH Sensitivity | Supporting Experimental Evidence |
| mPEG-Epoxide | Secondary Amine | Considered highly stable due to the robustness of the secondary amine bond. | Generally stable across a wide pH range. | The secondary amine linkage is known for its high stability in various chemical contexts.[1] |
| mPEG-NHS Ester | Amide | Considered one of the most stable linkages used in bioconjugation. | Highly stable under physiological and a wide range of acidic and basic conditions. Amide bond hydrolysis is generally a very slow process.[2] | Studies on PEG-PLA block copolymers have shown that amide linkages are significantly more resistant to hydrolysis compared to ester linkages.[1] |
| mPEG-Maleimide | Thioether | The thioether bond is generally stable. However, the succinimide (B58015) ring can undergo hydrolysis, which can in some cases lead to a retro-Michael reaction and de-PEGylation, particularly in the presence of other thiols.[3] | The thioether bond itself is stable across a broad pH range. The stability of the overall conjugate can be influenced by pH due to potential hydrolysis of the succinimide ring, which is more pronounced at higher pH. | A study comparing maleimide-PEG and mono-sulfone-PEG conjugates of hemoglobin showed that after 7 days at 37°C in the presence of 1 mM glutathione, over 90% of the mono-sulfone conjugate remained intact, while less than 70% of the maleimide-PEG conjugate remained.[3] |
Experimental Protocols
To assess the stability of PEG-protein conjugates, a systematic experimental approach is required. The following protocols outline the key steps for a comparative stability study.
Protocol 1: Conjugation of a Model Protein with mPEG-Epoxide, mPEG-NHS, and mPEG-Maleimide
Objective: To prepare PEGylated protein samples for subsequent stability testing.
Materials:
-
Model protein (e.g., Bovine Serum Albumin, Lysozyme)
-
mPEG-Epoxide
-
mPEG-NHS ester
-
mPEG-Maleimide (for proteins with available sulfhydryl groups or after introducing them)
-
Reaction buffers (e.g., Phosphate Buffered Saline (PBS) at various pH values)
-
Quenching reagent (e.g., Tris buffer)
-
Size-Exclusion Chromatography (SEC) system
-
Dialysis or ultrafiltration devices
Procedure:
-
Protein Preparation: Dissolve the model protein in the appropriate reaction buffer. For mPEG-Maleimide conjugation, ensure the protein has free sulfhydryl groups. If not, they can be introduced through reduction of disulfide bonds or protein engineering.
-
PEGylation Reaction:
-
mPEG-Epoxide: Add mPEG-Epoxide to the protein solution at a defined molar ratio. The reaction is typically performed at a slightly alkaline pH (e.g., pH 8.0-9.0) and incubated for a specified time (e.g., 24-48 hours) at a controlled temperature (e.g., room temperature or 4°C).
-
mPEG-NHS Ester: Add mPEG-NHS ester to the protein solution at a defined molar ratio. The reaction is typically carried out at a pH between 7.0 and 8.5 for a shorter duration (e.g., 1-4 hours) at room temperature or 4°C.
-
mPEG-Maleimide: Add mPEG-Maleimide to the protein solution (containing free thiols) at a defined molar ratio. The reaction is typically performed at a pH between 6.5 and 7.5 for 1-4 hours at room temperature.
-
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., Tris buffer for NHS ester and epoxide reactions, or a small molecule thiol for maleimide reactions).
-
Purification: Remove unreacted PEG and byproducts by SEC, dialysis, or ultrafiltration.
-
Characterization: Confirm successful PEGylation and determine the degree of PEGylation using techniques like SDS-PAGE and SEC-HPLC.
Protocol 2: Accelerated Stability Study
Objective: To compare the stability of the different PEG-protein conjugates under stressed conditions.
Materials:
-
Purified PEG-protein conjugates (from Protocol 1)
-
Incubation buffers with a range of pH values (e.g., pH 4.0, 7.4, 9.0)
-
Constant temperature incubators (e.g., 4°C, 25°C, 40°C)
-
SEC-HPLC or RP-HPLC system
Procedure:
-
Sample Preparation: Aliquot the purified PEG-protein conjugates into the different incubation buffers.
-
Incubation: Store the samples at the specified temperatures.
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each sample.
-
Analysis: Analyze the samples by SEC-HPLC or RP-HPLC to monitor for:
-
De-PEGylation: Appearance of a peak corresponding to the unconjugated protein.
-
Aggregation: Appearance of high molecular weight species.
-
Degradation: Appearance of low molecular weight fragments.
-
-
Quantification: Quantify the percentage of remaining intact conjugate at each time point to determine the degradation rate and half-life.[4][5]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for preparing and assessing the stability of mPEG-Epoxide conjugates in comparison to other PEGylation methods.
Caption: Workflow for preparing and comparing the stability of different PEG-protein conjugates.
Conclusion
The stability of the linkage is a cornerstone of successful PEGylation. While mPEG-NHS esters form exceptionally stable amide bonds and mPEG-Maleimides form robust thioether linkages, mPEG-Epoxide offers a compelling alternative by forming a highly stable secondary amine bond. The choice of PEGylation chemistry should be guided by the specific protein, its available functional groups, and the desired in vivo performance characteristics. The experimental protocols outlined in this guide provide a framework for conducting rigorous stability assessments, enabling researchers to select the most appropriate PEGylation strategy for their therapeutic candidates. Further head-to-head comparative studies are warranted to provide more definitive quantitative data on the relative stabilities of these important bioconjugation linkages.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrocinchonimides Conjugate to Amine Groups on Proteins via Imide Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Site-Specific PEGylation: Confirming Conjugation with mPEG-Epoxide and a Comparative Look at Alternatives
For researchers and drug development professionals, enhancing the therapeutic properties of proteins is a paramount goal. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely adopted strategy to improve a drug's pharmacokinetic and pharmacodynamic profile. However, the location of PEG attachment is critical; site-specific PEGylation is often necessary to preserve the protein's biological activity. This guide provides a comprehensive overview of how to confirm site-specific PEGylation using mPEG-Epoxide and offers a comparative analysis with other common site-specific PEGylation reagents.
Understanding mPEG-Epoxide PEGylation
mPEG-Epoxide is an activated PEG derivative that reacts primarily with nucleophilic groups on proteins, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. The reaction proceeds via nucleophilic attack on the epoxide ring, resulting in a stable secondary amine linkage. A key advantage of mPEG-Epoxide is its stability in aqueous solutions. However, it is considered a milder PEGylating reagent, which may necessitate longer reaction times or higher pH to achieve desired yields.[1]
Alternative Site-Specific PEGylation Strategies
Several alternative reagents are available for site-specific PEGylation, each with its own target and reaction mechanism. The two most common alternatives are mPEG-Maleimide and mPEG-Aldehyde.
-
mPEG-Maleimide: This reagent specifically targets free sulfhydryl groups on cysteine residues.[2][3] The reaction is highly specific and efficient at neutral pH (6.5-7.5), forming a stable thioether bond.[3] This method is particularly useful when a protein has a single, accessible cysteine residue or when one can be introduced via site-directed mutagenesis.[2]
-
mPEG-Aldehyde: This reagent is primarily used for N-terminal specific PEGylation.[2][4] By controlling the reaction pH to be mildly acidic (around 5-6), the α-amino group at the N-terminus (pKa ~7.6-8.0) is more nucleophilic than the ε-amino groups of lysine residues (pKa ~10).[5] The reaction forms a Schiff base, which is then reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride.[4][5]
Comparative Analysis of Site-Specific PEGylation Reagents
The choice of PEGylation reagent depends on the target protein, the desired site of modification, and the required reaction conditions. Below is a comparative summary of mPEG-Epoxide, mPEG-Maleimide, and mPEG-Aldehyde.
| Feature | mPEG-Epoxide | mPEG-Maleimide | mPEG-Aldehyde |
| Target Residue(s) | Lysine, N-terminus | Cysteine | N-terminus, Lysine (at higher pH) |
| Reaction pH | 8.5 - 9.5[6] | 6.5 - 7.5[3] | ~5-6 for N-terminal specificity[5] |
| Linkage Formed | Secondary Amine | Thioether | Secondary Amine (after reduction) |
| Specificity | Moderate to Good | High | High (at controlled pH) |
| Reaction Speed | Slower[5] | Fast | Moderate |
| Key Advantage | Good aqueous stability | High specificity for thiols | High specificity for N-terminus |
| Potential Drawback | Lower reactivity, potential for side reactions with other nucleophiles | Requires an accessible cysteine residue | Requires a reducing agent |
Experimental Protocols
Protocol 1: Site-Specific PEGylation with mPEG-Epoxide
This protocol provides a general guideline for the PEGylation of a protein using mPEG-Epoxide, targeting lysine residues. Optimization of parameters such as pH, temperature, and reactant molar ratio is crucial for achieving site-specificity and desired yields.[5][7]
Materials:
-
Protein of interest
-
mPEG-Epoxide
-
Reaction Buffer (e.g., 50 mM sodium borate, pH 8.5-9.5)
-
Quenching solution (e.g., 1 M glycine)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEGylation Reaction: Add mPEG-Epoxide to the protein solution at a molar ratio of 1:1 to 1:10 (protein:mPEG-Epoxide). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 24-48 hours. The reaction time may need to be optimized.
-
Quenching: Stop the reaction by adding an excess of the quenching solution.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.
Protocol 2: Confirmation of Site-Specific PEGylation by Peptide Mapping LC-MS
Peptide mapping is a powerful technique to identify the exact site of PEGylation.[8] This involves digesting the PEGylated protein into smaller peptides and analyzing them by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Purified PEGylated protein
-
Unmodified protein (control)
-
Denaturation buffer (e.g., 8 M guanidine-HCl)
-
Reducing agent (e.g., 10 mM dithiothreitol, DTT)
-
Alkylating agent (e.g., 55 mM iodoacetamide, IAM)
-
Proteolytic enzyme (e.g., trypsin)
-
LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the PEGylated and unmodified proteins in the denaturation buffer.
-
Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding IAM and incubating in the dark at room temperature for 1 hour.
-
-
Enzymatic Digestion:
-
Dilute the protein solution to reduce the denaturant concentration to a level compatible with the chosen enzyme.
-
Add the proteolytic enzyme (e.g., trypsin at a 1:20 enzyme:protein ratio) and incubate at 37°C for 12-18 hours.
-
-
LC-MS Analysis:
-
Inject the digested peptide mixtures onto the LC-MS system.
-
Separate the peptides using a suitable gradient.
-
Acquire mass spectra for the eluting peptides.
-
-
Data Analysis:
-
Compare the peptide maps of the PEGylated and unmodified proteins.
-
Identify peptides in the PEGylated sample that have a mass shift corresponding to the mass of the attached PEG moiety.
-
The sequence of the identified peptide will reveal the site of PEGylation.
-
Visualizing the Process
To better understand the workflows and reaction mechanisms, the following diagrams have been generated using Graphviz.
Caption: Reaction mechanisms for site-specific PEGylation.
Caption: Experimental workflow for PEGylation and confirmation.
Conclusion
Confirming site-specific PEGylation is a critical step in the development of PEGylated protein therapeutics. While mPEG-Epoxide offers a stable option for modifying lysine residues and the N-terminus, its lower reactivity necessitates careful optimization of reaction conditions. In contrast, mPEG-Maleimide and mPEG-Aldehyde provide highly specific alternatives for targeting cysteine residues and the N-terminus, respectively. The choice of reagent should be guided by the specific protein and the desired modification site. Regardless of the method chosen, rigorous analytical characterization, particularly through peptide mapping by LC-MS, is essential to confirm the precise location of PEG attachment and ensure the quality and consistency of the final product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Site-Specific PEGylation of Therapeutic Proteins [mdpi.com]
- 3. nanocs.net [nanocs.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 7. Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Biological Activity of mPEG-Epoxide Conjugates: A Comparative Guide
The covalent attachment of methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Among the various reactive mPEG derivatives, mPEG-Epoxide presents a unique chemistry for conjugation. This guide provides a comprehensive comparison of mPEG-Epoxide conjugates with other PEGylation alternatives, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their evaluation.
Comparison of mPEG-Epoxide with Other PEGylation Chemistries
mPEG-Epoxide is an activated PEG derivative that reacts with nucleophilic groups on proteins and peptides, such as amino, hydroxyl, thiol, and imidazole (B134444) groups. It forms a stable secondary amine bond with amino groups.[1] However, it is considered a mild PEGylating reagent with relatively low reactivity, which has somewhat limited its widespread application compared to more reactive alternatives like mPEG-NHS esters and mPEG-Maleimides.[1]
A key advantage of PEGylation, in general, is the improvement of a drug's pharmacokinetic profile. This includes increased solubility and stability, prolonged circulation half-life, and reduced immunogenicity, proteolysis, and renal excretion.[2] The specific choice of PEGylation chemistry can, however, significantly influence the biological activity and immunogenicity of the final conjugate.
Quantitative Comparison of Biological Activity
The following tables summarize the comparative performance of different PEGylation strategies on the biological activity of various proteins.
Table 1: In Vitro Bioactivity of PEGylated Lysozyme (B549824)
| PEGylation Reagent | Number of Attached PEG Chains (2 kDa) | Remaining Enzymatic Activity (%) | Reference |
| mPEG-Epoxide | ~9 | 80 | [3] |
| Carbonate-mPEG | ~7-9 | 60-62 | [3] |
| TFP-mPEG | 4 | 60-62 | [3] |
| TsT-mPEG | 10-12 | 19 | [3] |
TFP: 2,3,5,6-Tetrafluorophenyl; TsT: Thiazolidine-2-thione
Table 2: In Vitro Bioactivity of PEGylated Granulocyte Colony-Stimulating Factor (G-CSF)
| PEGylation Reagent | EC50 (pM) | Reference |
| Native G-CSF | 37 ± 12 | [4] |
| PEG-Aldehyde (20 kDa) | 46 ± 5.5 | [4] |
| G-CSF-Fc Fusion | 75 ± 13.5 | [4] |
Note: While this study does not include mPEG-Epoxide, it provides a relevant comparison of another PEGylation strategy (reductive alkylation with PEG-aldehyde) against an alternative half-life extension method (Fc fusion).
Table 3: Pharmacokinetic Parameters of PEGylated Interferon-α in Healthy Volunteers
| Formulation | Tmax (h) | t1/2 (h) | MRT (h) | Reference |
| Branched PEG-IFN α-2b (BIP48) | 73 | 192 | 133 | [5] |
| Linear PEG-IFN α-2a (PEGASYS®) | 54 | 108 | 115 | [5] |
Tmax: Time to maximum concentration; t1/2: Half-life; MRT: Mean residence time. This table highlights how different PEG structures can impact pharmacokinetics.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate evaluation of mPEG-Epoxide conjugates. Below are representative protocols for key assays.
mPEG-Epoxide Conjugation of a Model Protein (e.g., Lysozyme)
This protocol is adapted from the general principles of PEGylation with epoxide-activated mPEG.
Materials:
-
Lysozyme
-
mPEG-Epoxide (e.g., 2 kDa)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dialysis membrane (10 kDa MWCO)
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Procedure:
-
Dissolve lysozyme in PBS to a final concentration of 5 mg/mL.
-
Add mPEG-Epoxide to the lysozyme solution at a 10-fold molar excess.
-
Allow the reaction to proceed at room temperature for 24-48 hours with gentle stirring. The longer reaction time is necessary due to the lower reactivity of the epoxide group.
-
Terminate the reaction by dialysis against PBS at 4°C for 24 hours with at least three buffer changes to remove unreacted mPEG-Epoxide.
-
Determine the protein concentration of the dialyzed solution using a suitable method (e.g., BCA assay).
-
Characterize the extent of PEGylation using SDS-PAGE and MALDI-TOF mass spectrometry.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for assessing the effect of a therapeutic agent on cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
mPEG-Epoxide conjugated therapeutic and unconjugated therapeutic
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the mPEG-Epoxide conjugate, the unconjugated therapeutic, and a vehicle control in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[6][7]
Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical pharmacokinetic study in rats.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
mPEG-Epoxide conjugated therapeutic and unconjugated therapeutic
-
Sterile saline for injection
-
Syringes and needles for dosing and blood collection
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
-
Analytical method for drug quantification (e.g., ELISA or LC-MS/MS)
Procedure:
-
Acclimatize the rats for at least one week before the study.
-
Divide the rats into groups (e.g., n=5 per group) for each therapeutic and route of administration (e.g., intravenous and subcutaneous).
-
Administer a single dose of the therapeutic (e.g., 1 mg/kg) to each rat.
-
Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.
-
Quantify the concentration of the therapeutic in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using non-compartmental analysis.[5][8]
Visualizing Workflows and Pathways
General Workflow for Evaluating mPEG-Epoxide Conjugates
Caption: Workflow for the synthesis, characterization, and evaluation of mPEG-Epoxide conjugates.
Signaling Pathway of PEGylated Interferon-α
Pegylated interferon-alpha (PEG-IFN-α) exerts its antiviral and immunomodulatory effects primarily through the JAK-STAT signaling pathway.[9][10][11][12]
Caption: The JAK-STAT signaling pathway activated by PEGylated Interferon-alpha.[9][10][11][12]
Conclusion
The evaluation of mPEG-Epoxide conjugates requires a multifaceted approach that considers not only the specifics of the conjugation chemistry but also the resulting biological activity in comparison to other PEGylation strategies and the unconjugated molecule. While mPEG-Epoxide offers a method for PEGylation, its lower reactivity necessitates longer reaction times and may influence the degree of PEGylation and, consequently, the biological activity of the conjugate. The provided data and protocols offer a framework for researchers to conduct a thorough and objective comparison, enabling an informed decision on the most suitable PEGylation strategy for their specific therapeutic application. The potential immunogenicity of the mPEG moiety itself remains a critical consideration for all mPEG-based conjugates, warranting careful evaluation through methods such as anti-PEG antibody ELISAs.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Granulocyte colony-stimulating factor (GCSF) fused with Fc Domain produced from E. coli is less effective than Polyethylene Glycol-conjugated GCSF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. Single-dose pharmacokinetics and tolerability of pegylated interferon-α2b in young and elderly healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pegylated Interferon Alpha :: [hepatitis-c.webnode.page]
- 10. ClinPGx [clinpgx.org]
- 11. Novel Pegylated Interferon for the Treatment of Chronic Viral Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of mPEG-Epoxide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like mPEG-Epoxide are paramount. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the proper disposal of mPEG-Epoxide, ensuring the protection of personnel and the environment.
mPEG-Epoxide, a methoxy (B1213986) polyethylene (B3416737) glycol derivative with a reactive epoxide group, requires careful consideration for its disposal due to the potential hazards associated with uncured epoxides. While polyethylene glycol itself is generally considered biodegradable and of low toxicity, the epoxide group can react with biological molecules, necessitating a cautious approach to waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A standard laboratory coat to protect skin and clothing. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. |
In the event of a spill, the material should be collected with a wet cloth or gently swept into a suitable container for proper disposal[1]. Ensure the spill area is well-ventilated.
Step-by-Step Disposal Protocol for mPEG-Epoxide
The proper disposal method for mPEG-Epoxide depends on its state: uncured or cured. Uncured mPEG-Epoxide, like other epoxy resins, should be treated as hazardous waste.[2][3][4] Cured epoxy, however, is generally considered inert and non-hazardous.[3][5][6]
Method 1: Curing for Non-Hazardous Disposal
For small quantities of leftover mPEG-Epoxide, the preferred method is to cure it completely, rendering it non-hazardous.
-
Initiate Curing: mPEG-Epoxide can react with amines or hydroxyl groups to open the epoxide ring and form a stable, cross-linked polymer. A common laboratory practice for small-scale curing is to react the epoxide with a suitable amine-containing compound (e.g., a polyamine or even a small amount of a primary amine in a fume hood). Always consult with your institution's safety officer for approved curing agents.
-
Ensure Complete Reaction: Allow the mixture to fully solidify. This process can take several hours to days, depending on the curing agent and temperature.
-
Verify Curing: The final product should be a solid, inert polymer.
-
Dispose as Solid Waste: Once fully cured and solidified, the material is considered non-hazardous and can be disposed of in the regular solid waste stream, in accordance with local regulations[3][5].
Method 2: Disposal as Hazardous Chemical Waste
If curing is not feasible or for larger quantities of mPEG-Epoxide waste, it must be disposed of as hazardous chemical waste.
-
Containerize: Place the uncured mPEG-Epoxide waste in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The container must be labeled with the full chemical name ("mPEG-Epoxide" or "Methoxy Polyethylene Glycol-Epoxide"), the appropriate hazard warnings (e.g., "Caution: Uncured Epoxide"), and the date.
-
Storage: Store the labeled container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Disposal of Contaminated Materials
Any materials that have come into contact with uncured mPEG-Epoxide, such as gloves, pipette tips, and absorbent pads, should be considered contaminated.
-
Small-scale contamination: For lightly contaminated items, double-bag them in sealed plastic bags and dispose of them in the hazardous chemical waste stream along with the uncured mPEG-Epoxide.
-
Gross contamination: For items with significant amounts of uncured mPEG-Epoxide, they should be placed in the same container as the liquid waste.
Experimental Workflow for mPEG-Epoxide Disposal
The following diagram illustrates the decision-making process for the proper disposal of mPEG-Epoxide waste.
Disclaimer: The information provided in this document is intended for guidance purposes only. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal. When in doubt, contact your Environmental Health and Safety (EHS) department for clarification.
References
Personal protective equipment for handling mPEG-Epoxide
For researchers, scientists, and drug development professionals, ensuring safe handling of reactive chemical reagents like methoxy (B1213986) polyethylene (B3416737) glycol-epoxide (mPEG-Epoxide) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
While some safety data sheets (SDS) for mPEG-Epoxide may state there is no particular hazard associated with the compound, it is crucial to handle it with care due to its reactive epoxide group.[1] General safety protocols for handling epoxides should be followed to mitigate risks such as skin and eye irritation, and potential sensitization.
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is critical when working with mPEG-Epoxide. The following table summarizes the recommended PPE and safety measures.
| Protective Equipment | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[2][3] | Provides a chemical-resistant barrier to prevent skin contact. Vinyl gloves are not recommended as they may be permeable to chemicals.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3] | Protects eyes from potential splashes of the chemical. |
| Body Protection | Laboratory coat.[2] | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation.[5] | A respirator may be necessary if there is a risk of inhaling vapors or if working in a poorly ventilated area.[2] |
| Work Area | A well-ventilated area, such as a chemical fume hood. | Minimizes the inhalation of any potential vapors. |
| Emergency Equipment | Access to a safety shower and eye wash station.[1] | For immediate decontamination in case of accidental exposure. |
Experimental Protocol: Safe Handling of mPEG-Epoxide
Following a systematic procedure ensures minimal risk during the handling of mPEG-Epoxide.
1. Preparation and Pre-Use Checks:
- Before handling, ensure all necessary PPE is donned correctly.
- Verify that the work area is clean and uncluttered.
- Confirm that emergency equipment, such as a safety shower and eyewash station, is accessible and operational.[1]
- Review the Safety Data Sheet (SDS) for mPEG-Epoxide, paying close attention to any specific handling instructions or hazard information.
2. Handling and Use:
- Conduct all work in a well-ventilated area, preferably within a chemical fume hood.
- Avoid direct contact with the skin and eyes.[1]
- Do not breathe in any vapors that may be present.[1]
- Use appropriate tools and techniques to handle the material, minimizing the risk of spills.
- If the material is in a solid form, handle it gently to avoid creating dust.
3. Post-Use and Cleanup:
- After handling, wash hands thoroughly with soap and water.[1]
- Decontaminate all surfaces and equipment that may have come into contact with mPEG-Epoxide.
- If a spill occurs, collect the material with a wet cloth or gently sweep it into a suitable container for disposal.[1]
4. First Aid Measures:
- In case of eye contact: Immediately flush the eyes with plenty of water for several minutes.[1]
- In case of skin contact: Rinse the affected area with plenty of soapy water.[1]
- If swallowed: Rinse your mouth with water.[1]
- If inhaled: Move the person to fresh air.[1]
- In all cases of exposure, seek medical attention if you feel unwell.[1]
Disposal Plan
Proper disposal of mPEG-Epoxide and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material: If possible, use any leftover mPEG-Epoxide for another project to minimize waste.[6]
-
Cured Epoxy: Once mPEG-Epoxide is fully reacted and solidified (cured), it is generally considered non-hazardous and can be disposed of as regular solid waste.[6][7]
-
Uncured Epoxy: Unused or unreacted mPEG-Epoxide is considered chemical waste. It should be collected in a suitable, labeled container for proper disposal according to your institution's and local hazardous waste regulations.[6] Do not dispose of uncured epoxy down the drain.[8]
-
Empty Containers: Containers that have held mPEG-Epoxide should be emptied as much as possible. If they contain no more than 3% of the original volume, they can typically be disposed of as regular waste.[7]
Workflow for Safe Handling of mPEG-Epoxide
Caption: Workflow for the safe handling of mPEG-Epoxide.
References
- 1. ruixibiotech.com [ruixibiotech.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Safety When Working with Polyester or Epoxy - Polyestershoppen.com [polyestershoppen.com]
- 4. m.youtube.com [m.youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. epoxyworks.com [epoxyworks.com]
- 7. epoxycraft.com [epoxycraft.com]
- 8. entropyresins.com [entropyresins.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
